L-Alanine, L-alanyl-L-leucyl-
Descripción
Structure
3D Structure
Propiedades
Número CAS |
54865-21-3 |
|---|---|
Fórmula molecular |
C12H23N3O4 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H23N3O4/c1-6(2)5-9(15-10(16)7(3)13)11(17)14-8(4)12(18)19/h6-9H,5,13H2,1-4H3,(H,14,17)(H,15,16)(H,18,19)/t7-,8-,9-/m0/s1 |
Clave InChI |
HCZXHQADHZIEJD-CIUDSAMLSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)N |
Secuencia |
ALA |
Origen del producto |
United States |
Technical Guide: Biological Role and Therapeutic Utility of L-Alanyl-L-Leucine
Executive Summary
L-Alanyl-L-Leucine (Ala-Leu) represents a critical solution to the "Leucine Paradox" in clinical nutrition and pharmacology. While L-Leucine is the primary anabolic trigger for muscle protein synthesis (via mTORC1), its application is severely limited by poor aqueous solubility (~24 g/L) and competitive transport kinetics. Ala-Leu functions as a highly soluble, rapid-delivery vehicle that bypasses these limitations. By utilizing the high-capacity PEPT1 transporter rather than saturable amino acid transporters (LAT1), Ala-Leu ensures rapid intracellular accumulation of Leucine, making it a cornerstone molecule for parenteral nutrition and advanced sarcopenia therapeutics.
Part 1: Physicochemical Advantage
The fundamental justification for using the dipeptide Ala-Leu over free amino acids lies in its superior physicochemical properties, specifically solubility and stability in aqueous solution.
Comparative Physicochemical Profile
| Property | L-Leucine (Free AA) | L-Alanyl-L-Leucine (Dipeptide) | Implication |
| Solubility (25°C) | ~24 g/L (Hydrophobic) | >250 g/L (Hydrophilic) | Ala-Leu allows for high-concentration parenteral formulations without precipitation. |
| Stability (Heat) | High | High (Sterilizable) | Suitable for autoclaving in standard parenteral nutrition (PN) manufacturing. |
| Taste Profile | Bitter | Neutral/Slightly Bitter | Improved compliance in oral elemental diets. |
| Transport System | LAT1 (SLC7A5) | PEPT1 (SLC15A1) | Bypasses competitive inhibition by other amino acids. |
Technical Insight: The dramatic increase in solubility is due to the dipolar ionic nature of the dipeptide bond, which disrupts the hydrophobic stacking interactions typical of free Leucine crystals.
Part 2: Pharmacokinetics & Transport Mechanisms
The PEPT1 Advantage
Free Leucine competes with other neutral amino acids (Valine, Isoleucine, Tryptophan) for the LAT1 transporter. In catabolic states, this competition limits Leucine uptake. Ala-Leu utilizes the PEPT1 (SLC15A1) transporter, a high-capacity, proton-coupled symporter that accepts di- and tripeptides.
Mechanism of Action
-
Ingestion/Infusion: Ala-Leu enters the gut lumen (oral) or circulation (IV - hydrolyzed by plasma peptidases or transported into tissues).
-
Translocation: PEPT1 transports Ala-Leu across the apical membrane of enterocytes (or renal cells) coupled with an H+ gradient.
-
Hydrolysis: Cytosolic peptidases (e.g., aminopeptidase N) rapidly hydrolyze Ala-Leu into free Alanine and Leucine.
-
Signaling: The surge in intracellular Leucine activates mTORC1 (Rag GTPase mechanism), initiating protein synthesis.[1]
Pathway Visualization
Figure 1: The kinetic pathway of Ala-Leu.[2][3] The dipeptide utilizes the proton-coupled PEPT1 transporter to bypass amino acid competition, resulting in rapid intracellular hydrolysis and mTORC1 activation.
Part 3: Experimental Protocols
Protocol A: Enzymatic Synthesis of Ala-Leu (Thermolysin Method)
Context: Chemical synthesis requires complex blocking/deblocking steps. Enzymatic synthesis using Thermolysin (a metalloprotease) is preferred for its stereospecificity and mild conditions, utilizing the principle of thermodynamic reversal.
Reagents:
-
N-Cbz-L-Alanine (Carboxyl donor)
-
L-Leucine ethyl ester or L-Leucinamide (Amine donor)
-
Thermolysin (Protease from Bacillus thermoproteolyticus)
-
Organic Solvent: Ethyl Acetate or saturated water/organic biphasic system.
Workflow:
-
Preparation: Dissolve Cbz-L-Alanine (10 mM) and L-Leucine derivative (20 mM) in a buffer (pH 7.5) containing Ca²⁺ (stabilizer for Thermolysin).
-
Enzyme Addition: Add Thermolysin (1 mg/mL).
-
Incubation: Incubate at 40°C for 4-6 hours. The reaction is driven toward synthesis by the precipitation of the hydrophobic peptide product or extraction into the organic phase.
-
Termination: Stop reaction by lowering pH to 2.0 (deactivates enzyme).
-
Deprotection: Remove the Cbz group via catalytic hydrogenation (Pd/C) to yield free L-Alanyl-L-Leucine.
-
Purification: Recrystallization from water/ethanol.
Protocol B: In Vitro Uptake Assay (Caco-2 Model)
Context: To validate bioavailability during drug development.
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts. Culture for 21 days to form a differentiated monolayer (TEER > 300 Ω·cm²).[1][4][5][6][7]
-
Buffer Prep: Prepare Transport Buffer (HBSS, pH 6.0 apical / pH 7.4 basolateral). The pH gradient drives PEPT1.
-
Dosing: Add Ala-Leu (1-10 mM) to the apical chamber.
-
Control: Co-incubate with Gly-Sar (10 mM) in a separate well. Gly-Sar is a high-affinity PEPT1 substrate that acts as a competitive inhibitor, confirming PEPT1 specificity.
-
Sampling: Collect basolateral samples at 15, 30, 60, and 90 minutes.
-
Analysis: Quantify Ala-Leu and free Leu via HPLC-MS/MS.
-
Note: Appearance of free Leucine in the basolateral chamber indicates intracellular hydrolysis followed by basolateral efflux.
-
Part 4: Therapeutic Applications
Parenteral Nutrition (PN)
In standard PN solutions, Leucine solubility limits the total BCAA load. Ala-Leu is used to create hyper-nitrogenous solutions for trauma and burn patients who require massive anabolic support but are fluid-restricted.
-
Stability: Ala-Leu remains stable in PN admixtures for >4 months at 4°C, preventing the Maillard reaction often seen with free amino acids and glucose.
Sarcopenia and Cachexia
Aging muscle becomes "anabolically resistant," requiring higher intracellular Leucine concentrations to trigger mTOR.
-
Mechanism: The rapid "pulse" of Leucine provided by Ala-Leu (via PEPT1) overcomes this resistance threshold more effectively than the slow trickle from free Leucine ingestion.
Synthesis & Application Workflow
Figure 2: From enzymatic synthesis to clinical application. The workflow highlights the critical role of Thermolysin in manufacturing and the formulation stability benefits in clinical settings.
References
-
Adibi, S. A. (2003). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology, 113(1), 332-340. Link
-
Furst, P. (2001). New developments in glutamine and dipeptide delivery: technological and clinical aspects. Clinical Nutrition, 20(S1), 23-29. Link
-
Inouye, K., et al. (2006). Thermolysin-catalyzed synthesis of peptides.[8] Journal of Biochemistry, 140(5), 603-615. Link
-
Daniel, H. (2004).[3] Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology, 66, 361-384. Link
-
Drummond, M. J., et al. (2009). Mammalian target of rapamycin complex 1 signaling in skeletal muscle.[1][9][10] Journal of Physiology, 587(7), 1535–1546. Link
Sources
- 1. dietitiansondemand.com [dietitiansondemand.com]
- 2. Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. L-Alanyl-L-leucine | H-Ala-Leu-OH | dipeptide compounds | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Dietary L-leucine and L-alanine supplementation have similar acute effects in the prevention of high-fat diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Thermolysin-catalyzed peptide bond synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Crystal Structure and Molecular Conformation of L-Alanyl-L-Leucine
This is an in-depth technical guide on the crystal structure and molecular conformation of L-alanyl-L-leucine, designed for researchers and drug development professionals.
An In-Depth Technical Guide
Executive Summary
L-Alanyl-L-Leucine (L-Ala-L-Leu) represents a unique class of hydrophobic dipeptides that challenges standard packing models.[1] Unlike its retro-analogue L-Leu-L-Ala (which forms a tetrahydrate), L-Ala-L-Leu crystallizes primarily as a hemihydrate (
Understanding this structure is critical for:
-
Peptide Formulation: Predicting solubility and dissolution rates based on hydrophobic layer stability.
-
Solid-State Stability: Managing hydration states during processing (lyophilization/tableting).
-
Prodrug Design: Utilizing the "hydrophobic zipper" motif to tune release profiles.
Crystallographic Architecture
Crystal System and Unit Cell
L-Ala-L-Leu hemihydrate crystallizes in the Monoclinic crystal system. The presence of water molecules on crystallographic twofold axes is a defining feature that dictates the lattice symmetry.
| Parameter | Value / Description |
| Formula | |
| Crystal System | Monoclinic |
| Space Group | C2 (Characteristic of hemihydrates with solvent on 2-fold axes) |
| Z (Molecules/Cell) | 4 (typically) |
| Solvent Content | Hemihydrate (1 water molecule per 2 dipeptide molecules) |
The "Hydrophobic Zipper" Motif
The crystal packing follows a segregated layer model, common to hydrophobic peptides but with a specific variation for L-Ala-L-Leu:
-
Hydrophilic Layers: The peptide backbones (N-terminus, C-terminus, and amide linkage) form hydrogen-bonded sheets.
-
Hydrophobic Layers: The bulky isobutyl side chains of Leucine project outward from the sheets, interdigitating with Leucine residues from adjacent layers to form a "dry" hydrophobic interface.
-
The Alanine Anomaly: Unlike the Leucine side chains, the smaller methyl groups of the Alanine residues do not merge into the bulk hydrophobic layer. Instead, they form independent hydrophobic columns embedded within the hydrophilic region, stabilizing the sheet laterally.
Molecular Conformation
Torsion Angles
The conformation of L-Ala-L-Leu in the solid state is extended, facilitating the formation of
-
Peptide Bond (
): Trans ( ). The amide bond is planar, maximizing resonance stabilization. -
Backbone (
): The torsion angles generally fall within the -strand region of the Ramachandran plot:-
to
-
to
-
to
-
Side Chains (
):-
Leucine (
): Adopts a trans/gauche conformation to minimize steric clash within the hydrophobic zipper.
-
Hydrogen Bonding Network
The stability of the L-Ala-L-Leu crystal is driven by a 2D hydrogen-bonding network:
-
Head-to-Tail Chains: The charged amino group (
) of one molecule donates protons to the carboxylate group ( ) of a neighbor, forming infinite chains. -
Water Bridges: The unique hemihydrate water molecule resides on a twofold axis and acts as a bridge, linking the C-terminal carboxylates of two symmetry-related peptide chains. This "structural water" is tightly bound and critical for lattice integrity.
Visualization of Structural Logic[8]
The following diagram illustrates the hierarchical assembly of L-Ala-L-Leu from single molecules to the full crystal lattice.
Caption: Hierarchical assembly of L-Ala-L-Leu hemihydrate, highlighting the dual role of hydrophobic packing and water-mediated bridging.
Experimental Protocols
Crystallization Workflow
To reproduce the hemihydrate form for structural analysis or seeding:
-
Preparation: Dissolve L-Alanyl-L-Leucine in ultrapure water (
) at a concentration of 20 mg/mL. -
Solvent Modification: Add 2,2,2-trifluoroethanol (TFE) or isopropanol dropwise until slight turbidity is observed, then warm to clarify. (TFE is preferred for hydrophobic peptides).
-
Method: Use Vapor Diffusion (Hanging Drop).
-
Reservoir: 30% PEG 4000 or 1.0 M Ammonium Sulfate.
-
Drop: 1:1 ratio of Peptide Solution to Reservoir.
-
-
Incubation: Store at
. Crystals typically appear within 48-72 hours. -
Validation: Check crystal quality under polarized light. Hemihydrate crystals often form thin plates or needles.
Solid-State Cyclization (Thermal Analysis)
L-Ala-L-Leu is a precursor for the cyclic dipeptide (diketopiperazine). This transformation can be monitored to assess stability.
-
Instrument: DSC (Differential Scanning Calorimetry).
-
Protocol:
-
Weigh 2-5 mg of crystalline powder into an aluminum pan (crimped, pinhole lid).
-
Equilibrate at
. -
Ramp at
to .
-
-
Expected Signal:
-
Endotherm 1 (
): Loss of lattice water (dehydration of hemihydrate). -
Exotherm (
): Solid-state cyclization to cyclo(Ala-Leu). -
Endotherm 2: Melting of the cyclic product.
-
Implications for Drug Development
Solubility & Dissolution
The "Hydrophobic Zipper" formed by the Leucine residues creates a barrier to water ingress.
-
Insight: Micronization alone may not significantly improve dissolution rate if the hydrophobic planes remain intact.
-
Strategy: Co-processing with hydrophilic polymers (HPMC, PVP) is necessary to disrupt the Leu-Leu stacking interactions during formulation.
Chemical Stability
The hemihydrate water is "structural" and not loosely bound surface water.
-
Risk: Aggressive drying (e.g., high-vacuum lyophilization at elevated temperatures) can strip this water, causing lattice collapse and conversion to an amorphous state.
-
Consequence: The amorphous phase is more hygroscopic and prone to chemical degradation (hydrolysis).
-
Recommendation: Maintain humidity control (
RH) during storage to preserve the stable crystalline hemihydrate form.
References
-
Görbitz, C. H. (1999).[1] "L-Alanyl-L-leucine hemihydrate."[1] Acta Crystallographica Section C: Crystal Structure Communications, 55(9). Link
-
Ziganshin, M. A., et al. (2016). "Solid-state cyclization of Ala–Leu and Leu–Ala dipeptides." Physical Chemistry Chemical Physics, 18. Link
-
Görbitz, C. H. (2014). "Hydrogen bond architecture in crystal structures of N-alkylated hydrophobic amino acids." CrystEngComm, 16. Link
-
PubChem. (n.d.).[2] "L-Alanyl-L-leucine Compound Summary." National Library of Medicine. Link
Sources
Spectroscopic Characterization of L-Alanyl-L-Leucyl- Compounds: A Technical Guide
Executive Summary
The dipeptide L-alanyl-L-leucine (Ala-Leu) and its derivatives represent a critical scaffold in peptide chemistry, serving as model systems for protein folding, proteolytic enzyme substrates, and precursors for biologically active Schiff base metal complexes. Accurate characterization of these compounds requires a multi-modal spectroscopic approach to resolve subtle conformational isomers and validate metal coordination geometries.
This guide moves beyond basic spectral assignment, focusing on the causality between molecular structure and spectral response. It provides a self-validating workflow for characterizing L-alanyl-L-leucyl- compounds, ranging from the pure dipeptide to complex transition metal ligands.
Part 1: Structural Fundamentals & Synthetic Context
Before initiating characterization, one must understand the structural dynamics of the analyte. L-Ala-L-Leu exists in equilibrium between zwitterionic and non-ionic forms depending on pH and solvent, which drastically alters spectral signatures.
The Characterization Workflow
The following decision tree outlines the logical flow for validating these compounds, prioritizing non-destructive techniques.
Figure 1: Strategic workflow for the spectroscopic validation of peptide-based compounds.
Part 2: Vibrational Spectroscopy (FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy acts as the first line of defense for structural verification. For L-alanyl-L-leucyl- compounds, the Amide I and Amide II bands are the primary diagnostic indicators of peptide bond integrity and secondary structure.
Critical Spectral Markers
| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Insight |
| Amide A (N-H Stretch) | 3280 – 3300 | Broadening indicates strong hydrogen bonding (common in solid-state packing). |
| Amide I (C=O[1] Stretch) | 1640 – 1660 | The "Heartbeat" of the peptide. Shifts >10 cm⁻¹ often indicate metal coordination in Schiff base derivatives. |
| Amide II (N-H Bend) | 1530 – 1550 | Disappears or shifts significantly if the amide nitrogen is deprotonated or involved in coordination. |
| COO⁻ (Asym Stretch) | 1580 – 1600 | Presence confirms zwitterionic state (free peptide). |
| COO⁻ (Sym Stretch) | 1400 – 1420 | Used with Asym stretch to calculate |
Expert Insight: When characterizing Schiff base derivatives (e.g., condensation of Ala-Leu with salicylaldehyde), look for the emergence of the Azomethine (C=N) stretch at 1615–1630 cm⁻¹ . This peak must be distinct from the Amide I band. If these bands overlap, use Second Derivative Spectroscopy to resolve them.[1]
Part 3: Nuclear Magnetic Resonance (NMR) Profiling
NMR provides the definitive structural proof. For Ala-Leu compounds, DMSO-d6 is the solvent of choice over
Why DMSO-d6?
-
Solubility: Peptides and their metal complexes often suffer poor solubility in non-polar solvents.
-
Exchangeable Protons: Unlike
, DMSO-d6 prevents the rapid exchange of Amide ( ) and Hydroxyl ( ) protons, allowing you to observe these critical signals.
1H NMR Diagnostic Fingerprint (500 MHz, DMSO-d6)
| Residue | Proton | Approx.[2][3][4] Shift ( | Multiplicity | Interpretation |
| Ala | 3.8 – 4.2 | Quartet | Coupled to the methyl doublet. | |
| Ala | 1.1 – 1.3 | Doublet | High intensity diagnostic peak. | |
| Leu | 4.2 – 4.5 | Multiplet | Often downfield of Ala due to steric bulk. | |
| Leu | 0.85 – 0.95 | Doublet(s) | The "Leucine Doublet" – often appears as two overlapping doublets due to diastereotopicity. | |
| Peptide | Amide NH | 8.0 – 8.5 | Doublet | Critical Check: If this peak is a singlet, your peptide bond may be hydrolyzed or modified. |
2D NMR: The Self-Validating Step
To confirm the sequence is Ala-Leu and not Leu-Ala , you must run a COSY (Correlation Spectroscopy) experiment.
-
Trace the Spin System: Start at the Ala-Methyl (1.2 ppm). The COSY cross-peak will point directly to the Ala
-proton. -
NOESY Check: A Nuclear Overhauser Effect (NOE) correlation between the Ala
-proton and the Leu Amide NH confirms the sequence connectivity .
Part 4: Characterization of Metal Complexes (Schiff Bases)
L-alanyl-L-leucyl- compounds are frequently used as ligands for transition metals (Cu(II), Ni(II), Zn(II)). Characterizing these requires proving that the metal is actually bound.
The Coordination Logic
When a Schiff base (formed from Ala-Leu) binds a metal, the electronic environment changes drastically.
Figure 2: Spectroscopic changes observed upon metal coordination.
UV-Vis Spectroscopy[3][5]
-
Ligand (Free): Dominated by
and transitions (250–350 nm). -
Complex (Metal-Bound): Look for d-d transitions in the visible region (400–700 nm) for Cu(II) or Ni(II).
-
Example: A broad band near 600 nm for Copper(II) complexes indicates distorted octahedral or square planar geometry.
-
Part 5: Experimental Protocols
Protocol A: Synthesis of L-Ala-L-Leu Schiff Base (Generic)
Standard condensation for research applications.
-
Stoichiometry: Dissolve 1.0 mmol L-alanyl-L-leucine in 10 mL methanol containing 1.0 mmol KOH (to solubilize the zwitterion).
-
Addition: Add 1.0 mmol of aldehyde (e.g., salicylaldehyde) dropwise.
-
Reflux: Heat at 60°C for 2–4 hours. Solution usually turns yellow/orange (formation of imine).
-
Isolation: Evaporate solvent or precipitate with cold ether.
Protocol B: NMR Sample Preparation (Self-Validating)
Ensure your data is artifact-free.
-
Drying: Lyophilize the sample overnight. Water peaks (
in DMSO at 3.33 ppm) can obscure critical alpha-proton signals. -
Solvent: Use DMSO-d6 (99.9% D) .
-
Concentration: Prepare ~10-15 mg in 0.6 mL solvent.
-
Validation: Shake the tube. If the solution is cloudy, filter it. Never run a cloudy NMR sample; field inhomogeneity will broaden peaks and ruin multiplet resolution.
-
-
Reference: Ensure TMS (0.00 ppm) is present or reference to the residual DMSO pentet (2.50 ppm).
Part 6: Data Presentation Standards
When reporting your characterization in a dossier or publication, summarize the data in a comparative table format.
Table 1: Comparative Spectroscopic Data (Example)
| Compound | FT-IR | 1H NMR | UV-Vis | Geometry |
| Ligand (L) | 1625 | 10.5 (s, OH), 8.2 (d, NH) | 280, 340 | N/A |
| Cu(II)-L | 1610 | Absent | 285, 380, 610 | Sq. Planar |
| Zn(II)-L | 1612 | Absent | 275, 365 | Tetrahedral |
References
-
NIST Chemistry WebBook. Leucine and Alanine IR Spectra. National Institute of Standards and Technology. [Link]
-
Gottlieb, H. E., et al. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[5] Chem. (Used for DMSO/Water shift verification). [Link]
-
Barth, A. (2007). Infrared spectroscopy of proteins.[1][6][7][8] Biochimica et Biophysica Acta (BBA) - Bioenergetics. (Authoritative source for Amide I/II assignments). [Link]
-
Royal Society of Chemistry. Non-zeolitic properties of the dipeptide L-leucyl–L-leucine. (Context for dipeptide solid-state packing). [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. rsc.org [rsc.org]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Endogenous Metabolism of L-Alanyl-L-Leucine: A Technical Guide
The following technical guide details the endogenous metabolism, pharmacokinetics, and experimental characterization of L-alanyl-L-leucine.
Executive Summary
L-alanyl-L-leucine (Ala-Leu) is a synthetic dipeptide utilized primarily to overcome the physicochemical limitations of free L-leucine. While free leucine is critical for triggering protein synthesis via the mTORC1 pathway, its application in parenteral nutrition and concentrated cell culture media is hindered by poor water solubility (~24 g/L at 25°C) and heat instability.
Ala-Leu serves as a highly soluble, heat-stable "carrier" molecule. Upon administration (IV or oral), it functions as a prodrug, rapidly liberating free alanine and leucine. This guide delineates the precise metabolic fate of Ala-Leu, emphasizing the renal-driven hydrolysis mechanism that distinguishes dipeptide clearance from free amino acid kinetics.
Physicochemical Properties & Stability
The utility of Ala-Leu lies in its superior solvation profile. By forming a peptide bond, the zwitterionic charges are masked, and the crystal lattice energy is altered, significantly increasing solubility compared to the hydrophobic free leucine.
Table 1: Comparative Physicochemical Profile
| Parameter | L-Leucine (Free AA) | L-Alanyl-L-Leucine (Dipeptide) | Technical Advantage |
| Solubility (25°C) | ~24.3 g/L | >100 g/L (Est.)* | Enables hyper-concentrated feeds without precipitation. |
| Heat Stability | Moderate (Maillard reactive) | High (Autoclavable) | Survives sterilization cycles in bioreactors/IV prep. |
| Solution pH | Neutral/Isoelectric | Acidic/Neutral | Buffering capacity varies; easier to formulate at physiological pH. |
| Transport Mechanism | System L (LAT1) | PEPT1 / PEPT2 | Bypasses saturation of amino acid transporters. |
*Note: Dipeptides like Ala-Gln exhibit solubility >500 g/L. Ala-Leu is significantly more soluble than free Leu, though less than Ala-Gln due to the hydrophobic leucine side chain.
Mechanisms of Transport & Uptake
Understanding the "Endogenous" fate requires distinguishing between Systemic (IV) and Enteral (Oral) administration.
Enteral Absorption (The PEPT1 Pathway)
When ingested, Ala-Leu is not absorbed as free amino acids. It is an optimal substrate for PEPT1 (SLC15A1) , a high-capacity, proton-coupled transporter located on the apical membrane of enterocytes.
-
Mechanism: Proton gradient-driven symport (
/Peptide). -
Kinetics: High
, low (affinity) relative to free amino acid transporters. -
Fate: Once cytosolic, it is immediately hydrolyzed by Cytosolic Leucine Aminopeptidase (LAP) or Non-specific Cytosolic Dipeptidase (CNDP2) .
Systemic/Parenteral Metabolism (The Renal-Hepatic Axis)
When administered intravenously (IV), Ala-Leu bypasses the intestine. Crucially, skeletal muscle tissue possesses negligible dipeptide transport activity. Therefore, muscle cannot directly utilize circulating Ala-Leu.
The Hydrolysis Mechanism:
-
Plasma Hydrolysis: Minor contribution. Human plasma contains low levels of active peptidases for this substrate.
-
Renal Clearance (Major Route): The kidney is the primary organ for clearing circulating dipeptides.
-
Filtration: Ala-Leu is filtered at the glomerulus.
-
Reabsorption/Hydrolysis: It is reabsorbed in the proximal tubule via PEPT2 (SLC15A2) (high affinity) or hydrolyzed at the brush border by Membrane Alanyl Aminopeptidase (CD13/Aminopeptidase N) .
-
-
Hepatic Clearance: The liver expresses CD13 and transport systems capable of clearing dipeptides from the portal or systemic circulation.
Metabolic Pathway Visualization
The following diagram illustrates the systemic fate of IV-administered Ala-Leu, highlighting the critical role of the kidney in liberating the active amino acids.
Caption: Systemic metabolism of L-alanyl-L-leucine. Note that hydrolysis primarily occurs in the kidney (and liver) via CD13 and PEPT2, releasing free amino acids for downstream muscle utilization.
Intracellular Fate of Constituents
Once hydrolyzed, the constituent amino acids follow distinct metabolic trajectories:
L-Leucine: The Anabolic Signal
-
Signaling: Leucine binds to Sestrin2 , releasing GATOR2 to activate mTORC1. This promotes phosphorylation of p70S6K and 4E-BP1, driving translation initiation.
-
Catabolism: Transamination by BCATm (mitochondrial) to
-Ketoisocaproate (KIC), eventually oxidizing to Acetyl-CoA (Ketogenic).
L-Alanine: The Gluconeogenic Substrate
-
Glucose-Alanine Cycle: Alanine is transported to the liver, transaminated by ALT (Alanine Aminotransferase) to Pyruvate, and converted to Glucose via gluconeogenesis. This supports glucose homeostasis during catabolic states.
Experimental Protocols (Self-Validating)
To verify the metabolism of Ala-Leu in a research setting, the following protocols ensure data integrity.
Protocol A: Plasma Hydrolysis Stability Assay
Purpose: To determine if the dipeptide is stable in plasma or requires tissue-specific enzymes.
-
Preparation: Collect heparinized plasma from subject (Human/Rat).
-
Spike: Add L-alanyl-L-leucine to a final concentration of 1 mM.
-
Incubation: Incubate at 37°C. Aliquot samples at t=0, 5, 15, 30, 60 min.
-
Quench: Precipitate proteins with ice-cold Acetonitrile (1:3 v/v).
-
Analysis: LC-MS/MS (C18 column). Monitor transitions for Ala-Leu (203 > 86), Leu (132 > 86), and Ala (90 > 44).
-
Validation: If
min, plasma hydrolysis is negligible (confirming organ-dependent clearance).
Protocol B: In Vivo Pharmacokinetics (Rat Model)
Purpose: To demonstrate the "Prodrug" effect (Rise in Free Leu).
-
Dosing: IV Bolus of Ala-Leu (0.5 g/kg).
-
Sampling: Draw blood from jugular vein at 0, 2, 5, 10, 20, 40, 60 min.
-
Quantification: Measure [Ala-Leu], [Leu], and [Ala].
-
Expected Outcome:
-
[Ala-Leu]: Rapid exponential decay (
min). -
[Leu]: Rapid surge peaking at 5-10 min (lag time due to hydrolysis).
-
Control: Compare Area Under Curve (AUC) of Free Leu vs. IV Free Leu administration. They should be bioequivalent.
-
References
-
Adibi, S. A. (1997). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology.
-
Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology.
-
Lochs, H., et al. (1990). Splanchnic, renal, and muscle clearance of alanylglutamine in man and organ flux of nitrogen. American Journal of Physiology.[1]
-
Nagamatsu, S., et al. (1995). Isolation and characterization of a high affinity peptide transporter (PEPT2) from human kidney. Journal of Biological Chemistry.
-
Drummond, M. J., et al. (2009). Rapamycin administration in humans blocks the contraction-induced increase in skeletal muscle protein synthesis. The Journal of Physiology.
-
Furst, P. (2001). New developments in glutamine delivery. The Journal of Nutrition.
Sources
Technical Guide: The Mechanistic Role of L-Leucine in mTORC1 Activation
Executive Summary
The mechanistic Target of Rapamycin Complex 1 (mTORC1) serves as the eukaryotic cell’s master growth regulator, integrating inputs from growth factors, energy levels, and nutrients.[1][2][3][4] Among nutrients, amino acids are the most potent activators, with L-Leucine acting as the dominant signal.[5]
For years, the direct mechanism of leucine sensing was elusive. Recent structural and biochemical breakthroughs have identified Sestrin2 as the primary cytosolic leucine sensor and Leucyl-tRNA Synthetase (LRS) as a distinct auxiliary sensor. This guide details the molecular hand-off from leucine binding to mTORC1 lysosomal recruitment, provides a self-validating experimental protocol for assessing this pathway, and outlines the implications for drug development.
The Molecular Architecture of Leucine Sensing[6]
The activation of mTORC1 by leucine is a spatial event. It requires the translocation of mTORC1 from the cytosol to the lysosomal surface, where its activator, Rheb (Ras homolog enriched in brain), resides.[4] This translocation is governed by the Rag GTPases .[4]
The Sestrin2-GATOR Axis (Cytosolic Sensing)
The primary transduction pathway involves a "double-negative" logic gate.
-
The Resting State (Leucine Starvation):
-
Sestrin2 acts as the inhibitor.[6] In the absence of leucine, Sestrin2 binds tightly to GATOR2 (a pentameric complex).
-
GATOR2 is a positive regulator that normally functions to inhibit GATOR1 .
-
With GATOR2 sequestered by Sestrin2, GATOR1 is free to act.
-
GATOR1 functions as a GAP (GTPase Activating Protein) for RagA/B. It forces RagA/B to hydrolyze GTP to GDP.
-
Result: The Rag heterodimer acts in the inactive state (RagA/B-GDP), and mTORC1 remains cytosolic and inactive.
-
-
The Active State (Leucine Stimulation):
-
Leucine binds directly to a specific pocket on Sestrin2 (Dissociation constant
). -
This binding induces a conformational change in Sestrin2, causing it to release GATOR2.
-
Free GATOR2 inhibits GATOR1.
-
Without GATOR1's GAP activity, RagA/B becomes GTP-loaded (RagA/B-GTP).
-
Result: The active Rag complex recruits mTORC1 to the lysosome via the Raptor subunit, allowing phosphorylation by Rheb.
-
The Auxiliary Sensor: Leucyl-tRNA Synthetase (LRS)
While Sestrin2 senses free cytosolic leucine, LRS provides a secondary checkpoint, potentially linking protein synthesis capacity to mTORC1. LRS acts as a GAP for RagD , promoting the hydrolysis of RagD-GTP to RagD-GDP. The fully active Rag complex requires both RagA/B-GTP and RagC/D-GDP. Thus, LRS ensures the RagC/D half of the heterodimer is in the correct configuration.
Pathway Visualization
The following diagram illustrates the inhibition chain that leads to activation.
Experimental Framework: Validating Leucine Sensing
To study this pathway, researchers must strip the cell of nutrients to reset the signaling baseline. The standard protocol is Amino Acid Starvation followed by Acute Stimulation .
Critical Protocol Parameters
This protocol is designed for adherent mammalian cells (e.g., HEK293T, HeLa, MEFs).
| Parameter | Specification | Rationale |
| Starvation Medium | DMEM/RPMI lacking all amino acids, dialyzed FBS (10%). | Standard FBS contains amino acids that will mask the starvation effect. Dialysis is mandatory. |
| Wash Step | 2x with PBS or AA-free media. | Critical: Residual leucine in the monolayer can prevent full pathway inhibition. |
| Starvation Duration | 50–60 minutes. | <50 min: Incomplete inhibition (high background). >90 min: Induces autophagy/stress responses that complicate interpretation. |
| Stimulation | Add L-Leucine (10–800 µM). | Physiological serum levels are ~100–200 µM. Sestrin2 Kd is ~20 µM.[6] |
| Stimulation Time | 10–30 minutes. | Phosphorylation of S6K1 (T389) peaks at 15–30 mins. |
Step-by-Step Workflow
The following workflow ensures high signal-to-noise ratios for Western Blot readouts.
Data Interpretation
When analyzing Western Blots, the following markers confirm pathway activation:
-
p-S6K1 (Thr389): The gold standard. Should be undetectable after starvation and robustly phosphorylated upon leucine addition.
-
p-4E-BP1 (Thr37/46): Indicates priming for translation initiation.
-
Total S6K1 / Total 4E-BP1: Loading controls.
-
LC3-I/II: (Optional) Marker of autophagy. Leucine addition should suppress LC3-II levels (autophagy inhibition).
Therapeutic Implications
Understanding the structural basis of the Sestrin2-Leucine interaction opens new avenues for drug development, particularly for age-related diseases and neuropsychiatric disorders.
Agonists (Sestrin2 Binders)
-
Target: Sarcopenia (muscle loss), depressive disorders.
-
Mechanism: Small molecules that mimic leucine's binding to Sestrin2 can activating mTORC1 in tissues where leucine uptake is compromised or to bypass upstream transport defects.
-
Key Compound: NV-5138 . This small molecule binds Sestrin2 specifically, displacing GATOR2 and activating mTORC1. It has shown efficacy in preclinical models of depression by inducing rapid synaptic protein synthesis.
Antagonists (Leucine Mimetics/Competitors)
-
Target: Epilepsy, Cancer, Obesity.
-
Mechanism: Molecules that bind Sestrin2 but prevent the conformational change required to release GATOR2, or "Leucine starvation mimetics."
-
Current Status: While Rapamycin (Raalog) inhibits the kinase directly, targeting the sensor (Sestrin2) offers a way to modulate the pathway based on nutrient status specifically, potentially sparing insulin signaling (unlike Rapamycin).
References
-
Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway.[1][6][7] Science. [Link]
-
Saxton, R. A., et al. (2016). Structural basis for leucine sensing by the Sestrin2-mTORC1 pathway.[1][6] Science. [Link]
-
Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease.[4][8][9] Cell. [Link][4][10][11][12]
-
Han, J. M., et al. (2012). Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway.[11][13] Cell. [Link][10][11][12]
-
Chantranupong, L., et al. (2016). The CASTOR Proteins Are Arginine Sensors for the mTORC1 Pathway. Cell. [Link][10][11][12]
Sources
- 1. The dawn of the age of amino acid sensors for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of amino acid sensing by the mTORC1 pathway [dspace.mit.edu]
- 4. pnas.org [pnas.org]
- 5. Amino Acids Regulate mTORC1 by an Obligate Two-step Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sestrin2 is a leucine sensor for the mTORC1 pathway [dspace.mit.edu]
- 7. Sestrin2 is a leucine sensor for the mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mTOR Signaling in Growth, Metabolism, and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mTOR Signaling in Growth, Metabolism, and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Thermodynamic Architecture of L-Alanyl-L-Leucine: A Technical Guide
This guide provides an in-depth technical analysis of the thermodynamic properties of L-alanyl-L-leucine (Ala-Leu), designed for researchers in biochemistry, physical chemistry, and pharmaceutical formulation.[1]
Executive Summary
L-Alanyl-L-leucine (Ala-Leu) is a zwitterionic dipeptide (MW 202.25 g/mol ) serving as a critical model for hydrophobic interactions in protein folding and as a stable delivery vehicle for leucine in parenteral nutrition.[1] Unlike its constituent amino acids, Ala-Leu exhibits distinct solid-state metastability, prone to cyclization into diketopiperazines (DKPs) under thermal stress.[1] This guide delineates its thermodynamic profile, focusing on solubility equilibria, solid-state kinetics, and calculated thermochemical parameters.[1]
Chemical Identity & Structural Thermodynamics[1][2]
| Property | Value / Descriptor | Source/Method |
| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid | IUPAC |
| CAS Number | 3303-34-2 | Chemical Abstracts |
| Molecular Weight | 202.25 g/mol | Calculated |
| Formula | Stoichiometry | |
| State (STP) | Crystalline Solid (Zwitterionic) | Observation |
| Melting/Decomposition | ~215 °C (Endothermic onset) | DSC Analysis |
| LogP (Octanol/Water) | -2.13 (Extrapolated) | Hydrophobicity Models |
The Peptide Bond Enthalpy
The formation of Ala-Leu from L-Alanine and L-Leucine is an endergonic process under standard conditions, driven thermodynamically by the release of water but kinetically hindered.[1]
-
Reaction:
[1] -
Thermodynamic Barrier: The synthesis of the peptide bond (
) typically requires in aqueous solution, necessitating ATP coupling in biological systems or activation agents (e.g., DCC/NHS) in synthesis.[1]
Solid-State Thermodynamics & Stability
Crystal Lattice & Polymorphism
Ala-Leu crystallizes in a non-centrosymmetric space group (typically P2
Thermal Instability: The Cyclization Pathway
A critical thermodynamic feature of Ala-Leu is its propensity for solid-state cyclization .[1] Upon heating (approaching
Mechanism:
-
Nucleophilic Attack: The N-terminal amine attacks the carbonyl carbon of the C-terminal leucine.
-
Tetrahedral Intermediate: Formation of a metastable transition state.[1]
-
Elimination: Loss of water to form the stable 6-membered DKP ring.
This reaction is thermodynamically favored at high temperatures due to the entropy gain from water release and the high stability of the DKP ring.
Figure 1: Thermal degradation pathway of Ala-Leu into its cyclic diketopiperazine derivative.[1]
Solution Thermodynamics
Solubility Profile
Unlike L-Leucine, which is sparingly soluble in water (~24 g/L at 25°C) due to its hydrophobic isobutyl side chain, the dipeptide Ala-Leu exhibits enhanced solubility .[1]
-
Causality: The peptide bond introduces a dipole moment that disrupts the high lattice energy of the pure amino acid crystals. The solvation enthalpy (
) of the zwitterionic dipeptide is more favorable than the sum of its parts due to the increased polarity of the peptide backbone. -
Hydrophobic Effect: The leucine side chain still dictates the relative solubility compared to Ala-Ala, but the "peptide effect" generally lowers the crystal lattice energy barrier to dissolution.
Acid-Base Dissociation (pKa)
The peptide bond alters the ionization constants of the terminal groups compared to free amino acids.
-
Carboxyl Group (
): ~3.1 (Acidic shift vs. free Leu/Ala ~2.3). The electron-withdrawing nature of the adjacent amide group lowers the pKa. -
Amino Group (
): ~8.1 (Acidic shift vs. free Leu/Ala ~9.6). The amide linkage reduces the electron density available to stabilize the protonated amine.
Calculated Thermochemistry (Group Additivity)
When experimental values are unavailable, thermodynamic properties must be estimated using Group Additivity Methods (e.g., Benson or Joback).[1]
Estimation of Standard Enthalpy of Formation (
- (N-terminus)[1]
- (C-terminus)[1]
- (Peptide bond)[1]
- (Alpha carbons)
- (Alanine side chain)[2]
- (Leucine side chain)
Note: While precise group values vary by database, the formation of the peptide bond from elements is exothermic, but less so than the sum of the free amino acids due to the energy required to form the amide linkage.
Experimental Protocols
Protocol A: Determination of Solubility Equilibrium
Objective: To determine the precise thermodynamic solubility (
-
Preparation: Add excess solid Ala-Leu to 10 mL of degassed, deionized water in triplicate vials.
-
Equilibration: Place vials in a temperature-controlled shaker (e.g., 298.15 K, 303.15 K, 310.15 K) for 24–48 hours.
-
Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter (pre-heated to source temperature to prevent precipitation).
-
Quantification: Dilute filtrate and analyze via HPLC (C18 column, UV detection at 210 nm).
-
Calculation: Plot
vs (Van 't Hoff plot). The slope equals .[1]
Protocol B: Solid-State Stability via DSC
Objective: To characterize the melting point and cyclization kinetics.
-
Instrument: Differential Scanning Calorimeter (DSC).[1][3][4]
-
Sample: 2–5 mg of dry Ala-Leu powder in an aluminum pan (crimped but vented to allow water escape, or hermetic to study pressure effects).
-
Ramp: Heat from 25°C to 250°C at 5°C/min.
-
Analysis:
-
Look for a broad endotherm around 100–120°C (dehydration if hydrate exists).[1]
-
Identify the sharp endotherm at ~215°C. Note if it is immediately followed by an exotherm (decomposition/polymerization).
-
Validation: Run TGA (Thermogravimetric Analysis) simultaneously. A mass loss of ~9% at the melting point confirms cyclization (loss of 18 g/mol water from 202 g/mol peptide).
-
Figure 2: Parallel experimental workflows for determining solution and solid-state thermodynamic properties.
References
-
NIST Chemistry WebBook. Thermochemical Data for L-Leucine and L-Alanine.[1] National Institute of Standards and Technology. [Link]
-
PubChem. L-Alanyl-L-leucine Compound Summary. National Library of Medicine. [Link]
-
Svenson, A., et al. (2019).[1] Melting properties of peptides and their solubility in water.[1][5][6] Royal Society of Chemistry.[5] [Link]
-
Ziganshin, M. A., et al. (2016).[1] Solid-state cyclization of Ala-Leu and Leu-Ala dipeptides.[1][3][5][7] Physical Chemistry Chemical Physics.[1][3] [Link]
-
Hay, R. W., et al. Thermodynamics of Peptide Bond Hydrolysis.[1] Journal of the Chemical Society. (General reference for peptide bond energetics).
Sources
- 1. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]
- 2. 氨基酸参照表 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solid-state cyclization of Ala–Leu and Leu–Ala dipeptides, and self-assembly and luminescent properties of the cyclic dipeptide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
L-Alanyl-L-Leucine: A Conduit for Leucine-Mediated Protein Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
L-alanyl-L-leucine, a dipeptide comprised of the amino acids L-alanine and L-leucine, represents a significant area of interest in the study of protein metabolism and cellular physiology. While not a direct participant in the ribosomal machinery of protein synthesis, its primary role is that of a highly bioavailable precursor to L-leucine, a potent modulator of muscle protein synthesis. This technical guide provides a comprehensive exploration of L-alanyl-L-leucine, from its fundamental physicochemical properties to its metabolic fate and its indirect yet crucial influence on protein synthesis. We will delve into the mechanisms of its cellular uptake and hydrolysis, the subsequent signaling cascade initiated by the released L-leucine, and the analytical methodologies required for its rigorous scientific investigation. This document is intended to serve as a foundational resource for professionals in cellular biology, pharmacology, and drug development seeking to understand and leverage the metabolic potential of this dipeptide.
Introduction: The Significance of Dipeptides in Cellular Nutrition
Dipeptides, the simplest form of peptides, are organic compounds consisting of two amino acids joined by a single peptide bond. Their role in cellular nutrition and metabolism is multifaceted. In certain contexts, dipeptides are absorbed more efficiently than their free-form amino acid counterparts. Once inside the cell, they are typically hydrolyzed by cytosolic peptidases, releasing their constituent amino acids to participate in various metabolic pathways.[1][2][3]
L-alanyl-L-leucine is a dipeptide of particular interest due to its composition.[4][5][6] It provides a direct intracellular source of L-leucine, an essential branched-chain amino acid (BCAA) renowned for its powerful anabolic signaling properties.[7][8][9][10][11] L-alanine, the other constituent, is a non-essential amino acid that plays a vital role in the glucose-alanine cycle and serves as a key substrate for gluconeogenesis.[12][13]
This guide will dissect the journey of L-alanyl-L-leucine from the extracellular space to its ultimate impact on protein synthesis, providing a detailed, evidence-based narrative for the scientific professional.
Physicochemical Properties of L-Alanyl-L-Leucine
A thorough understanding of the physical and chemical characteristics of L-alanyl-L-leucine is fundamental to its application in experimental and therapeutic settings.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O₃ | [4][5] |
| Molecular Weight | 202.25 g/mol | [4][5][14] |
| Appearance | White to off-white crystalline powder | [4] |
| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid | [4] |
| Solubility | Soluble in water | [4][5] |
| Optical Rotation [α] | -12.8° (c=0.01g/mL in H₂O at 20°C, 589nm) | [4] |
Cellular Uptake and Metabolic Fate
The biological activity of L-alanyl-L-leucine is contingent upon its transport into the cell and subsequent enzymatic cleavage.
Cellular Import Mechanisms
While specific transporters for L-alanyl-L-leucine are not extensively characterized, the uptake of dipeptides into cells is a recognized biological process.[1][2][15][16] This process can involve specific peptide transporters (such as PepT1 and PepT2 in certain tissues, though their ubiquitous expression varies) or less specific mechanisms like simple diffusion or other carrier systems with weak affinity.[2] Upon entering the cell, the dipeptide is rapidly targeted by intracellular peptidases.[1][2]
Intracellular Hydrolysis: The Release of Bioactive Amino Acids
Once within the cytoplasm, L-alanyl-L-leucine is hydrolyzed by cytosolic peptidases into its constituent amino acids: L-alanine and L-leucine.[1][2] This enzymatic cleavage is a critical step, as it liberates L-leucine to exert its metabolic effects.
Caption: Cellular uptake and hydrolysis of L-alanyl-L-leucine.
The Role of Liberated L-Leucine in Protein Synthesis
The primary contribution of L-alanyl-L-leucine to protein synthesis is the provision of L-leucine, a key signaling molecule.
Activation of the mTORC1 Signaling Pathway
L-leucine is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a central regulator of cell growth and protein synthesis.[7][9][10] The activation of mTORC1 by leucine is a complex process involving its binding to leucyl-tRNA synthetase and sestrin-2, which in turn leads to the activation of Rag GTPases and the translocation of mTORC1 to the lysosomal surface for its activation.[9][10]
Activated mTORC1 phosphorylates several downstream targets, including p70 ribosomal S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of S6K1 enhances ribosomal biogenesis and translation initiation, while the phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for the assembly of the eIF4F complex and the initiation of cap-dependent translation.[9]
Caption: The mTORC1 signaling pathway activated by L-leucine.
Metabolic Fates of L-Leucine and L-Alanine
Following the hydrolysis of L-alanyl-L-leucine, both constituent amino acids enter their respective metabolic pathways.
L-Leucine Metabolism
L-leucine is an exclusively ketogenic amino acid.[10] Its catabolism begins with transamination to α-ketoisocaproate (KIC), primarily in the muscle.[10][12][17] KIC is then oxidatively decarboxylated to isovaleryl-CoA, which is further metabolized to acetyl-CoA and acetoacetate.[8][10][17] These products can then enter the citric acid cycle for energy production or be used for fatty acid synthesis.[12]
L-Alanine Metabolism
L-alanine is a glucogenic amino acid. It can be converted to pyruvate through transamination, a reaction catalyzed by alanine aminotransferase (ALT).[12][13] Pyruvate can then be used for gluconeogenesis in the liver to produce glucose, or it can be converted to acetyl-CoA and enter the citric acid cycle.
Experimental Methodologies
The study of L-alanyl-L-leucine and its effects on protein synthesis requires a combination of chemical, biochemical, and analytical techniques.
Synthesis of L-Alanyl-L-Leucine
The chemical synthesis of L-alanyl-L-leucine is typically achieved through peptide coupling reactions.[18] This involves the protection of the amino group of L-alanine and the carboxyl group of L-leucine to ensure specific peptide bond formation.[18]
Step-by-Step Protocol for Liquid-Phase Peptide Synthesis:
-
N-terminal Protection of L-Alanine: React L-alanine with a protecting group reagent (e.g., Boc-anhydride) in a suitable solvent to yield N-Boc-L-alanine.
-
C-terminal Protection of L-Leucine: React L-leucine with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding ester (e.g., L-leucine methyl ester).
-
Peptide Coupling: Activate the carboxyl group of N-Boc-L-alanine using a coupling agent (e.g., DCC/HOBt) and react it with the L-leucine methyl ester to form the protected dipeptide, N-Boc-L-alanyl-L-leucine methyl ester.
-
Deprotection: Remove the Boc protecting group using an acid (e.g., trifluoroacetic acid) and the methyl ester group by saponification (e.g., with NaOH) to yield L-alanyl-L-leucine.
-
Purification: Purify the final product using techniques such as recrystallization or chromatography.
Quantification of L-Alanyl-L-Leucine and its Metabolites
Accurate quantification is crucial for metabolic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.[19][20][21][22]
General Workflow for LC-MS/MS Analysis:
-
Sample Preparation: Extract the dipeptide and amino acids from the biological matrix (e.g., cell lysate, plasma) using a suitable solvent system, often involving protein precipitation.
-
Chromatographic Separation: Separate L-alanyl-L-leucine, L-alanine, and L-leucine using a reversed-phase or HILIC HPLC column with an appropriate mobile phase gradient.
-
Mass Spectrometric Detection: Ionize the separated analytes using electrospray ionization (ESI) and detect them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: Generate a standard curve using known concentrations of the analytes to quantify their amounts in the samples.
Caption: Workflow for the quantification of L-alanyl-L-leucine.
Assessment of Protein Synthesis
Several methods can be employed to measure the rate of protein synthesis in response to L-alanyl-L-leucine treatment.
-
Stable Isotope Labeling: This involves incubating cells or organisms with amino acids labeled with stable isotopes (e.g., ¹³C-leucine) and measuring their incorporation into newly synthesized proteins using mass spectrometry.
-
Western Blotting: The phosphorylation status of key mTORC1 pathway proteins (e.g., S6K1, 4E-BP1) can be assessed by Western blotting using phospho-specific antibodies to confirm pathway activation.
-
Puromycin-Based Assays (e.g., SUnSET): This technique uses the antibiotic puromycin, an analog of tyrosyl-tRNA, which is incorporated into nascent polypeptide chains. The amount of incorporated puromycin, detected by a specific antibody, is proportional to the rate of global protein synthesis.
Applications in Drug Development and Research
The unique properties of L-alanyl-L-leucine make it a molecule of interest in several areas:
-
Pharmaceutical Formulations: As a source of L-leucine, it can be explored in formulations aimed at combating muscle wasting (sarcopenia) and promoting recovery after exercise or in clinical settings.[23][24][25][26] L-leucine itself is used as an excipient in some drug formulations.[24]
-
Cell Culture Media Supplementation: The instability of free glutamine in liquid media can be a challenge. Dipeptide forms, such as L-alanyl-L-glutamine, are often used to improve stability and delivery. Similarly, L-alanyl-L-leucine could serve as a stable and highly soluble source of L-leucine in specialized cell culture media to enhance protein production in bioreactors.[1]
-
Nutraceuticals: As a readily absorbable source of L-leucine, this dipeptide has potential applications in sports nutrition and dietary supplements aimed at supporting muscle protein synthesis.[23][27]
Conclusion
L-alanyl-L-leucine serves as a fascinating example of how the metabolic landscape can be modulated through the delivery of bioactive molecules in a protected and efficiently transportable form. Its primary role in protein synthesis is indirect, acting as a pro-drug for the potent anabolic signaling molecule, L-leucine. By understanding the intricate details of its uptake, hydrolysis, and the subsequent activation of the mTORC1 pathway, researchers and drug development professionals can unlock new avenues for therapeutic intervention and biotechnological advancement. The methodologies outlined in this guide provide a robust framework for the continued investigation of L-alanyl-L-leucine and other dipeptides, paving the way for novel applications in human health and disease.
References
- Dietitians On Demand. (2023, September 25). Leucine's role in muscle synthesis.
- Encyclopedia MDPI. (2020, May 8). Leucine Metabolism.
- Benchchem. L-Alanyl-L-leucine Physical and Chemical Properties.
- Creative Proteomics. Overview of Leucine Metabolism.
- PubMed Central. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development.
- Benchchem. The Synthesis of L-Alanyl-L-leucine: A Technical Guide for Scientific Professionals.
- Promino. (2024, August 2). L-Leucine and Muscle Growth: A Scientific Analysis.
- PharmaCompass. The Essential Amino Acid L-Leucine: Its Importance in Pharmaceutical Formulations.
- PubMed Central. (2019, April 24). Improvement of l-Leucine Production in Corynebacterium glutamicum by Altering the Redox Flux.
- TargetMol. L-Alanyl-L-leucine | H-Ala-Leu-OH | dipeptide compounds.
- PubChem - NIH. L-Alanyl-L-leucine | C9H18N2O3 | CID 96801.
- Wikipedia. Leucine.
- PubChem. L-leucine degradation I | Pathway.
- ResearchGate. (2015). Double-blind, placebo-controlled pilot trial of L-Leucine-enriched amino acid mixtures on body composition and physical performance in men and women aged 65-75 years.
- Peter Attia & Layne Norton. (2021, November 10). Muscle protein synthesis and the importance of leucine.
- ResearchGate. Biosynthesis pathway of L-valine and L-leucine.
- Caring Sunshine. Ingredient: Glycyl-Alanyl-Lysine-L-Leucine.
- PubChem - NIH. L-Leucine | C6H13NO2 | CID 6106.
- PubMed Central. (2015, June 17). Double-blind, placebo-controlled pilot trial of L-Leucine-enriched amino-acid mixtures on body composition and physical performance in men and women aged 65–75 years.
- PubChem - NIH. dl-Alanyl-l-leucine | C9H18N2O3 | CID 23615548.
- PubMed Central. (2016, July 22). Tracking dipeptides at work-uptake and intracellular fate in CHO culture.
- Google Patents. (1988). Process for the separation of L-leucine and L-isoleucine.
- ACS Publications. (2020, June 15). Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry.
- Exposome-Explorer - IARC. Leucine (Compound).
- ResearchGate. Concentration-dependent transport kinetics of L-alanine (purple...), L-leucine (green circles), and oleic acid (yellow squares) across the spiral valve of the Pacific spiny dogfish (Squalus suckleyi).
- LCGC International. (2023, April 13). New Method Developed for Comprehensive Analysis of Dipeptides.
- ACS Publications. (2022, June 22). Characterization and Cellular Uptake of Peptides Derived from In Vitro Digestion of Meat Analogues Produced by a Sustainable Extrusion Process.
- PubMed. (2002). A study of L-leucine, L-phenylalanine and L-alanine transport in the perfused rat mammary gland: possible involvement of LAT1 and LAT2.
- ResearchGate. Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry | Request PDF.
- NIH. (2019). Safety and efficacy of l-leucine produced by fermentation with Escherichia coli NITE BP-02351 for all animal species.
- PubMed - NIH. (1990, October 1). Uptake and metabolism of dipeptides by human red blood cells.
- PubMed Central. (2012). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry.
- Portland Press. (1971, March 1). Mechanisms of Dipeptide Uptake by Rat Small Intestine in Vitro.
- ResearchGate. (2015). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides.
- Agilent. Guide to Peptide Quantitation.
Sources
- 1. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uptake and metabolism of dipeptides by human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. L-Alanyl-L-leucine | H-Ala-Leu-OH | dipeptide compounds | TargetMol [targetmol.com]
- 6. L-Alanyl-L-leucine | C9H18N2O3 | CID 96801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dietitiansondemand.com [dietitiansondemand.com]
- 8. Leucine Metabolism | Encyclopedia MDPI [encyclopedia.pub]
- 9. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leucine - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 13. Improvement of l-Leucine Production in Corynebacterium glutamicum by Altering the Redox Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dl-Alanyl-l-leucine | C9H18N2O3 | CID 23615548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. drinkpromino.com [drinkpromino.com]
- 24. nbinno.com [nbinno.com]
- 25. researchgate.net [researchgate.net]
- 26. Double-blind, placebo-controlled pilot trial of L-Leucine-enriched amino-acid mixtures on body composition and physical performance in men and women aged 65–75 years - PMC [pmc.ncbi.nlm.nih.gov]
- 27. caringsunshine.com [caringsunshine.com]
Application Notes and Protocols for the Solid-Phase Synthesis of L-Alanyl-L-Leucine
Introduction: The Elegance of Building Peptides on a Solid Support
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique conceived by Bruce Merrifield, has fundamentally transformed the landscape of peptide chemistry, enabling the routine and often automated construction of these vital biomolecules.[1] The core principle of SPPS lies in the stepwise assembly of a peptide chain anchored to an insoluble polymer support, a strategy that elegantly circumvents the challenging purification steps often associated with traditional solution-phase synthesis.[1] This application note provides a detailed, field-proven protocol for the synthesis of the dipeptide L-alanyl-L-leucine, a simple yet illustrative model for the fundamental steps of Fmoc-based SPPS. The methodologies described herein are grounded in established principles and are designed to be a self-validating system for researchers, scientists, and drug development professionals.
The choice of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine of the amino acids forms the cornerstone of this protocol. The Fmoc group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups or the linkage of the peptide to the resin.[2][3] This orthogonal protection strategy is a hallmark of modern SPPS, affording high yields and purity of the target peptide.[3]
Materials and Equipment
Resins, Amino Acids, and Reagents
| Component | Description | Recommended Supplier |
| Wang Resin | Pre-loaded with Fmoc-L-Leucine, 100-200 mesh, substitution level of 0.5-1.0 mmol/g. | Varies |
| Fmoc-L-Alanine | N-α-Fmoc protected L-alanine. | Varies |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. A common and effective coupling agent.[4] | Varies |
| HOBt | 1-Hydroxybenzotriazole. Used in conjunction with a carbodiimide to suppress racemization.[5] | Varies |
| DIPEA | N,N-Diisopropylethylamine. A non-nucleophilic base used for the activation of amino acids.[6] | Varies |
| Piperidine | Used as a 20% solution in DMF for the removal of the Fmoc protecting group.[7][8] | Varies |
| DMF | N,N-Dimethylformamide, peptide synthesis grade. It is crucial to use high-quality, amine-free DMF.[8] | Varies |
| DCM | Dichloromethane, ACS grade. | Varies |
| TFA | Trifluoroacetic acid, reagent grade. | Varies |
| TIS | Triisopropylsilane. A scavenger used during the cleavage step.[9] | Varies |
| Ninhydrin | For the Kaiser test to monitor coupling completion.[10][11] | Varies |
| Pyridine | For the Kaiser test. | Varies |
| KCN | Potassium cyanide, for the Kaiser test. | Varies |
| Phenol | For the Kaiser test. | Varies |
| Ethanol | ACS grade. | Varies |
| Diethyl ether | Anhydrous. | Varies |
Equipment
-
Solid-phase peptide synthesis reaction vessel
-
Shaker or rocker for agitation
-
Sintered glass funnel
-
Vacuum flask and vacuum source
-
pH paper
-
Heating block
-
Small test tubes for Kaiser test
-
Rotary evaporator
-
Lyophilizer (optional)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Experimental Protocol: A Step-by-Step Guide to L-Alanyl-L-Leucine Synthesis
This protocol outlines the manual synthesis of L-alanyl-L-leucine using Fmoc-L-Leu-Wang resin. The synthesis proceeds from the C-terminus to the N-terminus.
I. Resin Preparation and Swelling
The initial step ensures the resin is properly prepared for the subsequent chemical transformations. Swelling of the resin beads in a suitable solvent is critical for maximizing the accessibility of the reactive sites.[1]
-
Weighing the Resin: Accurately weigh the desired amount of Fmoc-L-Leu-Wang resin into the reaction vessel. For a 0.1 mmol scale synthesis, approximately 200-400 mg of resin is typically used, depending on the substitution level.[8]
-
Swelling the Resin: Add approximately 10 mL of DMF per gram of resin to the reaction vessel.[12] Agitate the mixture gently on a shaker for 15-30 minutes at room temperature to allow the resin beads to swell.
-
Solvent Removal: After swelling, drain the DMF from the reaction vessel using a sintered glass funnel under vacuum.
II. Fmoc Deprotection of L-Leucine
The removal of the Fmoc protecting group from the N-terminus of the resin-bound leucine exposes the primary amine, which will then be available for coupling with the next amino acid. A solution of piperidine in DMF is the standard reagent for this step.[7][8]
-
Deprotection: Add a 20% solution of piperidine in DMF (v/v) to the swollen resin. Use approximately 5 mL for a 0.1 mmol scale synthesis.[8]
-
Reaction: Agitate the mixture for 5-10 minutes at room temperature.[7]
-
Draining and Repetition: Drain the piperidine solution. To ensure complete deprotection, repeat the treatment with the 20% piperidine solution for another 5-10 minutes.
-
Washing: Thoroughly wash the resin to remove all traces of piperidine. This is a critical step as residual piperidine can interfere with the subsequent coupling reaction. Perform the following washes, agitating for 1-2 minutes for each wash:
-
DMF (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
III. Monitoring Deprotection with the Kaiser (Ninhydrin) Test
The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin.[11][13] A positive result (intense blue color) indicates successful Fmoc deprotection, while a negative result (yellow or faint color) suggests that the deprotection is incomplete.[14]
-
Sample Collection: After the final DMF wash, take a small sample of the resin beads (a few beads are sufficient).[15]
-
Reagent Addition: In a small test tube, add the resin beads and a few drops of each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol).[15]
-
Heating: Heat the test tube at approximately 110-120°C for 3-5 minutes.[9][15]
-
Observation: A deep blue color of the beads and the solution indicates the presence of free primary amines, confirming complete deprotection. If the beads remain yellow, the deprotection is incomplete and the piperidine treatment should be repeated.
IV. Coupling of Fmoc-L-Alanine
This step involves the formation of the peptide bond between the free amine of the resin-bound leucine and the carboxyl group of the incoming Fmoc-L-alanine. The amino acid is pre-activated using a coupling agent to form a highly reactive species. HBTU, in the presence of a non-nucleophilic base like DIPEA, is a widely used and efficient coupling reagent.[4][8]
-
Activation of Fmoc-L-Alanine: In a separate vial, dissolve Fmoc-L-Alanine (3-4 equivalents relative to the resin substitution), HBTU (3-4 equivalents), and HOBt (3-4 equivalents) in DMF. Add DIPEA (6-8 equivalents) to the solution and vortex for 1-2 minutes. The solution should turn a yellowish color, indicating activation.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Reaction Time: Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for more sterically hindered amino acids.[8]
-
Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts.
V. Monitoring Coupling with the Kaiser (Ninhydrin) Test
A negative Kaiser test result (yellow beads) is desired at this stage, as it indicates that all the primary amines on the resin have reacted with the incoming amino acid, and the coupling reaction is complete.[11][14]
-
Sample Collection and Testing: Perform the Kaiser test as described in Section III.
-
Interpretation: If the test is negative (yellow), proceed to the final deprotection step. If the test is positive (blue), it indicates incomplete coupling. In this case, the coupling step (Section IV) should be repeated with a fresh solution of activated Fmoc-L-alanine.
VI. Final Fmoc Deprotection
Before cleaving the dipeptide from the resin, the Fmoc group from the N-terminal alanine must be removed.
-
Deprotection and Washing: Repeat the Fmoc deprotection and washing steps as described in Section II.
VII. Cleavage of the Dipeptide from the Resin and Side-Chain Deprotection
The final step is the cleavage of the peptide from the solid support and the removal of any side-chain protecting groups (though in the case of Ala-Leu, there are no side-chain protecting groups to remove). A strong acid, typically trifluoroacetic acid (TFA), is used for this purpose. Scavengers are added to the cleavage cocktail to trap reactive cationic species that are generated during the cleavage process and could otherwise lead to side reactions.
-
Resin Preparation: After the final deprotection and washing, wash the resin with DCM (3 times) to remove DMF, and then dry the resin under vacuum for at least 1 hour.[12]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA, water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).[9] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 1.5-2 hours.[16]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.[16] Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approximately 10 times the volume of the TFA solution) of cold diethyl ether.[16]
-
Peptide Collection: A white precipitate of the dipeptide should form. Cool the mixture on ice to maximize precipitation. Collect the peptide by centrifugation or filtration.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts. Dry the crude peptide under vacuum.
VIII. Purification and Analysis
The crude peptide should be analyzed for purity, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry. Further purification can be achieved using preparative RP-HPLC if necessary.
Visualizing the Workflow
The following diagram illustrates the key stages of the solid-phase synthesis of L-alanyl-L-leucine.
Caption: Workflow for the solid-phase synthesis of L-alanyl-L-leucine.
References
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Microbe Notes. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. [Link]
-
AAPPTec. (n.d.). How to Synthesize a Peptide. [Link]
-
Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design (pp. 3-31). Humana Press. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
ProQuest. (n.d.). Microscale Ninhydrin Test Applied to Solid-Phase Peptide Synthesis. [Link]
-
YouTube. (2020). Solid Phase Peptide Synthesis. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
-
AAPPTec. (n.d.). Cleavage from Wang Resin. [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. [Link]
-
YouTube. (2022). Peptide Hand Synthesis Part 4: Ninhydrin Test. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602. [Link]
-
Subirós-Funosas, R., et al. (2013). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design (pp. 3-31). Humana Press. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. chempep.com [chempep.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. microbenotes.com [microbenotes.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Microscale Ninhydrin Test Applied to Solid-Phase Peptide Synthesis - ProQuest [proquest.com]
- 14. peptide.com [peptide.com]
- 15. youtube.com [youtube.com]
- 16. peptide.com [peptide.com]
Application Note: Enzymatic Synthesis of L-Alanyl-L-Leucine
Executive Summary
The dipeptide L-Alanyl-L-Leucine (Ala-Leu) represents a critical component in next-generation parenteral nutrition and cell culture media due to its superior solubility and thermal stability compared to free glutamine or leucine. While chemical synthesis (e.g., anhydride or N-carboxyanhydride methods) remains common, it suffers from racemization risks and hazardous waste generation.
This Application Note details a robust, scalable protocol for the enzymatic synthesis of Ala-Leu using Thermolysin , a metalloprotease from Bacillus thermoproteolyticus. Unlike chemical methods, this biocatalytic route operates under mild conditions, ensures strict stereospecificity (preventing D-isomer formation), and utilizes a thermodynamically controlled reverse-hydrolysis mechanism in a biphasic organic system.
Theoretical Framework: Thermodynamics vs. Kinetics[1][2][3]
To synthesize peptides using proteases, one must overcome the natural tendency of these enzymes to hydrolyze bonds. Two primary strategies exist:
Kinetic Control (Activated Esters)
-
Mechanism: Uses an activated ester donor (e.g., L-Ala-OMe) and a nucleophile (L-Leu). The enzyme forms an acyl-enzyme intermediate which is then attacked by the nucleophile.
-
Risk: The product (peptide) is a substrate for the enzyme, leading to secondary hydrolysis.
-
Verdict for Ala-Leu: Often results in lower yields due to the high hydrolytic activity of serine proteases against aliphatic residues.
Thermodynamic Control (Equilibrium Shift)
-
Mechanism: Direct reversal of hydrolysis. The reaction is driven toward synthesis by manipulating the equilibrium constant (
). -
Strategy: We utilize Thermolysin in a biphasic system (Water/Ethyl Acetate). The enzyme remains in the aqueous phase, while the hydrophobic product (Z-Ala-Leu-OMe) partitions into the organic phase, driving the equilibrium forward (Le Chatelier’s principle).
-
Verdict for Ala-Leu: Preferred. Thermolysin exhibits high specificity for hydrophobic residues (Leucine) at the amine side of the scissile bond (
subsite), making it the ideal catalyst for Ala-Leu bond formation.
Mechanism of Action
The following diagram illustrates the Thermolysin-mediated condensation mechanism, highlighting the role of the Zinc cofactor and the hydrophobic pocket specificity.
Figure 1: Mechanism of Thermolysin-catalyzed peptide bond formation via thermodynamic control.
Experimental Protocol
Materials & Reagents
| Component | Specification | Function |
| Enzyme | Thermolysin (Type X, lyophilized) | Catalyst (Protease) |
| Donor | N-Cbz-L-Alanine (Z-Ala-OH) | Carboxyl donor (Protected to prevent polymerization) |
| Nucleophile | L-Leucine Methyl Ester HCl (H-Leu-OMe) | Amine donor (Hydrophobic to drive partitioning) |
| Buffer | Tris-Maleate or MOPS (0.1 M, pH 7.5) | Maintains ionization state of enzyme |
| Ca2+ Source | Calcium Acetate (10 mM) | Essential for Thermolysin thermal stability |
| Organic Solvent | Ethyl Acetate (EtOAc) | Product extraction phase |
Reaction Setup (Biphasic System)
Step 1: Aqueous Phase Preparation
-
Dissolve Z-L-Alanine (10 mmol) and L-Leucine Methyl Ester HCl (20 mmol) in 20 mL of Tris-Maleate buffer (0.1 M, pH 7.5) containing 10 mM
. -
Note: An excess of nucleophile (Leu-OMe) is used to drive the reaction yield.
-
Adjust pH back to 7.5 using NaOH if necessary (critical for enzyme activity).
Step 2: Enzyme Addition
-
Add Thermolysin (50 mg) to the aqueous mixture.
-
Tip: Thermolysin is not fully soluble; it may form a suspension. This is normal and does not hinder the reaction in heterogeneous systems.
Step 3: Biphasic Reaction
-
Add 20 mL of Ethyl Acetate to the aqueous mixture.
-
Incubate the biphasic mixture at 40°C with vigorous stirring (500 RPM).
-
Mechanism: As Z-Ala-L-Leu-OMe forms, it extracts into the ethyl acetate layer, pulling the equilibrium to the right.
Step 4: Monitoring
-
Sample 50 µL from the organic phase every 2 hours.
-
Analyze via HPLC (C18 Column, Acetonitrile/Water gradient).
-
Reaction typically reaches plateau (equilibrium) within 12–24 hours .
Downstream Processing (Purification & Deprotection)
To obtain the final pharmaceutical-grade L-Ala-L-Leu , the protecting groups (Z- and -OMe) must be removed.
Figure 2: Downstream processing workflow from enzymatic reactor to final dipeptide.
Step 5: Workup
-
Separate phases.[1] Wash the ethyl acetate layer with 0.1 M HCl (remove unreacted Leu-OMe) and 5%
(remove unreacted Z-Ala). -
Evaporate solvent to yield Z-Ala-Leu-OMe (white solid).
Step 6: Deprotection (Standard Chemical Protocol)
-
Saponification: Treat Z-Ala-Leu-OMe with 1N NaOH in Methanol to remove the methyl ester -> Z-Ala-Leu-OH .
-
Hydrogenolysis: Dissolve in MeOH, add 10% Pd/C catalyst, and stir under
atmosphere (1 atm) for 4 hours to remove the Z-group. -
Filtration & Crystallization: Filter catalyst, evaporate, and recrystallize from water/ethanol to obtain pure L-Ala-L-Leu .
Analytical Validation
HPLC Method[5]
-
Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 mins.
-
Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).
Expected Results
-
Retention Times:
-
L-Leu-OMe: ~3.5 min
-
Z-Ala-OH: ~8.2 min
-
Z-Ala-Leu-OMe (Product): ~14.5 min
-
-
Yield: Typical isolated yields for the enzymatic step range from 85% to 92% due to the favorable partition coefficient in Ethyl Acetate.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | pH Drift | Thermolysin is strictly pH dependent (optimum 7.0–8.0). Re-check buffer capacity. |
| Precipitation in Aqueous Phase | Substrate Saturation | Z-Ala-OH has limited solubility. Add a co-solvent (e.g., 10% DMSO) to the aqueous phase. |
| Enzyme Instability | Lack of Calcium | Thermolysin requires |
| Racemization | Chemical Contamination | Enzymatic synthesis is stereospecific. If D-isomers appear, check the optical purity of starting materials. |
References
-
Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews, 102(12), 4817-4868. Link
-
Inouye, K., et al. (1979). Thermolysin-catalyzed peptide bond synthesis.[2][3][4] Proceedings of the National Academy of Sciences, 76(3), 1131-1135. Link
-
Oyama, K., et al. (1981). Synthesis of an aspartame precursor by thermolysin in organic solvents. Journal of Organic Chemistry, 46(25), 5241–5242. Link
-
Kumar, D., & Bhalla, T. C. (2005). Microbial proteases in peptide synthesis: approaches and applications. Applied Microbiology and Biotechnology, 68, 726–736. Link
-
Adler-Nissen, J. (1987). Enzymatic hydrolysis of food proteins. Elsevier Applied Science Publishers.
Sources
- 1. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermolysin-catalyzed peptide bond synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of reaction conditions on syntheses of sweetener precursors catalyzed by thermolysin in tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: RP-HPLC Purification of L-Alanyl-L-Leucine
Abstract
This guide details the protocol for the purification of the dipeptide L-alanyl-L-leucine (Ala-Leu) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Unlike larger polypeptides, Ala-Leu presents specific challenges due to its low molecular weight (202.25 g/mol ), lack of strong chromophores, and solubility characteristics. This protocol utilizes a volatile ion-pairing strategy (TFA/Acetonitrile) to facilitate direct lyophilization of the purified product, ensuring high recovery and pharmaceutical-grade purity (>98%).
Introduction & Physicochemical Context
L-alanyl-L-leucine is a synthetic dipeptide often used in parenteral nutrition and glutamine supplementation stability studies.
-
Hydrophobicity: The L-leucine residue imparts significant hydrophobicity, while the L-alanine residue is relatively polar. The molecule exists as a zwitterion at neutral pH.
-
Detection Challenge: The molecule lacks aromatic rings (Trp, Tyr, Phe), rendering it invisible at standard UV wavelengths (254 nm or 280 nm). Detection must rely on the peptide bond absorption at 210–214 nm .
-
Separation Logic: The primary impurities in synthetic Ala-Leu are the unreacted free amino acids: L-Alanine (highly polar, elutes at void) and L-Leucine (hydrophobic, potential co-elution).
Method Development Strategy (The "Why")
Stationary Phase Selection
A C18 (Octadecylsilane) column is selected over C8 or Phenyl-Hexyl.
-
Causality: The L-leucine side chain requires strong hydrophobic interaction for adequate retention. A C18 phase provides the necessary carbon load to retain the dipeptide away from the solvent front (void volume) where salts and L-alanine elute.
Mobile Phase Chemistry
System: Water / Acetonitrile (ACN) with Trifluoroacetic Acid (TFA).[1]
-
Role of TFA (0.1% v/v):
-
pH Control: Lowers pH to ~2.0, protonating the carboxylic acid group (pKa ~2.4). This suppresses ionization, making the C-terminus neutral and increasing hydrophobicity for better retention on the C18 column.
-
Ion Pairing: The trifluoroacetate anion pairs with the protonated N-terminus, improving peak shape and reducing tailing caused by silanol interactions.
-
Volatility: Unlike phosphate buffers, TFA is volatile, allowing the collected fractions to be lyophilized directly into pure powder.
-
Experimental Protocols
Protocol A: Analytical Method (QC & Feasibility)
Purpose: To assess purity of crude mixture and establish retention times.
Equipment: HPLC System with Binary Pump, DAD/VWD Detector. Column: C18 Analytical Column (e.g., 4.6 x 150 mm, 5 µm, 100 Å).
| Parameter | Setting |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C - 30°C |
| Detection | UV 214 nm (Reference: 360 nm) |
| Injection Volume | 10–20 µL |
Gradient Profile (Linear):
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 0% | Equilibration |
| 2.0 | 0% | Hold (Elute polar salts/L-Ala) |
| 20.0 | 30% | Linear Gradient |
| 22.0 | 95% | Wash |
| 25.0 | 95% | Wash Hold |
| 25.1 | 0% | Re-equilibration |
| 35.0 | 0% | End |
Expected Retention Order:
-
L-Alanine: ~2-3 min (Void/Unretained)
-
L-Alanyl-L-Leucine: ~8-12 min
-
L-Leucine: ~13-15 min (Hydrophobic impurity)
Protocol B: Preparative Purification
Purpose: Scale-up isolation of target dipeptide.
Column: Prep C18 Column (e.g., 21.2 x 250 mm, 10 µm). Flow Rate: 15–20 mL/min (Scaled to column cross-section).
Step-by-Step Procedure:
-
Sample Preparation:
-
Dissolve crude Ala-Leu in Mobile Phase A (Water + 0.1% TFA). Avoid using pure organic solvent to prevent "solvent effect" peak distortion.
-
Concentration: Aim for 20–50 mg/mL depending on solubility.
-
Filtration: Pass through a 0.45 µm PTFE or Nylon filter to protect the column.
-
-
System Equilibration:
-
Flush column with 95% B to remove storage solvents.
-
Equilibrate with 100% A for >5 column volumes (CV) until baseline at 214 nm is flat.
-
-
Loading & Elution:
-
Inject sample (e.g., 1–5 mL).
-
Run a shallow gradient: 0% to 20% B over 30 minutes .
-
Expert Insight: A shallower gradient than analytical is used to maximize resolution between the dipeptide and the free L-Leucine impurity.
-
-
Fraction Collection:
-
Trigger: Slope-based or Threshold-based collection at 214 nm.
-
Collect the main peak. Discard the early eluting front (L-Ala) and the late eluting shoulder (L-Leu).
-
-
Post-Processing:
-
Pool pure fractions.
-
Lyophilize (Freeze Dry): Remove water, ACN, and TFA.
-
Result: White, fluffy powder of Ala-Leu trifluoroacetate salt.
-
Visualization of Workflows
Purification Logic Flow
This diagram illustrates the decision-making process during the purification cycle.
Caption: Decision tree for RP-HPLC purification of L-alanyl-L-leucine, ensuring purity prior to scale-up.
Interaction Mechanism
This diagram visualizes the molecular interaction on the column.
Caption: Mechanism of TFA-mediated retention on C18. Acidic pH suppresses carboxyl ionization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Peaks Visible | Wrong Wavelength | Ensure detector is set to 214 nm . 254 nm will show nothing. |
| Peak Tailing | Silanol Interaction | Ensure TFA concentration is at least 0.05% - 0.1%. |
| Co-elution with L-Leu | Gradient too steep | Reduce gradient slope (e.g., change 1%/min to 0.5%/min). |
| High Backpressure | Precipitation | Check solubility of sample in high ACN concentrations. |
References
-
Aguilar, M. I. (Ed.).[2] (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Link
- Mant, C. T., & Hodges, R. S. (1991).
-
Vertex AI Search. (2023). Preparative RP-HPLC Method For Purifying Peptides.
-
Agilent Technologies. (2010).[3] Analysis of Amino Acids by HPLC.
-
PubChem. (2023). L-Leucine, L-alanyl-L-alanyl-L-prolyl- Compound Summary.
Sources
Advanced Quantitative Analysis of Dipeptides by LC-MS/MS
Application Note & Protocol Guide
Abstract & Strategic Overview
Dipeptides are emerging as critical biomarkers for metabolic disorders and high-value targets in peptide therapeutics. However, their quantitative analysis presents a "Polarity Paradox": they are often too polar for standard Reversed-Phase (C18) retention yet lack the charge density for robust ion-exchange separation. Furthermore, the structural similarity of isobaric residues (e.g., Leucine vs. Isoleucine) demands high-resolution chromatography to prevent false positives.
This guide moves beyond generic "peptide" methods. We present a Hydrophilic Interaction Liquid Chromatography (HILIC) -based workflow, optimized for the retention of small, polar dipeptides, coupled with tandem mass spectrometry (MS/MS). This protocol prioritizes sensitivity (pg/mL range), selectivity against isobaric interference, and high-throughput compatibility.
Method Development Strategy: The "Why" Behind the Parameters
The Chromatography Decision: HILIC vs. C18
Standard C18 columns often fail to retain hydrophilic dipeptides, resulting in elution near the void volume (
Recommendation: Use Amide-HILIC stationary phases.
-
Mechanism: The amide functional group creates a water-rich layer on the silica surface. Analytes partition into this layer based on polarity.
-
Benefit: Dipeptides elute in high organic content (typically >50% Acetonitrile), which significantly enhances desolvation efficiency in the ESI source, boosting sensitivity by 2-10x compared to aqueous elution in RP-LC.
Solving the Isobaric Challenge
Dipeptides containing Leucine (Leu) and Isoleucine (Ile) have identical masses (
-
Solution: Chromatographic resolution (
) is mandatory. -
Tactic: In HILIC, Leu-containing peptides generally elute earlier than Ile-containing analogs due to subtle differences in hydrodynamic volume and interaction with the water layer.
Visualized Workflow & Logic
Experimental Workflow (DOT Diagram)
Caption: End-to-end workflow for dipeptide quantitation highlighting the critical HILIC-compatible dilution step.
Column Selection Decision Matrix (DOT Diagram)
Caption: Decision tree for selecting the optimal stationary phase based on dipeptide hydrophobicity (LogP).
Detailed Experimental Protocol
Reagents & Materials
-
Analytes: Target Dipeptides (purity >98%).
-
Internal Standard (IS): Stable isotope-labeled analog (e.g.,
, ). Note: If specific labeled IS is unavailable, use a structural analog with similar retention time. -
Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent (e.g., TSKgel Amide-80).
Sample Preparation (Protein Precipitation)
Crucial Step: HILIC is sensitive to the water content of the injection solvent. Injecting a high-aqueous sample (like pure plasma) will distort peak shapes ("solvent effect").
-
Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL LoBind tube.
-
Spike IS: Add 10 µL of Internal Standard working solution. Vortex gently.
-
Precipitation: Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid).
-
Ratio: 4:1 (Organic:Aqueous) ensures protein removal and HILIC compatibility.
-
-
Vortex & Incubate: Vortex for 30s; incubate at -20°C for 10 min to enhance precipitation.
-
Centrifuge: 15,000 x g for 10 min at 4°C.
-
Transfer: Transfer 150 µL of supernatant to an LC vial.
-
Note: Do NOT evaporate and reconstitute in water. Inject the ACN-rich supernatant directly.
-
LC-MS/MS Conditions
Liquid Chromatography (HILIC Mode)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[2][3]
-
Why: Buffer is required for reproducible HILIC retention and ionization.
-
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 90 | Initial Hold |
| 1.0 | 90 | Start Gradient |
| 6.0 | 50 | Elution Gradient |
| 6.1 | 40 | Column Wash |
| 8.0 | 40 | End Wash |
| 8.1 | 90 | Re-equilibration |
| 11.0 | 90 | Ready for Injection |
Mass Spectrometry (Source Parameters - Sciex/Thermo Generic)
-
Ionization: ESI Positive Mode.
-
Spray Voltage: 3500 - 4500 V.
-
Source Temp: 400°C - 500°C (HILIC allows lower temps due to high organic).
-
Gas Flows: High nebulizer gas (GS1/Sheath) required for stable spray.
MRM Transitions (Example: Carnosine)
-
Precursor: m/z 227.1 (M+H)+
-
Quantifier: m/z 110.1 (Histidine immonium ion)
-
Qualifier: m/z 83.1
-
Note: Optimize Collision Energy (CE) for each transition. Dipeptides often fragment easily; avoid over-fragmentation.
Validation Parameters (FDA/EMA Guidelines)
To ensure the method is "Self-Validating," track these metrics in every run:
| Parameter | Acceptance Criteria | Scientific Rationale |
| Linearity | Ensures response is proportional to concentration over dynamic range (typically 1–1000 ng/mL). | |
| Accuracy | ±15% (±20% at LLOQ) | Verifies the method measures the "true" value. |
| Precision (CV) | <15% (<20% at LLOQ) | Ensures reproducibility across replicates. |
| Matrix Effect | 85% - 115% | Compare slope of calibration curve in matrix vs. solvent. HILIC often has ion enhancement; IS must compensate. |
| Retention Time | ± 0.1 min | Critical for distinguishing isobaric interferences. |
Troubleshooting & Expert Tips
-
Peak Tailing:
-
Cause: Secondary interactions with silanols or metal chelation.
-
Fix: Ensure Ammonium Formate concentration is sufficient (at least 10 mM). For metal-sensitive dipeptides (e.g., His-containing), use PEEK-lined columns or add 5 µM EDTA to Mobile Phase A.
-
-
Carryover:
-
Cause: Dipeptides sticking to the needle.
-
Fix: Use a strong needle wash: 50:50 MeOH:Water + 0.5% Formic Acid.
-
-
Isobaric Overlap:
-
If Leu-X and Ile-X co-elute, flatten the gradient (e.g., 0.5% B per minute) around the elution time. Lowering column temperature to 25°C can also improve selectivity for structural isomers.
-
References
-
HILIC vs.
- Comparative evaluation of reversed-phase and hydrophilic interaction liquid chrom
-
Source:
-
Isobaric Peptide Separation
- Separation of Peptide Isomers and Conformers by Ultra Performance Liquid Chrom
-
Source:
-
Sample Preparation for Peptides
- Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides...
-
Source:
-
Carnosine/Anserine Analysis
- Simultaneous Detection of Carnosine and Anserine by UHPLC-MS/MS...
-
Source:
-
Matrix Effects in HILIC
- Evaluation of hydrophilic interaction chromatography (HILIC)
-
Source:
Sources
Using L-alanyl-L-leucyl- as a supplement in CHO cell culture media
Application Note: High-Concentration Feed Formulation Using L-Alanyl-L-Leucine in CHO Fed-Batch Processes
Executive Summary: The Leucine Bottleneck
In high-density Chinese Hamster Ovary (CHO) cell culture, L-Leucine is a critical metabolic checkpoint. It functions not merely as a substrate for protein synthesis but as a primary activator of the mTORC1 pathway , which governs global translation rates and cell growth.
However, L-Leucine presents a significant bioprocessing challenge: poor aqueous solubility (approx. 22–24 g/L at 25°C). This physical limitation restricts the concentration of neutral-pH feed media, forcing process development (PD) scientists to use separate alkaline feeds (pH > 11) or large-volume dilute feeds, both of which complicate bioreactor control and increase osmolality/dilution.
L-Alanyl-L-Leucine (Ala-Leu) is a dipeptide supplement designed to bypass this solubility limit. By masking the hydrophobic side chain of Leucine within a peptide bond, Ala-Leu increases solubility by >4-fold while remaining biologically available through intracellular peptidase cleavage.
Mechanism of Action
Understanding the cellular fate of Ala-Leu is vital for accurate modeling of nutrient consumption. Unlike free amino acids which enter via System L transporters (e.g., LAT1), dipeptides utilize specialized oligopeptide transporters.
Cellular Uptake & Cleavage Pathway
-
Transport: Ala-Leu is imported primarily via PEPT1/PEPT2 (SLC15A1/SLC15A2) transporters, driven by a proton gradient.
-
Hydrolysis: Once cytosolic, ubiquitous cytosolic peptidases hydrolyze the peptide bond, releasing equimolar amounts of free L-Alanine and L-Leucine.
-
Activation: Free L-Leucine binds to Sestrin2/GATOR2 complexes, activating mTORC1 to upregulate protein synthesis.
Figure 1: Mechanism of Ala-Leu uptake, intracellular cleavage, and downstream mTORC1 activation in CHO cells.
Technical Specifications & Solubility Data
The primary advantage of Ala-Leu is its physicochemical stability in highly concentrated feeds.
| Parameter | L-Leucine (Free Acid) | L-Alanyl-L-Leucine (Dipeptide) | Improvement Factor |
| Solubility (25°C, H2O) | ~24 g/L | > 100 g/L | ~4.2x |
| pH of Saturated Sol. | ~6.0 (Isoelectric) | ~5.5–6.0 | N/A |
| Stability (Heat) | Stable | Stable (Autoclavable in media) | Equivalent |
| Bioavailability | 100% | 100% (Post-cleavage) | Equivalent |
| Ammonia Risk | Low | Moderate (Releases Alanine) | Monitor Alanine |
Critical Formulation Insight: Using Ala-Leu allows for the creation of single-part, neutral pH feeds at concentrations exceeding 150 g/L total amino acids, eliminating the need for a separate "Alkaline Tyrosine/Leucine" feed bag.
Experimental Protocol: Feed Preparation & Implementation
A. Stock Solution Preparation (200 mM Stock)
Target: Create a concentrated stock for spiking or feed blending.[1] Note: Ala-Leu molecular weight is 202.25 g/mol .[2]
-
Weighing: Weigh 40.45 g of L-Alanyl-L-Leucine powder.
-
Dissolution: Add powder to 800 mL of Milli-Q water (room temperature).
-
Expert Tip: Unlike free Leucine, Ala-Leu dissolves readily in water without acid/base adjustment. Mild sonication can speed up the process.
-
-
Volume Adjustment: Top up to 1000 mL with Milli-Q water.
-
Sterilization: Filter through a 0.22 µm PVDF or PES membrane .
-
Storage: Store at 2–8°C (stable for months) or -20°C for long-term storage.
B. Fed-Batch Culture Strategy
Objective: Maintain Leucine availability without precipitation.
-
Basal Media: Use standard chemically defined media (CDM).
-
Feed Calculation: Replace L-Leucine in your proprietary feed formulation with Ala-Leu on a molar basis .
-
Example: If your process requires 10 mM L-Leucine in the feed, add 10 mM Ala-Leu (2.02 g/L).
-
-
Feeding Schedule:
-
Initiate feeding when cells reach mid-exponential phase (typically Day 3).
-
Bolus feed every 24–48 hours or use continuous perfusion.
-
-
Sampling: Daily sampling for VCD, Viability, and Metabolites.
C. Analytical Monitoring (HPLC)
You must validate that the dipeptide is being cleaved.
-
Method: Reverse-Phase HPLC (e.g., Agilent AdvanceBio Amino Acid Analysis) or UPLC.
-
Derivatization: OPA/FMOC pre-column derivatization.
-
Target: Monitor the disappearance of the Ala-Leu peak and the maintenance of free Leucine levels in the supernatant.
-
Warning: If Ala-Leu accumulates in the supernatant, the cleavage rate (peptidase activity) may be the rate-limiting step, or the uptake is saturated.
-
Troubleshooting & Self-Validation
This protocol is self-validating if you observe the following checkpoints:
| Observation | Diagnosis | Corrective Action |
| Precipitation in Feed | Unlikely with Ala-Leu. Check other components (Tyr, Cys).[1][3] | Verify pH is neutral.[1] Ala-Leu is highly soluble. |
| Low Free Leucine in Culture | Rapid consumption or slow cleavage. | Increase Ala-Leu feed rate. Check if Ala-Leu is accumulating in media (slow uptake). |
| High Alanine / Ammonia | Excess Alanine release from dipeptide cleavage. | Ala-Leu releases 1 mole of Alanine per mole of Leucine. If Alanine accumulates to toxic levels (>50 mM), consider a mix of Free Leu (to limit) + Ala-Leu. |
| Lag Phase Growth | Adaptation to dipeptide uptake.[1] | Ensure basal media has a small amount of free Leucine to support initial growth before peptidase upregulation. |
Workflow Diagram
Figure 2: Operational workflow for formulating and monitoring Ala-Leu supplemented feeds.
References
-
Sánchez-Kopper, A., et al. (2016). "Tracking dipeptides at work—uptake and intracellular fate in CHO culture." AMB Express, 6(1), 48.
-
Kyowa Hakko Bio Co., Ltd. "Dipeptides for Cell Culture Media." Technical Brochure. (Major supplier of pharmaceutical-grade dipeptides).
-
TargetMol. "L-Alanyl-L-leucine Product Information & Solubility Data."
- Imamura, M., et al. (2017). "Feasibility of dipeptides as amino acid sources in chemically defined medium for CHO cell culture." Cytotechnology, 69, 431–440.
-
PubChem. "L-Alanyl-L-leucine Compound Summary." National Library of Medicine.
Sources
Application Note: L-Alanyl-L-Leucyl- as a Tool for Studying Peptide Uptake Mechanisms
Executive Summary
L-Alanyl-L-Leucine (Ala-Leu) serves as a canonical substrate for the Proton-coupled Oligopeptide Transporters, PEPT1 (SLC15A1) and PEPT2 (SLC15A2) . While Glycyl-Sarcosine (Gly-Sar) is the industry standard for stability due to its resistance to hydrolysis, Ala-Leu is the benchmark for physiological relevance. It represents a natural dipeptide with high affinity, making it an indispensable tool for defining the transport kinetics of prodrugs (e.g., valacyclovir, cephalosporins) and characterizing the functional expression of POTs in Caco-2, HEK293, or MDCK cell lines.
This guide details the mechanistic grounding and experimental protocols for using Ala-Leu to determine transporter affinity (
Mechanistic Background: The Proton-Coupled Transport Cycle
PEPT1 and PEPT2 function as electrogenic symporters, utilizing an inward-directed proton gradient to drive the uptake of di/tripeptides against their concentration gradient. The transport stoichiometry is generally accepted as 1:1 (peptide:H
The Transport Cycle
The transporter oscillates between "Outward-Facing" (open to lumen) and "Inward-Facing" (open to cytosol) states. Ala-Leu binding triggers the conformational change.
Figure 1: The alternating-access mechanism of PEPT1/2. Transport is energized by the transmembrane pH gradient (Apical pH 6.0 / Cytosolic pH 7.4).
Scientific Integrity: Stability & Hydrolysis Considerations
Critical Causality: Unlike Gly-Sar, Ala-Leu is susceptible to rapid hydrolysis by cytosolic peptidases (e.g., leucine aminopeptidase) upon entry into the cell.
-
The Consequence: If you measure total intracellular radioactivity of [³H]-Ala-Leu after a long incubation (e.g., 60 mins), you are measuring the accumulation of the free amino acids (Ala + Leu) rather than the intact dipeptide, potentially confounding kinetic data if efflux occurs.
-
The Solution:
-
Use as a Competitor (Preferred): Use non-labeled Ala-Leu to inhibit the uptake of a hydrolysis-resistant probe (like [¹⁴C]Gly-Sar). This yields a
value without stability concerns. -
Short Incubation (Direct Uptake): If measuring Ala-Leu uptake directly (LC-MS or Radiolabel), restrict incubation to initial rate conditions (2–5 mins) or use peptidase inhibitors (e.g., Bestatin).
-
Experimental Application 1: Competitive Inhibition Assay ( Determination)
This is the "Gold Standard" protocol for determining the affinity of Ala-Leu or using Ala-Leu as a reference to test new drugs.
Materials
-
Cell Model: Caco-2 cells (differentiated, 21-day culture) or PEPT1-transfected HEK293 cells.
-
Probe: [¹⁴C]Gly-Sar (Glycyl-sarcosine) at 10 µM.
-
Competitor: L-Alanyl-L-Leucine (0.01 mM – 50 mM).
-
Buffer: HBSS modified to pH 6.0 (MES buffered) for uptake; pH 7.4 (HEPES) for washing.
Protocol Workflow
Figure 2: Workflow for competitive inhibition assay using Ala-Leu to inhibit Gly-Sar uptake.
Step-by-Step Methodology
-
Preparation: Seed Caco-2 cells in 24-well plates. Culture for 21 days to ensure full PEPT1 expression.
-
Equilibration: Aspirate media and wash cells 2x with warm HBSS (pH 6.0). Equilibrate for 10 mins at 37°C.
-
Why pH 6.0? PEPT1 activity is maximal at acidic pH due to the proton coupling.
-
-
Dose-Response Setup: Prepare uptake buffer containing:
-
Fixed Probe: 10 µM [¹⁴C]Gly-Sar.
-
Variable Competitor: Ala-Leu at 0, 0.1, 0.5, 1, 5, 10, 50 mM.
-
-
Uptake: Add 250 µL of buffer to cells. Incubate for exactly 10 minutes at 37°C.
-
Termination: Aspirate buffer and immediately wash 3x with ice-cold PBS (pH 7.4).
-
Why Ice-Cold? To instantly arrest transporter activity and prevent efflux.
-
-
Lysis: Add 200 µL of 0.1 N NaOH or 1% Triton X-100. Incubate 30 mins.
-
Quantification: Transfer lysate to scintillation vials, add cocktail, and count DPM.
Data Analysis
Calculate the
- = Concentration of Gly-Sar (10 µM).
- = Affinity of Gly-Sar for PEPT1 (typically ~1.0 mM in Caco-2).
Experimental Application 2: Direct Uptake via LC-MS/MS
For labs avoiding radioactivity, this protocol uses LC-MS/MS. Note the specific handling for Ala-Leu stability.
Protocol Modifications
-
Substrate: Use unlabeled L-Alanyl-L-Leucine (e.g., 1 mM).
-
Internal Standard (IS): Stable isotope-labeled Ala-Leu (e.g., Ala-Leu-d3) or Gly-Sar added during extraction.
-
Quenching: Instead of NaOH lysis, use 80% Methanol/Water (-20°C) .
-
Reasoning: Methanol lyses the cells and precipitates proteins (peptidases), preventing the degradation of Ala-Leu during sample prep.
-
LC-MS/MS Parameters (Example)
-
Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Transition: Monitor m/z 203.1
86.1 (Leu fragment) for Ala-Leu.
Reference Data: Kinetic Parameters
Use these values to validate your system suitability.
| Transporter | Expression Site | Capacity | Affinity ( | Reference |
| PEPT1 | Small Intestine | High | Low Affinity (~0.5 – 2.0 mM) | [1, 2] |
| PEPT2 | Kidney, Brain | Low | High Affinity (~10 – 50 µM) | [3] |
Note:
Troubleshooting & Validation
-
Low Uptake Signal: Ensure pH of the uptake buffer is strictly 6.0. PEPT1 activity drops significantly at pH 7.4.
-
High Background: Inadequate washing. Ensure 3 rapid washes with ice-cold buffer.
-
Variable Data: Check cell monolayer integrity (TEER measurement) before the assay. Caco-2 monolayers must be intact.
-
Hydrolysis Check: If using LC-MS, spike a known amount of Ala-Leu into a cell lysate control and measure recovery over time to confirm your quenching method stops peptidase activity.
References
-
Brandsch, M., et al. (2008). Membrane transporters for arginine and ornithine in the mammalian small intestine.Amino Acids .[2][3][4][5][6] (General reference for intestinal transport).
-
Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport.Annual Review of Physiology . (Authoritative review on PEPT1 mechanism).
-
Smith, D.E., et al. (2013).[7] Proton-coupled oligopeptide transporter family SLC15: physiological, pharmacological and pathological implications.Molecular Aspects of Medicine . (Detailed comparison of PEPT1 vs PEPT2 kinetics).
- Ganapathy, V., et al. (1995). Peptide transporters: structure, function, and regulation.Current Opinion in Nephrology and Hypertension. (Classic methodology reference).
-
Meredith, D. & Boyd, C.A. (2000). Structure and function of eukaryotic peptide transporters.Cellular and Molecular Life Sciences . (Structural insights).
Sources
- 1. Evaluation of a thiodipeptide, L-phenylalanyl-Ψ[CS-N]-L-alanine, as a novel probe for peptide transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transport kinetics of leucine enkephalin across Caco-2 monolayers: quantitative analysis for contribution of enzymatic and transport barrier. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computing substrate selectivity in a peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]
Isotope labeling for quantitative dipeptide profiling
Application Note: High-Performance Differential Isotope Labeling for Quantitative Dipeptide Profiling
Abstract
Dipeptides are emerging as critical biomarkers in drug development, reflecting proteolytic activity, drug metabolism, and disease pathology (e.g., Alzheimer’s, oncology). However, their analysis is plagued by two challenges: their zwitterionic nature leads to poor retention on reverse-phase (RP) chromatography, and their low abundance suffers from severe ionization suppression in complex matrices. This guide details a Differential Chemical Isotope Labeling (CIL) protocol using
Introduction: The "Dipeptide Gap" in Drug Development
While standard proteomics targets proteins (>50 amino acids) and metabolomics targets polar small molecules, dipeptides often fall into an analytical "gap." They are too small for standard bottom-up proteomics workflows and too polar for standard RP-LC metabolomics.
Yet, in drug development, quantitative profiling of dipeptides is essential for:
-
Target Engagement: Monitoring protease inhibitors (e.g., DPP-4, ACE inhibitors).
-
Safety Toxicology: Detecting specific dipeptides (e.g., hydroxyproline-containing) indicative of collagen breakdown or tissue damage.
-
Bioavailability: Tracking peptide-drug conjugates (PDCs) and their catabolic intermediates.
The Solution: Chemical Isotope Labeling (CIL)
Instead of relying on expensive synthetic heavy standards for every potential dipeptide (which would require >400 standards), we utilize a post-extraction chemical labeling strategy. By reacting samples with isotopically distinct forms of Dansyl Chloride (
Strategic Rationale & Mechanism
Why Dansyl Chloride?
-
Retention: The naphthalene ring of the dansyl group converts hydrophilic dipeptides into hydrophobic species, allowing the use of standard C18 columns with high peak capacity, eliminating the need for unstable HILIC methods.
-
Ionization: The dimethylamino group on the dansyl tag has a high proton affinity, ensuring efficient ionization even for acidic dipeptides.
-
Quantification: Mixing a
C-labeled individual sample with a C-labeled "pooled" reference creates a self-correcting system. The mass spectrometer sees a doublet (separated by 2.0067 Da). The ratio of Light/Heavy peak areas provides the concentration relative to the pool, canceling out matrix effects.
Mechanism of Action
The sulfonyl chloride group of DnsCl reacts specifically with primary and secondary amines (N-terminus of dipeptides) and phenolic hydroxyls (Tyrosine residues).
-
Sample A (Pathology): Labeled with
C-DnsCl (Light) -
Sample B (Control/Pool): Labeled with
C-DnsCl (Heavy) -
Result: Co-eluting peaks in LC-MS. Ratio
= Relative Quantity.
Experimental Workflow Visualization
The following diagram outlines the comparative CIL workflow for drug response profiling.
Caption: Figure 1. Differential Chemical Isotope Labeling (CIL) workflow.[1][2][3][4] Samples are split, differentially labeled, and mixed to cancel ionization suppression effects.
Detailed Protocol: Dansyl-CIL Dipeptide Profiling
Reagents & Equipment
-
Labeling Reagents:
C-Dansyl Chloride and C-Dansyl Chloride (available from Sigma or CIL/Cambridge Isotope Labs). -
Buffer: 0.1 M Sodium Carbonate/Sodium Bicarbonate buffer (pH 10). Crucial: High pH is required to deprotonate the amine for nucleophilic attack.
-
Quenching Reagent: 250 mM NaOH and 425 mM Formic Acid.[5]
-
LC Column: Agilent Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
Step 1: Sample Extraction (Protein Precipitation)
Rationale: Remove large proteins that would clog the column and compete for labeling reagent.
-
Aliquot 50 µL of plasma/serum or cell lysate.
-
Add 150 µL of ice-cold Acetone or Methanol (1:3 v/v).
-
Vortex for 30 seconds; incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to a fresh tube.
-
Dry down supernatant in a speed-vac concentrator.
Step 2: Differential Labeling Reaction
Rationale: The reaction must be performed in excess reagent to ensure complete derivatization of all amines.
-
Resuspend: Dissolve dried residue in 25 µL of Sodium Carbonate buffer (pH 10).
-
Labeling:
-
For Individual Samples: Add 25 µL of
C-DnsCl solution (18 mg/mL in Acetone). -
For Reference Pool: Add 25 µL of
C-DnsCl solution (18 mg/mL in Acetone).
-
-
Incubation: Vortex briefly, spin down, and incubate at 60°C for 45–60 minutes in a heating block or water bath.
-
Note: The solution should turn pale yellow. If it goes clear, reagent was consumed; add more.
-
-
Quenching: Add 5 µL of 250 mM NaOH. Incubate at 60°C for 10 mins (destroys excess anhydride/chloride).
-
Acidification: Add 25 µL of 425 mM Formic Acid (in 50:50 ACN:H2O). This lowers pH to stabilize the dansyl derivatives and prepares for LC injection.
Step 3: Mixing and LC-MS/MS Acquisition
-
Mix: Combine the
C-labeled sample and C-labeled pool in a 1:1 ratio (by volume). -
Centrifuge: Spin at 14,000 x g for 10 mins to remove any salts/particulates.
-
Transfer: Move supernatant to LC vials.
LC Parameters (UHPLC):
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes. (Dansyl-dipeptides elute later than free amino acids).
-
Flow Rate: 0.35 mL/min.
-
Column Temp: 40°C.
MS Parameters (Orbitrap Example):
-
Mode: Positive Ion (ESI+).
-
Resolution: 30,000 or 60,000 (critical to resolve isotopic envelopes).
-
Mass Range: m/z 200–1000 (covers most dipeptides).
Data Analysis & Interpretation
The resulting data will show "doublets" for every dipeptide. The mass difference (
| Analyte Type | Labeled Sites (Amines + Phenols) | Mass Shift ( |
| Simple Dipeptide (e.g., Gly-Leu) | 1 (N-terminus) | +2.0067 Da |
| Lysine-containing (e.g., Lys-Pro) | 2 (N-term + Side chain) | +4.0134 Da |
| Tyrosine-containing (e.g., Tyr-Gly) | 2 (N-term + Phenol) | +4.0134 Da |
| Lys-Tyr Dipeptide | 3 (N-term + Lys + Tyr) | +6.0201 Da |
Quantification Logic:
-
If Ratio > 1.0: The dipeptide is upregulated in the sample relative to the pool.
-
If Ratio < 1.0: The dipeptide is downregulated.
Self-Validation Check:
To validate the system, mix the
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Labeling Efficiency | pH dropped below 9.5 during reaction. | Ensure buffer capacity is sufficient. Re-check pH of Na2CO3 buffer. |
| Peak Tailing | Column overload or secondary interactions. | Dansyl derivatives are "sticky." Reduce injection volume or add 5% ACN to the sample before injection. |
| No "Heavy" Signal | Reagent degradation. | Dansyl chloride hydrolyzes in moisture. Use fresh reagent or store in desiccator at -20°C. |
| Shift in Retention Time | Deuterium effect (if using D-labels). | We use |
References
-
Zhou, R., & Li, L. (2014). Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry.[1][2][5][6] Methods in Molecular Biology, 1198, 127-136.[2]
-
Guo, K., & Li, L. (2009). Differential 12C-/13C-isotope dansylation labeling and fast liquid chromatography/mass spectrometry for absolute and relative quantification of the metabolome.[1][2][6] Analytical Chemistry, 81(10), 3919-3932.
-
Cheung, S. T., et al. (2023). Development of Chemical Isotope Labeling Liquid Chromatography Orbitrap Mass Spectrometry for Comprehensive Analysis of Dipeptides. Analytical Chemistry, 95(18), 7269–7277.
-
Boersema, P. J., et al. (2009).[7] Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484-494.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Chemical Isotope Labeling Liquid Chromatography Orbitrap Mass Spectrometry for Comprehensive Analysis of Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Overcoming aggregation in hydrophobic peptide synthesis
Technical Support Center: Overcoming Aggregation in Hydrophobic Peptide Synthesis
Introduction: The "Beta-Sheet" Barrier
Senior Application Scientist Note: Welcome to the advanced troubleshooting center. If you are here, you are likely facing the "black box" of solid-phase peptide synthesis (SPPS): a sequence that should work theoretically but fails in practice due to aggregation.
Aggregation is not random; it is a thermodynamic event where growing peptide chains interact with each other (inter-chain hydrogen bonding) rather than the solvent. This leads to the formation of stable
This guide moves beyond basic "double coupling" advice. We will engineer the peptide backbone and the solvation environment to physically prevent these interactions.
Part 1: Diagnosis & Prediction
Q: How do I distinguish between a "slow coupling" and "aggregation"? A: Slow coupling is kinetic; aggregation is steric and structural.
-
Slow Coupling: Often due to steric hindrance (e.g., Aib-Aib coupling). It usually responds to higher temperatures (
) or stronger activators (HATU/HOAt). -
Aggregation: Characterized by a sudden drop in coupling efficiency after a specific length (often 5–8 residues).
-
Visual Cue: The resin bed volume decreases (shrinks) despite the added mass of the peptide.
-
Monitoring: If you use UV monitoring (Fmoc removal), aggregation presents as a broadening and tailing of the deprotection peak, or a sudden drop in peak area compared to the previous cycle.
-
Q: Can I predict aggregation before I waste resin? A: Yes. High "hydrophobic content" isn't the only factor. Look for:
-
Pattern: Alternating hydrophobic/hydrophilic residues (e.g., Val-Lys-Val-Lys) promote
-sheets. -
"Difficult Sequences": Stretches of Ala, Val, Ile, Asn, Gln.
-
Prediction Tools: Calculate the
-sheet potential. If a stretch of 5+ residues has high -sheet propensity, treat it as a "difficult sequence" from the start.
Part 2: Solvent Engineering & Chaotropes
Q: I’m using DMF. Why isn't it working for my hydrophobic sequence? A: DMF is a good general solvent but poor at disrupting pre-formed hydrogen bonds. For hydrophobic peptides, the resin-peptide interaction becomes stronger than the solvent-peptide interaction.
Q: What is the "Magic Mixture" and when should I use it? A: The "Magic Mixture" (developed by Kent et al.) is a solvent system designed to maximize swelling and disrupt hydrogen bonds.
-
Composition: DCM / DMF / NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate.[1]
-
Mechanism: DCM swells the polystyrene core; DMF/NMP solvates the peptide; Ethylene Carbonate is a hydrogen bond donor that competes with the peptide backbone; Triton X-100 reduces surface tension.
Q: How do Chaotropic Salts help? A: Chaotropes (structure-breakers) disrupt the water/solvent structure and interfere with H-bond networks.
-
Recommendation: Use 0.4M LiCl or 4M KSCN in DMF.
-
Application: Use this during the coupling step and the washing steps.[1][2][3] It keeps the peptide chains "denatured" (random coil) rather than aggregated.
Data Summary: Solvent Effectiveness
| Solvent System | Polarity | H-Bond Disruption | Recommended For |
| DCM | Low | Low | Resin swelling (PS); not for coupling. |
| DMF | Medium | Moderate | Standard SPPS. |
| NMP | High | High | Hydrophobic sequences; better than DMF. |
| DMF + 0.4M LiCl | High | Very High | Aggregation-prone sequences (Val/Ile/Ala rich). |
| Magic Mixture | Mixed | Maximum | "Last resort" for insoluble aggregates. |
Part 3: Backbone Modification (The Gold Standard)
Q: Why are Pseudoproline Dipeptides considered the "Silver Bullet"? A: They attack the root cause: the peptide backbone geometry.
-
Mechanism: Pseudoprolines (oxazolidines derived from Ser/Thr) lock the preceding peptide bond into a cis conformation. This introduces a "kink" in the chain, physically preventing the formation of the extended
-sheets required for aggregation. -
Placement: Insert one pseudoproline dipeptide every 5–6 residues.
-
Self-Validating: The oxazolidine ring is acid-labile. During final cleavage (TFA), it spontaneously converts back to the native Ser/Thr residue.
Q: What if my sequence has no Ser or Thr? (Hmb/Dmb Protection) A: Use Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) backbone protection.[4]
-
Target: Glycine is the best target (Fmoc-(Dmb)Gly-OH).
-
Mechanism: These bulky groups are attached to the amide nitrogen (backbone), not the side chain. They sterically block intermolecular H-bonding.
-
Bonus: Dmb on Glycine prevents aspartimide formation if an Asp is preceding it (Asp-Gly).[4]
Part 4: Visualizing the Aggregation Pathway
The following diagram illustrates the transition from a growing chain to an aggregated state and the intervention points.
Caption: Figure 1. Mechanism of peptide aggregation on-resin and strategic intervention points to disrupt Beta-sheet formation.
Part 5: Step-by-Step Protocols
Protocol A: The "Magic Mixture" Preparation
Use this for coupling steps when standard DMF fails.
-
Reagents:
-
Procedure:
Protocol B: LiCl-Mediated Coupling
Use for sequences with moderate aggregation (5–15 residues).
-
Preparation: Prepare a 0.8M LiCl stock solution in DMF. (Note: LiCl is hygroscopic; dry it or use anhydrous LiCl).
-
Coupling Cocktail:
-
Amino Acid (5 eq)
-
HATU (5 eq)
-
DIPEA (10 eq)[1]
-
Solvent: Mix the 0.8M LiCl/DMF stock 1:1 with standard DMF to achieve a final concentration of 0.4M LiCl in the reaction vessel.
-
-
Washing: Perform 2 washes with 0.4M LiCl in DMF after the coupling step to ensure aggregated chains are disentangled before deprotection.
Part 6: Troubleshooting Decision Tree
Follow this logic to select the correct strategy for your specific peptide.
Caption: Figure 2. Decision matrix for selecting the optimal anti-aggregation strategy based on peptide sequence composition.
References
-
Quibell, M., & Johnson, T. (1995). Difficult Peptides. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
Mutter, M., et al. (1999). Pseudoprolines: peptide bond surrogates for the synthesis of difficult sequences. Peptide Science. 8[1][3][4][9]
-
Tickler, A. K., & Wade, J. D. (2007).[5] The "Magic Mixture" for the synthesis of hydrophobic peptides. Journal of Peptide Science. 5
-
Biotage. (2023).[6] How to synthesize hydrophobic peptides - Choosing the Right Solvent. 6
-
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. Pseudoproline - Wikipedia [en.wikipedia.org]
- 9. "High-load" polyethylene glycol-polystyrene (PEG-PS) graft supports for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) Side Reactions
Topic: Troubleshooting Common Side Reactions in SPPS Content Type: Technical Support Guide & FAQ Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Hidden Chemistry of the Resin
Welcome to the SPPS Technical Support Center. As Application Scientists, we know that a "failed" synthesis is rarely a random event; it is usually a reproducible chemical outcome driven by steric hindrance, unexpected nucleophilicity, or backbone aggregation.
This guide moves beyond basic protocols to address the causality of failure. We focus on the four "Silent Killers" of peptide purity: Aspartimide formation , Racemization , Diketopiperazine (DKP) formation , and Aggregation .
Module 1: Sequence-Dependent Side Reactions
Aspartimide Formation (The "M-18" Peak)
Symptom: Mass spectrometry shows a dominant peak at [M-18] or [M+Piperidine]. The peptide contains Asp-Gly, Asp-Asn, or Asp-Ser sequences.
The Mechanism:
Under basic conditions (standard Fmoc removal with piperidine), the nitrogen of the backbone amide bond acts as a nucleophile, attacking the
Troubleshooting Protocol:
| Diagnostic Step | Action / Observation |
| Check Sequence | Is Asp followed by Gly, Asn, Ser, or Thr? (Gly is the worst offender due to low steric hindrance). |
| Check Mass Spec | Look for M-18 Da (ring closure) or M+67 Da (piperidine adduct opening the ring). |
| Review Base | Are you using 20% Piperidine? This is the primary catalyst. |
Corrective Actions:
-
Add Acid to Deprotection: Add 0.1M HOBt or 5% Formic acid to the deprotection cocktail (e.g., 20% Piperidine/DMF). This buffers the basicity, suppressing the side chain ionization without preventing Fmoc removal [1].
-
Backbone Protection: Use Hmb (2-hydroxy-4-methoxybenzyl) or Dmb protection on the glycine nitrogen (e.g., Fmoc-Gly(Hmb)-OH). This physically blocks the amide nitrogen from attacking the Asp side chain.
-
Bulky Side Chains: Switch from Asp(OtBu) to Asp(OMpe) (3-methylpent-3-yl ester). The extra bulk sterically hinders the cyclization.
Racemization (Loss of Chirality)
Symptom: HPLC shows "doublet" peaks for the main product; reduced biological activity. High-Risk Residues: Cysteine (Cys) and Histidine (His).[2]
The Mechanism:
Racemization typically occurs at the activated ester stage.[3] The
Troubleshooting Protocol:
| Variable | Optimization Logic |
| Base Usage | Avoid DIPEA during Cys/His coupling if possible. Use DIC/Oxyma Pure (neutral pH activation). |
| Temperature | Never heat Cys/His above 50°C. Conventional microwave protocols (75°C+) will cause significant epimerization [2]. |
| Protection | For Histidine, use Fmoc-His(Trt)-OH rather than His(Boc). The Trityl group protects the imidazole nitrogen, preventing it from catalyzing the proton abstraction. |
Diketopiperazine (DKP) Formation
Symptom: Loss of the first two amino acids (deletion of AA1-AA2) and low yield of the full-length peptide. Trigger: Occurs when Proline or Glycine is at the C-terminus (positions 2 or 3 relative to the resin).
The Mechanism: After the removal of the Fmoc group from the second amino acid, the free N-terminal amine back-bites onto the C-terminal ester linkage attaching the peptide to the resin. This cleaves the dipeptide off the resin as a cyclic diketopiperazine.
Visualization: DKP & Aspartimide Pathways
Caption: Figure 1. Mechanistic divergence of base-catalyzed side reactions. DKP results in chain truncation, while Aspartimide results in chemical modification.
Corrective Actions:
-
Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin . The steric bulk of the trityl linker prevents the back-biting attack [3].
-
Coupling Order: If using Wang resin, couple the first two amino acids as a pre-formed dipeptide unit.
Module 2: Structural Aggregation (The "Difficult Sequence")
Symptom: Coupling efficiency drops dramatically after 8–10 residues; Kaiser test is positive despite double coupling; resin beads appear "clumped" or opaque.
The Mechanism:
Hydrophobic sequences (e.g., poly-Ala, Val, Ile) form intermolecular
Self-Validating Test: Perform a Micro-Cleavage at the point of failure.
-
Take 5 mg of resin.[5]
-
Cleave with 100 µL TFA for 15 mins.
-
Analyze by HPLC.[6]
-
Result: If you see a sharp peak for the truncated sequence, it is aggregation. If you see a complex mixture, it is likely chemical instability.
Corrective Actions:
-
Pseudoprolines: Substitute Ser/Thr residues in the hydrophobic region with Pseudoproline dipeptides (Fmoc-Ser(tBu)-Ser(Psi(Me,Me)pro)-OH). These introduce a "kink" in the backbone, disrupting
-sheet formation [4]. -
Isoacyl Dipeptides: For sequences without Ser/Thr, use Fmoc-dipeptides with an Hmb group or similar backbone protection to disrupt hydrogen bonding.
-
Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling and deprotection solutions to disrupt hydrogen bond networks.
Module 3: Cleavage & Scavenger Cocktails
The cleavage step is where many "perfect" syntheses are ruined by released protecting groups (carbocations) re-attaching to nucleophilic side chains (Trp, Met, Cys, Tyr).
Standard Scavenger Rules:
-
Water: Scavenges t-butyl cations.[7]
-
TIS (Triisopropylsilane): The "gold standard" proton/hydride donor.
-
EDT (1,2-Ethanedithiol) / DODT: Essential for Cys and Met protection (prevents oxidation and alkylation). Warning: Stench.
Recommended Cocktails:
| Peptide Composition | Cocktail Name | Recipe (v/v) | Notes |
| Standard (No Cys/Met/Trp) | Reagent B | 95% TFA, 2.5% TIS, 2.5% Water | Simple, low odor. |
| Contains Cys/Met/Trp | Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | The heavy-duty scavenger mix [5].[7] |
| Contains Cys (Low Odor) | Reagent H (Mod) | 92.5% TFA, 2.5% TIS, 2.5% DODT, 2.5% Water | DODT is less smelly than EDT but equally effective. |
Critical Protocol: Preventing Met Oxidation Methionine is easily oxidized to sulfoxide (M+16) during cleavage.[8]
-
Prevention: Always use EDT or Thioanisole.
-
Reversal: If oxidation occurs, treat the crude peptide with NH4I / DMS (Dimethylsulfide) in TFA to reduce the sulfoxide back to Methionine.
Module 4: Experimental Validation Protocols
Protocol A: The Kaiser Test (Qualitative)
Use for: Primary amines (Standard AA).[6]
-
Wash a few resin beads with Ethanol.
-
Add 1 drop Solution A (Ninhydrin/Ethanol).
-
Add 1 drop Solution B (Phenol/Ethanol).
-
Add 1 drop Solution C (KCN/Pyridine).
-
Heat at 100°C for 5 minutes.
-
Blue Beads: Positive (Incomplete coupling). Recouple.
-
Yellow Beads: Negative (Complete coupling). Proceed.
Protocol B: The Chloranil Test
Use for: Secondary amines (Proline, N-methyl AA).
-
Wash beads with Ethanol.
-
Add 2 drops 2% Acetaldehyde in DMF.
-
Add 2 drops 2% Chloranil in DMF.
-
Wait 5 minutes at Room Temp.
-
Dark Blue/Green Beads: Positive (Incomplete).
-
Amber/Red: Negative (Complete).
References
-
Sigma-Aldrich. (2025). Solving Aspartimide Formation in Fmoc SPPS. Link
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Link
-
Biotage. (2023).[9] Peptides containing cysteine: the role of scavengers in cleavage cocktail. Link
-
CEM Corporation. (2025).[10][11] Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Link
-
Thermo Fisher Scientific. (2025).[10][11] Introduction to Cleavage Techniques. Link
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
- 5. peptide.com [peptide.com]
- 6. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Enhancing the stability of leucine-containing formulations
To: Research & Development Team From: Senior Application Scientist, Formulation Technologies Subject: Technical Guide: Enhancing the Stability of Leucine-Containing Formulations
Introduction
You are likely employing L-leucine in your dry powder inhaler (DPI) formulations to exploit its unique ability to enhance aerosolization and provide moisture protection. Leucine acts as a "structural glidant," reducing inter-particulate cohesive forces by enriching the particle surface during spray drying.
However, leucine is not a "add-and-forget" excipient. Its efficacy relies heavily on process-induced surface enrichment and solid-state integrity . This guide addresses the specific instability modes—physical, chemical, and aerodynamic—that you may encounter, providing causal analysis and validated troubleshooting protocols.
Module 1: Physical Stability & Aerosol Performance
Q: Why is my Fine Particle Fraction (FPF) decreasing significantly after storage at high humidity?
Diagnosis:
The protective leucine shell may be incomplete or the core matrix is undergoing plasticization.
While leucine is hydrophobic, it does not make the particle impermeable. If the core excipient (e.g., amorphous trehalose or inulin) is highly hygroscopic, moisture can still diffuse through the leucine shell, lowering the glass transition temperature (
The Mechanism: Leucine works by forming a crystalline shell that physically separates sticky amorphous cores. If the leucine concentration is too low (<5% w/w) or the drying kinetics (Peclet number) did not drive sufficient surface enrichment, the sticky core remains exposed.
Troubleshooting Protocol:
-
Optimize Leucine Load:
-
Action: Increase leucine concentration to 10–20% w/w .
-
Rationale: Research indicates that while 2-5% improves initial FPF, higher loads (≥10%) are often required for robust moisture protection during storage [1][2].[1]
-
-
Verify Surface Enrichment (Peclet Number Adjustment):
-
Action: Increase the drying rate (higher inlet temperature) or lower the solubility of leucine in the feed (use co-solvent systems like Ethanol/Water).
-
Causality: A high Peclet number (
) ensures leucine precipitates at the surface before the droplet shrinks significantly [3].[2]
-
Data: Leucine Concentration vs. Stability Profile
| Leucine Content (% w/w) | Initial Aerosol Performance (FPF) | Moisture Protection (Storage Stability) | Risk Factor |
| 0% (Control) | Low (< 30%) | Poor (Rapid Agglomeration) | High cohesiveness |
| 2 – 5% | Optimal (High FPF) | Moderate (Susceptible to high RH) | Insufficient coverage |
| 10 – 20% | High | Excellent (Resists Agglomeration) | Dimpled/Wrinkled morphology |
| > 30% | Variable | High | Phase separation / "Over-wrinkling" |
Table derived from comparative analysis of spray-dried leucine systems [1][4].
Module 2: Chemical Compatibility
Q: Why is my leucine-containing powder turning yellow/brown over time?
Diagnosis: Maillard Reaction Incompatibility. Leucine is an amino acid with a primary amine group. If your formulation includes a reducing sugar (e.g., Lactose, Glucose, Fructose, Maltodextrin), the amine will react with the carbonyl group of the sugar, especially if residual moisture is present or storage temperatures are elevated.
The Mechanism:
-
Condensation: Leucine amine attacks the sugar carbonyl
Glucosylamine. -
Rearrangement: Amadori rearrangement forms ketosamines.
-
Polymerization: Formation of brown nitrogenous polymers (Melanoidins) [5][6].
Troubleshooting Protocol:
-
Immediate Substitution:
-
Action: Replace reducing sugars with non-reducing sugars (e.g., Trehalose, Sucrose) or sugar alcohols (e.g., Mannitol).
-
Verification: Perform a stress test (60°C for 48 hours). If browning persists, check for impurities in the excipients.
-
-
Moisture Control:
-
Action: Ensure residual moisture content (RMC) is < 1%. Water acts as a solvent/catalyst for the Maillard reaction.
-
Module 3: Process-Induced Instability
Q: I see small fibers growing on my particles in SEM images after 1 month. Is the batch ruined?
Diagnosis: Recrystallization of Amorphous Leucine. During rapid spray drying, a fraction of leucine may solidify in an unstable amorphous state. Over time, this amorphous leucine recrystallizes, often expelling itself from the matrix in the form of needle-like fibers or crystals on the surface.
Impact Assessment:
-
Safety: Generally benign. Leucine is endogenous.
-
Performance: Surprisingly, studies show that limited fiber growth often does not significantly compromise aerosol performance (FPF) or chemical stability of the API [7].[3]
Troubleshooting Protocol:
-
Assess Crystallinity:
-
Method: Use Powder X-Ray Diffraction (PXRD).[4] Sharp peaks at
and indicate crystalline leucine.
-
-
Annealing (Optional):
-
Action: If fiber growth is unacceptable for QC standards, consider a post-drying conditioning step (exposure to controlled humidity) to force crystallization before packaging, ensuring a stable polymorphic state.
-
Visualizing the Stability Mechanism
The following diagram illustrates the critical process of Surface Enrichment . Understanding this pathway is essential for troubleshooting coverage issues.
Figure 1: The mechanism of Leucine Surface Enrichment. Successful stability depends on the Peclet number (Pe) > 1, ensuring Leucine precipitates at the surface before the core solidifies.
Module 4: Analytical Troubleshooting Guide
Use this decision matrix to validate your formulation stability.
| Observation | Likely Root Cause | Verification Method | Corrective Action |
| Low Yield in Spray Dryer | Powder is sticky (Leucine not on surface). | XPS (X-ray Photoelectron Spectroscopy) : Measure surface N content.[5] | Increase Inlet Temp ( |
| Powder Caking in Capsule | Moisture uptake > Leucine protection limit.[6] | DVS (Dynamic Vapor Sorption) : Check mass change at 75% RH. | Switch to moisture-tight packaging or add desiccant. |
| API Degradation | Chemical incompatibility or pH shift. | HPLC : Check for degradation products. | Check excipient compatibility (Maillard) or buffer pH. |
| Particle Size Growth | Agglomeration due to capillary forces. | Laser Diffraction (RODOS) : Disperse at varying pressures. | Increase Leucine load to increase surface roughness. |
References
-
Leucine formulation moisture protection mechanism aerosolization . ResearchGate. Available at: [Link]
-
Leucine Protects Dry Powders for Inhalation Against Irreversible Moisture-Induced Aggregation . MDPI. Available at: [Link]
-
A Design of Experiment (DoE) approach to optimise spray drying process conditions for the production of trehalose/leucine formulations . eScholarship. Available at: [Link]
-
Influence of L-leucine content on the aerosolization stability of spray-dried protein dry powder inhalation (DPI) . ResearchGate. Available at: [Link]
-
Maillard Browning of Common Amino Acids and Sugars . ResearchGate. Available at: [Link]
- Preventing the Maillard reaction in synthetic dietary compositions. Google Patents.
-
On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery . PubMed (NIH). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. Effect of leucine as an aerosolization enhancer on the bioactivity of spray dried viral-vectored vaccines for inhalation - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00079J [pubs.rsc.org]
- 6. Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance, In Vitro Dissolution, and Cellular Uptake of Colistin Powder Formulations for Inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Alanyl-L-Leucine Synthesis Optimization
Mission Statement
You are encountering purity issues in the synthesis of L-Alanyl-L-Leucine (Ala-Leu). Whether you are observing "double-addition" oligomers (Ala-Ala-Leu), loss of chirality (racemization), or spontaneous cyclization (diketopiperazine), these are not random errors—they are mechanistic consequences of specific reaction conditions.
This guide moves beyond basic recipes. We deconstruct the causality of these by-products and provide self-validating protocols to eliminate them.
Module 1: The N-Carboxyanhydride (NCA) Method
Critical Issue: Oligomerization (The "Double-Addition" Effect)
The Scenario: You are reacting Alanine-NCA with Leucine to form Ala-Leu, but HPLC analysis reveals significant amounts of the tripeptide Ala-Ala-Leu .
The Mechanism: The NCA method is preferred for its cleanliness (the only by-product is CO₂). However, the product (Ala-Leu) has a free amine that is often more nucleophilic than the starting Leucine. If the pH or stoichiometry is uncontrolled, the newly formed dipeptide attacks a second molecule of Alanine-NCA, creating a trimer.
The Solution: Controlled pH & Stoichiometry To stop the reaction at the dipeptide stage, you must manipulate the ionization state of the amines.
Protocol: The "High-Low" pH Control System
-
Preparation: Dissolve L-Leucine in a borate or carbonate buffer at pH 10.2 .
-
Why? At pH 10.2, the amine of Leucine is unprotonated (
) and nucleophilic.
-
-
Addition: Add solid Alanine-NCA in small portions at 0°C .
-
The Critical Adjustment: As the reaction proceeds, the release of the carbamic acid intermediate lowers the pH. Maintain pH at 10.0–10.2 .
-
Validation: If pH drops below 9.5, the reaction slows. If pH rises >10.5, hydrolysis of the NCA (to free Alanine) competes with coupling.
-
-
Quenching: Once the NCA is consumed (monitor by CO₂ cessation), immediately lower pH to 3.0 with dilute HCl.
-
Why? This decarboxylates the carbamate intermediate and protonates the terminal amine, preventing it from reacting further if any NCA remains.
-
Visualization: The Oligomerization Trap
Caption: The "Oligomer Trap" occurs when the target dipeptide remains nucleophilic in the presence of unreacted NCA.
Module 2: Chemical Coupling (Fmoc/Boc)
Critical Issue: Diketopiperazine (DKP) Formation
The Scenario: You are synthesizing H-Ala-Leu-OR (ester) or deprotecting the dipeptide on resin. You observe a loss of mass corresponding to the dipeptide, or the formation of a cyclic product.
The Mechanism: Dipeptide esters are thermodynamically unstable relative to their cyclic counterparts (diketopiperazines). The free N-terminal amine of Alanine attacks the C-terminal carbonyl of Leucine, ejecting the ester/resin group. This is drastically accelerated by base and heat .
The Solution: Rapid Acidification & Steric Management
Protocol: Preventing DKP during Deprotection
-
Avoid Base-Catalyzed Cyclization:
-
If using Fmoc chemistry, DKP formation is highest during the piperidine deprotection step of the second amino acid (Alanine).
-
Troubleshooting: Use a shorter deprotection time (e.g., 2 x 3 min instead of 2 x 10 min) or use DBU (non-nucleophilic base) instead of piperidine for the final deprotection step.
-
-
Solution Phase Workup:
-
If synthesizing H-Ala-Leu-OMe in solution, never leave the free amine form in neutral/basic solution.
-
Immediate Action: After deprotection (e.g., hydrogenation of Z-Ala-Leu-OMe), immediately add 1 equivalent of HCl or TFA to form the stable salt (H-Ala-Leu-OMe · HCl).
-
-
Resin Choice:
-
Use Trityl (2-chlorotrityl chloride) resin .[1] The steric bulk of the trityl linker inhibits the "back-biting" attack required to form DKP.
-
Visualization: The Cyclization Mechanism
Caption: DKP formation is an intramolecular cyclization that ejects the protecting group or resin linker.
Module 3: Stereochemical Purity
Critical Issue: Racemization (L-L becoming D-L or L-D)
The Scenario: Your mass spec looks correct, but chiral HPLC shows a split peak (diastereomers).
The Mechanism: Racemization typically occurs at the C-terminal residue of the activated carboxylic acid (Alanine in this case) via the oxazolone mechanism. It is exacerbated by strong bases (TEA) and high temperatures.
The Solution: Suppressors and Mild Bases [2]
Protocol: Low-Racemization Coupling
-
Coupling Reagents:
-
Avoid simple carbodiimides (DCC) alone.
-
Standard: Use EDC/NHS or DIC/Oxyma. The addition of HOBt (1-hydroxybenzotriazole) or Oxyma Pure traps the active ester, preventing oxazolone formation while maintaining reactivity.
-
-
Base Selection:
-
Replace Triethylamine (TEA) or DIEA with 2,4,6-Collidine (TMP).[3] Collidine is a weaker base that is sufficient for coupling but less likely to abstract the
-proton, which causes racemization.
-
-
Temperature: Perform the activation and coupling at 0°C – 4°C . Only warm to room temperature after 1 hour.
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Product mass = Target + 71 Da | Oligomerization: Ala-Ala-Leu formed. | NCA Method: Lower pH during addition; ensure Leucine is in excess. |
| Product mass = Target - 18 Da (or -32 Da for OMe) | DKP Formation: Cyclization occurred. | Deprotection: Shorten base exposure time. Store product as HCl salt immediately. |
| Split Peak on Chiral HPLC | Racemization: D-isomer present. | Coupling: Switch base to Collidine; Add HOBt/Oxyma; Keep reaction at 0°C. |
| Low Yield (Precipitate formed) | Solubility Issue: Peptide aggregated. | Solvent: Use DMF/DMSO mixture or add chaotropic salts (LiCl) to disrupt H-bonds. |
References
-
Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of α-Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. Link
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Dipeptides. Journal of Pharmaceutical Sciences. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[1] An Efficient Peptide Coupling Additive. Journal of the American Chemical Society. Link
-
Isowa, Y., et al. (1979). The Thermolysin-Catalyzed Condensation Reaction of N-Substituted Amino Acids with Amino Acid Derivatives. The Journal of Biochemistry. Link
-
Stein, I. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Link
Sources
- 1. Buy L-Leucine, L-alanyl-L-lysyl- | 247073-75-2 [smolecule.com]
- 2. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Strategies for Reducing Fiber Formation in Spray-Dried Leucine Powders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spray-dried leucine powders. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of crystalline fibers in these formulations. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Introduction: The Dual Role of Leucine in Spray-Dried Formulations
L-leucine is a widely used excipient in spray-dried formulations, especially for pulmonary drug delivery. Its popularity stems from its ability to act as a dispersibility enhancer. Due to its hydrophobic nature, leucine preferentially migrates to the surface of droplets during the spray-drying process.[1][2] This surface enrichment leads to the formation of a crystalline shell that can reduce particle cohesion, improve aerosolization performance, and protect the formulation from moisture.[2][3][4][5]
However, a common observation that can be a source of concern for researchers is the appearance of fine, needle-like fibers on the surface of spray-dried particles, particularly during storage. This guide will delve into the mechanisms behind this phenomenon and provide actionable strategies to control and reduce fiber formation.
Frequently Asked Questions (FAQs)
Q1: What are the fibers I'm seeing on my spray-dried leucine powder?
A: The fibers you are observing are a crystalline form of L-leucine.[4][5] Their appearance is typically a result of a physical stability phenomenon where leucine that was initially in a higher-energy state transitions to a more stable, lower-energy crystalline state over time.[4][5]
The initial higher-energy states can be:
-
Amorphous Leucine: The rapid evaporation during spray drying can "freeze" some of the leucine in a disordered, amorphous state before it has time to arrange into a crystal lattice.[4]
-
Metastable Polymorphs: Leucine can crystallize into different forms, or polymorphs. The less stable β-polymorph, for instance, might form during the rapid drying process and then slowly convert to the more stable α-polymorph, leading to the growth of fibers.[5]
Q2: Is fiber formation detrimental to my product's performance?
A: While visually unsettling, current research indicates that the growth of these leucine fibers does not cause significant physicochemical instability in the powders.[4][5] More importantly, studies have shown that this fiber formation does not negatively impact the aerosol performance of the powder in a dry powder inhaler.[5] However, from a regulatory and quality control perspective, understanding and controlling any change in the product's morphology is crucial.
Q3: What are the primary causes of leucine fiber formation?
A: Fiber formation is fundamentally a crystallization issue. The key factors that contribute to it are those that prevent leucine from reaching its most stable crystalline state during the spray-drying process itself. These can be broadly categorized into formulation and process parameters.
-
Formulation Variables:
-
Low Leucine Concentration: Counter-intuitively, formulations with lower concentrations of leucine are often more prone to fiber formation during storage.[4]
-
Presence of Crystallization Inhibitors: Excipients like trehalose can act as glass-formers and inhibit the crystallization of leucine.[6]
-
Solvent System: The choice of solvent and its interaction with leucine and other components is critical.[3][4]
-
-
Process Parameters:
Troubleshooting Guide: Why Am I Seeing Fibers?
This section provides a structured approach to diagnosing and resolving issues with leucine fiber formation.
Issue 1: Excessive Fiber Growth Observed During Stability Studies
Root Cause Analysis:
The most likely cause is the presence of amorphous or metastable leucine in your initial spray-dried powder. This points to incomplete crystallization during the drying process.
Logical Flow for Troubleshooting Fiber Formation
Caption: Troubleshooting workflow for leucine fiber formation.
Recommended Actions & Protocols:
1. Formulation Optimization:
-
Adjust Leucine Concentration: If you are using a low concentration of leucine (e.g., <5% w/w), consider a modest increase. Higher concentrations can promote more complete and rapid crystallization during drying.[7]
-
Modify the Solvent System: The goal is to encourage leucine to reach its saturation point early in the drying process.
-
For Aqueous Systems: Consider increasing the total solids concentration in your feed solution. This reduces the amount of water that needs to be evaporated before leucine becomes saturated.
-
Introduce a Co-solvent: Using a water-ethanol co-solvent system can be highly effective. Leucine is less soluble in ethanol than in water.[3][4] As the more volatile ethanol evaporates from the droplet, the concentration of leucine rapidly increases, promoting early nucleation on the particle surface.[3]
-
Experimental Protocol: Evaluating a Water/Ethanol Co-solvent System
-
Prepare Stock Solutions:
-
Prepare your active pharmaceutical ingredient (API) and any other excipients in the aqueous phase.
-
Prepare a separate stock solution of L-leucine in deionized water at a concentration close to its solubility limit (~22 mg/mL).[4]
-
-
Solvent Titration:
-
In a series of test formulations, replace a portion of the water with ethanol (e.g., start with 10%, 20%, and 30% v/v ethanol).
-
Ensure all components remain fully dissolved in the final co-solvent mixture. You may need to adjust concentrations.
-
-
Spray Dry:
-
Spray dry each formulation under identical process conditions.
-
-
Characterize:
-
Immediately after drying, analyze the powders using Scanning Electron Microscopy (SEM) for initial morphology and Powder X-ray Diffraction (PXRD) or Raman Spectroscopy to assess the crystallinity of leucine.
-
Place the powders in a stability chamber at accelerated conditions (e.g., 40°C / 75% RH) and re-examine with SEM at set time points (e.g., 1, 2, and 4 weeks) to monitor for fiber growth.
-
2. Process Parameter Optimization:
-
Reduce the Drying Rate: A slower drying process provides more time for leucine to crystallize.
-
Lower the Inlet Temperature: A lower inlet temperature reduces the rate of solvent evaporation.
-
Decrease the Atomizing Gas Flow Rate: This creates larger initial droplets, which take longer to dry.[4]
-
Increase the Feed Rate: A higher feed rate can slightly lower the outlet temperature, contributing to a slower drying process.
-
| Parameter | Typical Starting Point | Troubled State (Fiber Formation) | Recommended Adjustment | Rationale |
| Inlet Temperature | 120 - 150 °C | High (e.g., >160 °C) | Decrease by 10-20 °C | Slows evaporation, allowing more time for crystallization.[3] |
| Atomization Flow | Medium Setting | High Setting | Decrease Setting | Increases initial droplet size, extending drying time.[4] |
| Leucine Conc. | 5 - 20% w/w | Low (e.g., <5%) | Increase to 10-20% | Promotes earlier saturation and more complete crystallization.[7] |
| Solvent System | 100% Aqueous | 100% Aqueous | Introduce 10-30% Ethanol | Reduces leucine solubility, forcing earlier precipitation.[3] |
Issue 2: Poor Powder Dispersibility and Agglomeration in Addition to Fibers
Root Cause Analysis:
This combination of issues suggests that the leucine is not effectively forming a complete, crystalline shell on the particle surface. The presence of amorphous leucine not only leads to fiber growth but also fails to provide the anti-cohesive properties desired. This can be exacerbated by high humidity during storage, which can plasticize amorphous regions and lead to particle fusion.[8]
Leucine Particle Formation Mechanism during Spray Drying
Caption: The fate of leucine during the spray drying process.
Recommended Actions:
In addition to the steps outlined for Issue 1, focus on ensuring complete surface coverage by leucine.
-
Utilize Surface Analysis Techniques: Techniques like X-ray Photoelectron Spectroscopy (XPS) or Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can quantify the amount of leucine on the particle surface.[6] This data can confirm if your process and formulation changes are successfully enriching the surface with leucine.
-
Consider Trileucine as an Alternative: If achieving a stable leucine shell proves difficult, trileucine is an excellent alternative. Due to its lower aqueous solubility, it has a greater tendency to precipitate and enrich the particle surface, offering superior moisture protection and dispersibility enhancement.[9][10]
Concluding Remarks
The formation of fibers in spray-dried leucine powders is a manifestation of the excipient's crystallization behavior. While not typically detrimental to aerosol performance, it is an indicator of incomplete crystallization during the manufacturing process. By carefully controlling both formulation variables (leucine concentration, solvent system) and process parameters (drying rate), researchers can guide the crystallization of leucine to form a stable, effective shell, thereby minimizing subsequent morphological changes and ensuring consistent product quality.
References
- Feng, A. L., et al. (2011). L-Leucine and its effects on the aerosol performance of spray-dried powders for inhalation. Journal of Pharmaceutical Sciences, 100(3), 1332-1343.
-
Ordoubadi, M., et al. (2021). On the particle formation of leucine in spray drying of inhalable microparticles. International Journal of Pharmaceutics, 592, 120102. Available at: [Link]
-
Li, H. Y., et al. (2021). Effects of L-leucine on the properties of spray-dried swellable microparticles with wrinkled surfaces for inhalation therapy of pulmonary fibrosis. International Journal of Pharmaceutics, 609, 121223. Available at: [Link]
-
Mangal, S., et al. (2022). The Processing Space of the Spray-Dried Mannitol-Leucine System for Pulmonary Drug Delivery. Pharmaceutics, 14(3), 646. Available at: [Link]
-
Van Bauwel, T., et al. (2023). Leucine Protects Dry Powders for Inhalation Against Irreversible Moisture-Induced Aggregation. Pharmaceutics, 15(7), 1899. Available at: [Link]
-
Alhajj, N., O'Reilly, N.J., & Cathcart, H. (2021). Leucine as an excipient in spray dried powder for inhalation. Drug Discovery Today, 26(10), 2384-2396. Available at: [Link]
-
Ordoubadi, M., et al. (2023). On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery. Pharmaceutics, 15(2), 435. Available at: [Link]
-
Ordoubadi, M., et al. (2023). On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery. ResearchGate. Available at: [Link]
-
Li, X., et al. (2022). Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance, In Vitro Dissolution, and Cellular Uptake of Colistin Powder Formulations for Inhalation. Pharmaceutics, 14(11), 2316. Available at: [Link]
-
Ordoubadi, M., & Vehring, R. (2020). On the particle formation of leucine in spray drying of inhalable microparticles. Request PDF. Available at: [Link]
-
Li, X., et al. (2022). Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance, In Vitro Dissolution, and Cellular Uptake of Colistin Powder Formulations for Inhalation. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Processing Space of the Spray-Dried Mannitol-Leucine System for Pulmonary Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of L-leucine on the properties of spray-dried swellable microparticles with wrinkled surfaces for inhalation therapy of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of L-Alanyl-L-Leucine and L-Leucyl-L-Alanine for Researchers and Drug Development Professionals
Introduction
In the realm of peptide chemistry and its applications in drug development, cell culture, and nutritional science, the subtle yet significant differences between positional isomers of dipeptides can have profound impacts on their biological activity and therapeutic potential. This guide provides an in-depth comparative analysis of two such isomers: L-alanyl-L-leucine (Ala-Leu) and L-leucyl-L-alanine (Leu-Ala). While chemically similar, the sequential arrangement of their constituent amino acids, L-alanine and L-leucine, dictates their interaction with biological systems, influencing their absorption, metabolic stability, and ultimately, their efficacy in various applications. This document will delve into their physicochemical properties, biological transport and metabolism, and potential applications, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific needs.
Physicochemical Properties: A Tale of Two Isomers
At a fundamental level, L-alanyl-L-leucine and L-leucyl-L-alanine share the same molecular formula (C₉H₁₈N₂O₃) and molecular weight (202.25 g/mol ).[1][2][3] However, the positioning of the bulky, hydrophobic isobutyl side chain of leucine versus the smaller methyl side chain of alanine at the N-terminus or C-terminus of the dipeptide chain can influence their higher-order structure and interactions with their environment.
Table 1: Physicochemical Properties of L-Alanyl-L-Leucine and L-Leucyl-L-Alanine
| Property | L-Alanyl-L-Leucine | L-Leucyl-L-Alanine | Reference(s) |
| Molecular Formula | C₉H₁₈N₂O₃ | C₉H₁₈N₂O₃ | [1][2][3] |
| Molecular Weight | 202.25 g/mol | 202.25 g/mol | [1][2][3] |
| Appearance | Solid | Solid | [1][3] |
| Water Solubility | 80 mg/mL (Sonication recommended) | 100 mg/mL (Ultrasonic recommended) | [2][5] |
| Storage (Powder) | -20°C for 3 years | -20°C for 3 years | [2][5] |
Biological Transport and Metabolism: The Critical Role of Sequence
The primary route for the absorption of di- and tripeptides from the small intestine is through the proton-coupled peptide transporter 1 (PEPT1).[1][6][7] This transporter is a high-capacity, low-affinity system, meaning it can transport a large volume of peptides but with relatively low binding affinity.[6] The affinity of a dipeptide for PEPT1 is a critical determinant of its oral bioavailability.
While direct comparative kinetic data (Kₘ and Vₘₐₓ) for the transport of Ala-Leu and Leu-Ala via PEPT1 are not extensively published, the structural differences between the two isomers are likely to influence their interaction with the transporter's binding pocket. The binding affinity of peptides to PEPT1 is influenced by the physicochemical properties of the amino acid side chains, their stereochemistry, and the presence of the peptide bond. It is plausible that the N-terminal amino acid plays a more significant role in the initial recognition and binding to the transporter. Therefore, the presentation of the bulky leucine at the N-terminus in Leu-Ala may result in a different binding affinity compared to Ala-Leu, where the smaller alanine is at the N-terminus.
Following transport into the enterocytes, dipeptides are typically hydrolyzed into their constituent amino acids by cytosolic peptidases before being released into the bloodstream. The rate of this hydrolysis is another critical factor determining the overall bioavailability and potential for the intact dipeptide to exert any biological effect. The susceptibility of the peptide bond to enzymatic cleavage can be influenced by the flanking amino acid residues. Leucine aminopeptidases, for instance, show a preference for cleaving N-terminal leucine residues.[8] This suggests that Leu-Ala might be more rapidly hydrolyzed by these specific enzymes compared to Ala-Leu.
Comparative Experimental Protocols
To facilitate a direct comparison in your own research, detailed experimental protocols for assessing key performance parameters are provided below.
Experimental Protocol 1: Caco-2 Permeability Assay
The Caco-2 cell line, a human colon adenocarcinoma cell line, is a widely accepted in vitro model for predicting human intestinal drug absorption.[9][10] When cultured on semipermeable supports, these cells differentiate to form a monolayer with tight junctions, mimicking the intestinal epithelial barrier.[9]
Objective: To determine and compare the apparent permeability coefficient (Papp) of L-alanyl-L-leucine and L-leucyl-L-alanine.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study (Apical to Basolateral): a. Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add the test dipeptide (Ala-Leu or Leu-Ala) at a known concentration to the apical (upper) chamber. c. At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (lower) chamber. d. Replace the collected volume with fresh HBSS.
-
Sample Analysis: Quantify the concentration of the dipeptide in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the dipeptide across the monolayer.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the dipeptide in the apical chamber.
-
Expected Outcome: This experiment will provide quantitative Papp values for both dipeptides, allowing for a direct comparison of their ability to cross the intestinal barrier model. A higher Papp value indicates greater permeability.
Experimental Protocol 2: In Vitro Metabolic Stability in Simulated Intestinal Fluid (SIF)
Objective: To compare the rate of hydrolysis of L-alanyl-L-leucine and L-leucyl-L-alanine in the presence of intestinal enzymes.
Methodology:
-
Preparation of SIF: Prepare Simulated Intestinal Fluid (SIF) powder according to USP standards, which typically contains pancreatin.
-
Incubation: a. Dissolve the test dipeptide (Ala-Leu or Leu-Ala) in SIF to a final concentration. b. Incubate the mixture at 37°C with gentle agitation.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile or trichloroacetic acid).
-
Sample Analysis: Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent dipeptide and the formation of the constituent amino acids (alanine and leucine).
-
Data Analysis: Plot the percentage of the remaining dipeptide against time and determine the half-life (t₁/₂) of each dipeptide.
Expected Outcome: This assay will provide a quantitative measure of the metabolic stability of each dipeptide in a simulated intestinal environment. A shorter half-life indicates lower stability and faster degradation.
Applications and Concluding Remarks
The choice between L-alanyl-L-leucine and L-leucyl-L-alanine will ultimately depend on the specific application and the desired pharmacokinetic profile.
-
Drug Delivery: As prodrug moieties, the differential absorption and hydrolysis rates of these dipeptides could be exploited to control the release and targeting of a parent drug. For instance, a more rapidly absorbed but also more rapidly hydrolyzed dipeptide might be suitable for achieving a quick onset of action, while a more stable dipeptide could be used for sustained release.
-
Cell Culture Media: In cell culture, providing amino acids in the form of dipeptides can improve their stability and reduce the accumulation of ammonia compared to free amino acids. The choice between Ala-Leu and Leu-Ala might depend on the specific metabolic needs of the cell line and the desired rate of amino acid delivery.
-
Nutritional Supplements: As nutritional supplements, the efficiency of absorption and subsequent availability of the essential amino acid leucine is of primary interest. Leucine is a key activator of the mTOR signaling pathway, which is crucial for muscle protein synthesis.[11] The dipeptide that delivers leucine more efficiently to the bloodstream would be the preferred choice.
References
- Dal-Pizzol, C., et al. (2018). Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease. Comprehensive Physiology, 8(2), 731-760.
- Hassan, I., et al. (2021). Effect of the Hydration Shell on the Carbonyl Vibration in the Ala-Leu-Ala-Leu Peptide. Molecules, 26(8), 2148.
-
Solvo Biotechnology. (n.d.). PEPT1 Transporter. Retrieved from [Link]
- Minhas, G. S., & Newstead, S. (2019). Structural basis for prodrug recognition by the SLC15 family of proton-coupled peptide transporters. Proceedings of the National Academy of Sciences, 116(3), 804-809.
- Ingersoll, S. A., et al. (2012). Impact of Intestinal PepT1 on the Kinetics and Dynamics of N-Formyl-Methionyl-Leucyl-Phenylalanine, a Bacterially-Produced Chemotactic Peptide. Molecular Pharmaceutics, 9(4), 893-902.
- Thwaites, D. T., et al. (2001). PEPT1-mediated Uptake of Dipeptides Enhances the Intestinal Absorption of Amino Acids via Transport System b(0,+). Journal of Biological Chemistry, 276(47), 44511-44517.
- López-García, J., et al. (2021). Sensopeptidomic Kinetic Approach Combined with Decision Trees and Random Forests to Study the Bitterness during Enzymatic Hydrolysis Kinetics of Micellar Caseins. Foods, 10(6), 1335.
- van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 2(2), 175-185.
-
European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
- Al-Hilal, T. A., et al. (2022). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. International Journal of Molecular Sciences, 23(21), 13456.
- Duan, Y., et al. (2015). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Journal of Animal Science and Biotechnology, 6(1), 1-8.
- Grohmann, M., et al. (2014). Preparation of 2 H and 15 N-labelled L-leucine and Lphenylalanine by H2 driven biocatalytic reductive amination and deuteration. Green Chemistry, 16(8), 3741-3747.
- Tsume, Y., et al. (2014). Evaluation of a thiodipeptide, L-phenylalanyl-Ψ[CS-N]-L-alanine, as a novel probe for peptide transporter 1. Journal of Pharmaceutical Sciences, 103(9), 2949-2957.
- de Blas, C., et al. (2012). Ileal vs. faecal amino acid digestibility in concentrates and fibrous sources for rabbit feed formulation. Animal Feed Science and Technology, 173(1-2), 89-98.
- Walling, L. L. (2006). Leucine aminopeptidases: Diversity in structure and function. Biological Chemistry, 387(12), 1545-1554.
- Shariare, M., et al. (2020). Solid-state cyclization of Ala–Leu and Leu–Ala dipeptides, and self-assembly and luminescent properties of the cyclic dipeptide. Physical Chemistry Chemical Physics, 22(34), 19041-19050.
- Boirie, Y., et al. (2001). Kinetics of L-[1-(13)C]leucine when ingested with free amino acids, unlabeled or intrinsically labeled casein. American Journal of Physiology-Endocrinology and Metabolism, 281(4), E791-E800.
- Zhang, X., et al. (2015). Metabolic engineering of microorganisms for L-alanine production. Biotechnology Letters, 37(10), 1951-1960.
- Kuznetsov, Y. I., et al. (2022). Comparative Computational Study of L-Amino Acids as Green Corrosion Inhibitors for Mild Steel.
- Li, Y., et al. (2022). Hydrolysis Behavior and Kinetics of AlN in Aluminum Dross during the Hydrometallurgical Process.
- dos Santos, T., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1564.
- Nielsen, C. U., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 65(8), 6071-6082.
- Lee, S. G., et al. (2011). Kinetic Study on the Enzymatic Production of D-Alanine from D-Aspartic Acid. Journal of the Korean Society for Applied Biological Chemistry, 54(4), 578-583.
-
Steffen's Chemistry Pages. (2017). Leucine (Leu, L). Retrieved from [Link]
- Mahfouz, M. E., et al. (2006). Enzymatic and molecular characterisation of leucine aminopeptidase of Burkholderia pseudomallei. BMC Microbiology, 6(1), 1-11.
- Tuntijarukorn, P., et al. (2022). Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. Pharmaceutics, 14(4), 698.
- Sari, Y. W., et al. (2022).
- Farkas, E., et al. (2010). Europium(III)-N,N'-Ethylenebis(L-amino acid) Complexes as New Chiral NMR Lanthanide Shift Reagents for Unprotected α-Amino Acids in Neutral Aqueous Solution. Inorganica Chimica Acta, 363(1), 151-157.
- Park, H. S., et al. (2010). The Chirality Conversion Reagent for Amino Acids Based on Salicyl Aldehyde. Bulletin of the Korean Chemical Society, 31(1), 139-142.
- van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 2(2), 175-185.
-
E. coli Metabolome Database. (2015). L-Leucine. Retrieved from [Link]
- Artursson, P., & Karlsson, J. (1991). Automated Permeability Assays for Caco-2 and MDCK Cells. Pharmaceutical Research, 8(7), 840-845.
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
MP Biomedicals. (n.d.). L-Leucyl-L-alanine, 100 mg. Retrieved from [Link]
- Fischer, B., & Polavarapu, P. L. (2005). 1 H NMR spectra showing the conversion of L-alanine to D-alanine in the imine. Chirality, 17(S1), S100-S105.
Sources
- 1. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. L-Alanyl-L-leucine | H-Ala-Leu-OH | dipeptide compounds | TargetMol [targetmol.com]
- 3. mpbio.com [mpbio.com]
- 4. Solid-state cyclization of Ala–Leu and Leu–Ala dipeptides, and self-assembly and luminescent properties of the cyclic dipeptide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Intestinal PepT1 on the Kinetics and Dynamics of N-Formyl-Methionyl-Leucyl-Phenylalanine, a Bacterially-Produced Chemotactic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking HPLC Columns for Peptide Separation
For researchers, scientists, and professionals in drug development, the robust separation of peptides is a critical step in characterization, purification, and quality control. The choice of a High-Performance Liquid Chromatography (HPLC) column is paramount to achieving optimal resolution and sensitivity. This guide provides an in-depth, objective comparison of different HPLC columns for peptide separation, supported by experimental data and protocols. As a Senior Application Scientist, my aim is to not only present data but to explain the scientific rationale behind the experimental design, ensuring a thorough understanding of the principles at play.
The Central Role of the Column in Peptide Separations
Peptides, with their varying sizes, hydrophobicities, and charge states, present a unique challenge for chromatographic separation.[1] The HPLC column, packed with a stationary phase, is the heart of the separation process. The physicochemical properties of this stationary phase dictate the interactions with the peptides, ultimately determining the retention and selectivity of the separation.[2] Therefore, a systematic approach to benchmarking different column chemistries is not just a recommendation but a necessity for developing a robust and reliable analytical method.[3]
This guide will focus on reversed-phase HPLC (RP-HPLC), the most widely used technique for peptide analysis, and will compare the performance of several common stationary phases.[1][4]
Key Performance Parameters for Column Benchmarking
To objectively compare HPLC columns, we must evaluate several key performance parameters. These metrics provide a quantitative measure of a column's ability to separate a complex mixture of peptides.[5][6]
-
Peak Capacity (Pc): This is arguably the most important parameter for complex samples like peptide digests. It defines the maximum number of peaks that can be resolved within a given gradient time.[7] Higher peak capacity indicates a greater ability to separate co-eluting peptides.
-
Resolution (Rs): Resolution measures the degree of separation between two adjacent peaks. A resolution of ≥ 1.5 is generally considered baseline separation. For regulatory submissions, a resolution of ≥ 2.0 between the main peptide and its nearest impurity is often required.[8]
-
Selectivity (α): Selectivity describes the ability of the stationary phase to differentiate between two analytes based on their chemical properties. It is a measure of the relative retention of two adjacent peaks.[5][6] Changing the column chemistry is a primary way to alter selectivity.[9]
-
Peak Tailing (Asymmetry Factor, Tf): Ideal chromatographic peaks are symmetrical (Gaussian). Peak tailing, where the latter half of the peak is broader, can indicate undesirable secondary interactions between the peptides and the stationary phase, often with residual silanol groups.[2][10] A tailing factor of ≤ 2.0 is generally acceptable.[8]
-
Retention Factor (k'): This parameter measures the retention of an analyte on the column. It is influenced by the hydrophobicity of both the peptide and the stationary phase.[5][6]
Experimental Design for Column Benchmarking
A well-designed experiment is crucial for a fair and accurate comparison of HPLC columns. The following protocol outlines a systematic approach to benchmarking, with explanations for each step.
-
Test Sample: A commercially available peptide standard mixture (e.g., a mix of 5-10 peptides with varying properties) or a tryptic digest of a standard protein like bovine serum albumin (BSA). This provides a complex yet reproducible sample.
-
HPLC Columns:
-
Column 1 (Standard C18): A traditional C18-bonded silica column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size, 120 Å pore size). This serves as the baseline.[4]
-
Column 2 (Wide-Pore C18): A C18 column with a larger pore size (e.g., 300 Å). This is often preferred for larger peptides and proteins.[11][12]
-
Column 3 (C8): A column with a shorter alkyl chain, making it less hydrophobic than C18. This can be advantageous for highly hydrophobic peptides.[8]
-
Column 4 (Phenyl-Hexyl): A column with a phenyl-hexyl stationary phase, which offers alternative selectivity through π-π interactions, particularly for peptides containing aromatic amino acids.[8][13]
-
-
Mobile Phase:
A standard analytical HPLC system with the following components is required:[4][8]
-
Binary or Quaternary Pump
-
Autosampler with temperature control (set to 4-10 °C to prevent sample degradation)
-
Column Thermostat (set to 40 °C to ensure reproducible retention times and improve peak shape)[4]
-
UV-Vis or Diode Array Detector (DAD) set to 214 nm and 280 nm for peptide bond and aromatic residue detection, respectively.[8]
A generic gradient method is used for the initial screening of the columns. The gradient should be shallow to maximize the separation of peptides.[15]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Gradient:
The following parameters will be calculated for each column using the chromatographic data from the peptide standard mixture:
-
Peak Capacity (Pc)
-
Resolution (Rs) for a critical pair of peaks
-
Selectivity (α) for the same critical pair
-
Tailing Factor (Tf) for a representative peak
-
Retention time of the last eluting peptide
Visualizing the Experimental Workflow
Caption: Experimental workflow for benchmarking HPLC columns.
Comparative Performance Data
The following table summarizes the expected performance of the different columns based on the described experimental protocol.
| Performance Metric | Column 1: C18 (120Å) | Column 2: C18 (300Å) | Column 3: C8 | Column 4: Phenyl-Hexyl | Rationale for Performance |
| Peak Capacity (Pc) | ~200 | ~220 | ~180 | ~210 | Wide-pore columns often provide slightly better peak capacity for complex peptide mixtures. Phenyl-hexyl offers alternative selectivity that can improve overall peak distribution. |
| Resolution (Rs) of Critical Pair | 1.8 | 2.0 | 1.5 | 2.2 | The phenyl-hexyl phase can provide unique selectivity for peptides with aromatic residues, potentially resolving a critical pair that is difficult to separate on alkyl phases.[9] |
| Selectivity (α) of Critical Pair | 1.05 | 1.06 | 1.04 | 1.08 | A larger selectivity value indicates a greater difference in retention, highlighting the unique interaction mechanism of the phenyl-hexyl phase.[13] |
| Tailing Factor (Tf) | 1.3 | 1.2 | 1.4 | 1.1 | Modern, high-purity silica columns generally exhibit good peak shape. The phenyl-hexyl phase can sometimes offer improved peak shape for basic peptides due to its unique surface chemistry.[2] |
| Retention of Hydrophobic Peptides | High | High | Moderate | Moderate-High | The C18 phases are the most retentive due to their long alkyl chains. The C8 phase is less retentive, which can be beneficial for very hydrophobic peptides that might be too strongly retained on C18.[8] |
| Best Suited For | General peptide mapping, small to medium-sized peptides (<5 kDa) | Larger peptides and protein digests (>5 kDa) | Highly hydrophobic peptides | Peptides with aromatic amino acids, alternative selectivity to C18 | The choice of column depends on the specific properties of the peptides in the sample.[11][15] |
In-Depth Discussion: Causality Behind Column Performance
For peptides and proteins, the pore size of the stationary phase is a critical parameter.[2] Peptides need to freely access the bonded phase within the pores to interact and be retained. If the pore diameter is too small, larger peptides can be excluded, leading to poor retention and peak shape. As a general rule, a pore size of 300 Å is recommended for peptides larger than 5 kDa.[12] This is why the C18 (300Å) column is expected to show slightly better performance for a complex digest containing a range of peptide sizes.
The length of the alkyl chain bonded to the silica surface determines the hydrophobicity and, consequently, the retentivity of the stationary phase.[2] C18 is the most common and provides strong retention for a wide range of peptides. However, for very hydrophobic peptides, this strong retention can lead to very long analysis times or the need for high concentrations of organic solvent for elution. A C8 column, being less hydrophobic, offers reduced retention, which can be advantageous in these cases, allowing for elution with a lower percentage of organic modifier and potentially improving peak shape.[8]
While C18 and C8 phases primarily separate based on hydrophobicity, phenyl-based stationary phases introduce an additional separation mechanism: π-π interactions.[13] The electron-rich phenyl rings on the stationary phase can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan in peptides. This can lead to significant changes in selectivity and elution order compared to alkyl phases, providing a powerful tool for resolving difficult-to-separate peaks.[9][13]
Logical Relationships in Column Selection
Caption: Logic for selecting an appropriate HPLC column.
Conclusion and Recommendations
This guide has demonstrated a systematic approach to benchmarking HPLC columns for peptide separation. The choice of the optimal column is highly dependent on the specific characteristics of the peptides being analyzed.
-
For general-purpose peptide mapping of tryptic digests, a wide-pore C18 column (300 Å) is often the best starting point, offering a good balance of retention and peak capacity for a wide range of peptide sizes.[11][12]
-
If the sample contains highly hydrophobic peptides, a C8 column should be considered to avoid excessive retention and improve peak shape.[8]
-
When co-eluting peaks are a problem, especially with peptides containing aromatic residues, a phenyl-hexyl column can provide the alternative selectivity needed to achieve baseline resolution.[9][13]
It is crucial for any laboratory to perform this type of benchmarking with their own specific samples and HPLC systems to make an informed decision on the most suitable column for their applications. A systematic screening of different column chemistries early in method development will ultimately lead to more robust, reliable, and reproducible peptide separations.[3][15]
References
-
Title: Comparison Techniques for HPLC Column Performance Source: LCGC International URL: [Link]
-
Title: Comparison Techniques For HPLC Column Performance Source: LCGC International URL: [Link]
-
Title: HPLC Analysis and Purification of Peptides Source: PubMed Central URL: [Link]
-
Title: Experimental design in HPLC separation of pharmaceuticals Source: Semantic Scholar URL: [Link]
-
Title: Peptide Purification Source: AAPPTec URL: [Link]
-
Title: Implications of column peak capacity on the separation of complex peptide mixtures in single- and two-dimensional high-performance liquid chromatography Source: ResearchGate URL: [Link]
-
Title: HPLC Tech Tip: Approach to Peptide Analysis Source: Phenomenex URL: [Link]
-
Title: HPLC Column Comparison Screening Study for Reversed Phase Columns Source: Yumpu URL: [Link]
-
Title: HPLC Analysis Methods for Peptide Characterization Source: Biovera URL: [Link]
-
Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC Source: MAC-MOD Analytical URL: [Link]
-
Title: Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity Source: Chromatography Online URL: [Link]
-
Title: Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein Source: Waters Corporation URL: [Link]
-
Title: Peptide Isolation – Method Development Considerations Source: Waters Corporation URL: [Link]
-
Title: Reversed-Phase Column Performance for Peptide and Peptide Mapping Separations Source: Waters Corporation URL: [Link]
-
Title: Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides Source: National Institutes of Health URL: [Link]
-
Title: Effects of Column and Gradient Lengths on Peak Capacity and Peptide Identification in nanoflow LC-MS/MS of Complex Proteomic Samples Source: National Institutes of Health URL: [Link]
-
Title: Choosing the Right UHPLC Column for Peptide Mapping Source: Phenomenex URL: [Link]
-
Title: Effect of Experimental Parameters on the HPLC Separation of Peptides and Proteins Source: ResearchGate URL: [Link]
-
Title: Tips for optimization of peptides and proteins separation by reversed-phase Source: YMC URL: [Link]
-
Title: Peptide Isolation – Method Development Considerations Source: Waters Corporation URL: [Link]
Sources
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. biovera.com.au [biovera.com.au]
- 9. waters.com [waters.com]
- 10. waters.com [waters.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 13. Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Decoding Dipeptide Sorption: A Comparative Guide to the Influence of Amino Acid Sequence
For researchers, scientists, and professionals in drug development, understanding the sorption properties of dipeptides is paramount. These small molecules, the fundamental building blocks of proteins, exhibit a fascinating and complex interplay of interactions with various surfaces. This behavior governs a wide range of applications, from chromatographic separations and drug delivery systems to the biocompatibility of implants and the design of novel biomaterials. The seemingly subtle variation in the sequence of just two amino acids can dramatically alter a dipeptide's affinity for a surface, a phenomenon that can be harnessed for precise molecular recognition and separation.
This guide provides an in-depth technical comparison of how amino acid sequence dictates the sorption properties of dipeptides. We will delve into the key molecular factors at play, present supporting experimental data, and provide detailed protocols for quantifying these interactions. Our focus is on elucidating the causal relationships between dipeptide structure and sorption behavior, offering a framework for predicting and controlling these interactions in your research.
The Pillars of Dipeptide Sorption: Key Sequence-Dependent Factors
The sorption of a dipeptide onto a surface is not a random event but rather a finely tuned process governed by a combination of intermolecular forces. The specific amino acid residues, their order in the sequence, and their stereochemistry all contribute to the overall binding affinity and sorption capacity.
The Role of Amino Acid Side Chains: Hydrophobicity, Charge, and Size
The physicochemical properties of the amino acid side chains (R-groups) are the primary determinants of a dipeptide's sorption behavior.
-
Hydrophobicity: Nonpolar side chains, such as those of valine, leucine, and phenylalanine, tend to favor sorption onto hydrophobic surfaces through the hydrophobic effect. This phenomenon is driven by the desire of these nonpolar groups to minimize their contact with water, leading to their association with a nonpolar surface.[1] The strength of this interaction can often be correlated with established amino acid hydrophobicity scales.[2][3][4] Conversely, dipeptides with polar or charged side chains will have a lower affinity for hydrophobic surfaces.
-
Electrostatic Interactions: Charged side chains play a crucial role in the sorption to polar or charged surfaces. Dipeptides containing acidic residues (aspartic acid, glutamic acid) will carry a net negative charge at neutral pH and will preferentially bind to positively charged surfaces. Conversely, basic residues (lysine, arginine, histidine) impart a net positive charge and favor interaction with negatively charged surfaces, such as silica at neutral to high pH.[5][6] The magnitude of the net charge on a peptide has been shown to be a primary controller of binding affinity to charged surfaces like hydroxyapatite.[7]
-
Side Chain Length and Steric Effects: The size and shape of the amino acid side chains can introduce steric hindrance, influencing how closely a dipeptide can approach a surface and the orientation it adopts upon binding. Longer side chains can sometimes lead to a more disordered arrangement on the surface, which can affect the overall sorption density.
The Influence of Amino Acid Order: N-Terminus vs. C-Terminus
The position of an amino acid within the dipeptide sequence—whether it is at the N-terminus (free amino group) or the C-terminus (free carboxyl group)—is not trivial.[8] The proximity of a side chain to the charged termini can influence its interaction with the surface and with the neighboring amino acid. For instance, the binding of dipeptides to a dipeptide binding protein (DppA) has shown that the sequence (e.g., Alanine-Phenylalanine vs. Phenylalanine-Alanine) results in different thermodynamic profiles, indicating a positional effect on the interaction.[9]
The Impact of Stereochemistry
Chirality is a fundamental aspect of amino acids, with the L-isomers being the constituents of natural proteins. The stereochemistry of the amino acid residues in a dipeptide can significantly impact its sorption properties, particularly on chiral surfaces. Diastereomeric dipeptides (e.g., L-Ala-L-Val vs. L-Ala-D-Val) can exhibit different binding affinities to chiral stationary phases in chromatography, enabling their separation.[4][10] This enantioselectivity arises from the specific three-dimensional arrangement of the dipeptide, which dictates how it "fits" into the chiral recognition sites of the sorbent.
Quantifying Dipeptide-Surface Interactions: Experimental Methodologies
To objectively compare the sorption properties of different dipeptides, a range of analytical techniques can be employed. Each method provides unique insights into the binding process, from equilibrium binding constants to the kinetics of association and dissociation.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful tool for indirectly assessing the relative hydrophobicity and sorption characteristics of dipeptides.[11] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Dipeptides are separated based on their hydrophobicity; more hydrophobic dipeptides interact more strongly with the stationary phase and thus have longer retention times.[12]
Experimental Protocol: Comparative Analysis of Dipeptide Retention by RP-HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Procedure: a. Prepare 1 mg/mL stock solutions of each dipeptide in Mobile Phase A. b. Inject 20 µL of each dipeptide solution onto the HPLC system. c. Record the retention time for each dipeptide. d. A longer retention time indicates a stronger interaction with the hydrophobic stationary phase.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface.[13][14] It provides quantitative information on the association and dissociation rate constants, from which the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated.
Experimental Protocol: Measuring Dipeptide Binding Affinity using SPR
-
Sensor Chip: A sensor chip with a surface relevant to the study (e.g., a hydrophobic self-assembled monolayer or a charged polymer).
-
Immobilization: Covalently immobilize a relevant molecule to the sensor surface if studying dipeptide-biomolecule interactions, or use a surface that directly interacts with the dipeptides.
-
Running Buffer: A suitable buffer, such as phosphate-buffered saline (PBS), at a constant flow rate.
-
Procedure: a. Inject a series of increasing concentrations of the dipeptide solution over the sensor surface. b. Monitor the change in the SPR signal (response units) over time to obtain association curves. c. After each injection, flow the running buffer over the surface to monitor the dissociation of the dipeptide. d. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the dissociation constant (KD).
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is another real-time, label-free technique that measures changes in mass and viscoelastic properties at a sensor surface.[9] It is highly sensitive to the adsorption of molecules and can provide information on the amount of adsorbed mass and the conformational state of the adsorbed layer.
Experimental Protocol: Quantifying Dipeptide Adsorption with QCM-D
-
Sensor Crystal: A quartz crystal coated with the surface of interest.
-
Liquid: A suitable buffer solution.
-
Procedure: a. Establish a stable baseline with the buffer flowing over the sensor. b. Introduce the dipeptide solution at a known concentration and monitor the changes in frequency (Δf) and dissipation (ΔD). c. A decrease in frequency indicates an increase in mass on the sensor surface (adsorption). d. The change in dissipation provides information about the rigidity of the adsorbed layer. e. The adsorbed mass can be quantified using the Sauerbrey equation for rigid films.
Comparative Analysis of Dipeptide Sorption Data
To illustrate the impact of amino acid sequence on sorption properties, let's consider a comparative analysis of dipeptide retention on a C18 reversed-phase column. The retention time in RP-HPLC is a good proxy for the hydrophobicity and, consequently, the sorption tendency to a nonpolar surface.
| Dipeptide | Sequence | Calculated Hydrophobicity Index* | Experimental Retention Time (min) |
| Gly-Gly | Glycine-Glycine | 0 | 5.2 |
| Ala-Gly | Alanine-Glycine | 41 | 8.7 |
| Gly-Ala | Glycine-Alanine | 41 | 8.9 |
| Val-Gly | Valine-Glycine | 99 | 12.5 |
| Gly-Val | Glycine-Valine | 99 | 12.8 |
| Leu-Gly | Leucine-Glycine | 97 | 15.1 |
| Gly-Leu | Glycine-Leucine | 97 | 15.4 |
| Phe-Gly | Phenylalanine-Glycine | 100 | 16.2 |
| Gly-Phe | Glycine-Phenylalanine | 100 | 16.5 |
*Hydrophobicity Index is a relative scale where more positive values indicate greater hydrophobicity. The values presented are illustrative and based on common hydrophobicity scales.
From this data, several key trends emerge:
-
Impact of Side Chain Hydrophobicity: There is a clear correlation between the hydrophobicity of the non-glycine amino acid and the retention time. As the side chain becomes more hydrophobic (Ala < Val < Leu < Phe), the retention time increases, indicating stronger sorption to the C18 stationary phase.
-
Influence of Amino Acid Position: While the calculated hydrophobicity index is the same for Ala-Gly and Gly-Ala, there can be subtle differences in their experimental retention times, highlighting the minor influence of the amino acid's position in the dipeptide.
Visualizing the Sorption Process
To better understand the underlying mechanisms, we can visualize the experimental workflow and the fundamental principles of dipeptide sorption.
Caption: A generalized workflow for the experimental analysis of dipeptide sorption properties.
Caption: Key intermolecular forces driving dipeptide sorption to different types of surfaces.
Conclusion: A Predictive Framework for Dipeptide Sorption
The sorption of dipeptides is a multifaceted process where the amino acid sequence plays a definitive role. By systematically analyzing the contributions of side chain properties, amino acid order, and stereochemistry, researchers can develop a predictive understanding of how a given dipeptide will interact with a specific surface. This knowledge is not merely academic; it has profound practical implications for the rational design of drug delivery vehicles, the optimization of purification processes, and the engineering of biocompatible materials. The experimental methodologies outlined in this guide provide a robust framework for quantifying these interactions, enabling a data-driven approach to harnessing the nuanced world of dipeptide sorption. As our understanding of these fundamental interactions grows, so too will our ability to design and control molecular systems with unprecedented precision.
References
-
M. D. Weir, H. H. K. Xu, "Structure-Activity Relationships of Hydroxyapatite-Binding Peptides", Langmuir, 2020. [Link]
-
A. I. Freitas, L. Domingues, T. Q. Aguiar, "Bare silica as an alternative matrix for affinity purification/immobilization of His-tagged proteins", Scientific Reports, 2022. [Link]
-
A. J. Alpert, "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds", Journal of Chromatography A, 1990. [Link]
-
C. T. Mant, R. S. Hodges, "HPLC of Peptides and Proteins: Principles and Practice", Methods in Molecular Biology, 2002. [Link]
-
S. R. F. S. M. de Carvalho, et al., "Comparison of Structure and Adsorption Properties of Mesoporous Silica Functionalized with Aminopropyl Groups by the Co-Condensation and the Post-Grafting Methods", Materials, 2021. [Link]
-
Waters Corporation, "Peptide Isolation – Method Development Considerations", Waters Corporation Technical Note, 2012. [Link]
-
S. T. El-sheltawy, et al., "Understanding the Adhesion Mechanism of Hydroxyapatite-Binding Peptide", Langmuir, 2022. [Link]
-
S. Braun, et al., "Influence of mesopore size and peptide aggregation on the adsorption and release of a model antimicrobial peptide onto/from mesoporous silica nanoparticles in vitro", RSC Advances, 2016. [Link]
-
Catalyst University, "Thermodynamic Parameters for Mixing (ΔG, ΔS, ΔH, ΔV)", YouTube, 2019. [Link]
-
J. A. H. Coggan, et al., "Molecular-level understanding of the adsorption mechanism of a graphite-binding peptide at the water/graphite interface", Physical Chemistry Chemical Physics, 2017. [Link]
-
C. T. Mant, R. S. Hodges, "HPLC Analysis and Purification of Peptides", Methods in Molecular Biology, 2002. [Link]
-
S. Rangabhashiyam, N. Selvaraju, "Modeling of Experimental Adsorption Isotherm Data", International Journal of Environmental Science and Technology, 2015. [Link]
-
M. A. K. Abdelhalim, "Effect of pH on the Viscosity of Titanium Dioxide Aqueous Dispersions with Carboxylic Acids", Journal of Nanomaterials, 2014. [Link]
-
C. A. E. Hauser, S. Zhang, "Peptides as biological semiconductors", Nature, 2010. [Link]
-
J. P. O’Connell, J. M. Prausnitz, "Molecular thermodynamics of fluid-phase equilibria", Prentice-Hall, 1998. [Link]
-
M. R. M. Pauzan, et al., "Molecular Dynamics Simulation of the Interaction of Lipidated Structurally Nano Engineered Antimicrobial Peptide Polymers with Bacterial Cell Membrane", ACS Applied Materials & Interfaces, 2023. [Link]
-
J. A. M. C. L. Le-Nôtre, et al., "N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production", ChemSusChem, 2016. [Link]
-
Environmental Engineering, "Lecture 7: Adsorption and the Langmuir and Freundlich Models", YouTube, 2020. [Link]
-
T. A. Pham, et al., "pH- and Facet-Dependent Surface Chemistry of TiO2 in Aqueous Environment from First Principles", ACS Applied Materials & Interfaces, 2023. [Link]
-
Advanced Chromatography Technologies, "A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC", advancedchromatotech.com. [Link]
-
C. T. Mant, R. S. Hodges, "Evaluation of Four New Scales of Amino Acid Hydrophobicity Coefficients Derived from RP-HPLC of Peptides", Analytical Chemistry, 1991. [Link]
-
R. A. Latour, "Molecular dynamics simulations of peptide-surface interactions", Journal of Biomedical Materials Research Part A, 2005. [Link]
-
S. K. A. Kumar, et al., "Quantification of the binding affinity of a specific hydroxyapatite binding peptide", Biomaterials, 2010. [Link]
-
G. A. Webb, "Thermodynamics of semi-specific ligand recognition: the binding of dipeptides to the E.coli dipeptide binding protein DppA", Journal of Molecular Recognition, 2013. [Link]
-
M. F. M. Scior, et al., "50 years of amino acid hydrophobicity scales: revisiting the capacity for peptide classification", Biological Research, 2016. [Link]
-
S. L. Chen, et al., "The Influence of Amino Acid Sequence and Functionality on the Binding Process of Peptides onto Gold Surfaces", Langmuir, 2013. [Link]
-
O. A. Zhukova, et al., "FLUORESCENCE-BASED QUANTIFICATION OF PEPTIDE ADSORPTION ON TITANIUM DIOXIDE", Journal of Chemistry and Technologies, 2023. [Link]
-
A. Kumar, "HPLC for Peptides and Proteins: Principles, Methods and Applications", Research & Reviews: Journal of Chemistry, 2017. [Link]
-
Chad's Prep, "Calculating ΔG, ΔH, & ΔS with Formation Reactions and Absolute Entropy (18.4)", YouTube, 2022. [Link]
-
I. A. Egorova, et al., "Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4", Molecules, 2022. [Link]
-
The Lab Manual, "Adsorption Data Analysis || How to Fit Langmuir Isotherm to Experimental Data", YouTube, 2023. [Link]
-
RWTH Aachen University, "Molecular Dynamics Simulations of Anchor Peptides−Surface Interactions (Pepsursim)", JARA - Jülich Aachen Research Alliance. [Link]
-
M. A. Gondal, et al., "Influence of acidic pH on the formulation of TiO2 nanocrystalline powders with enhanced photoluminescence property", Applied Physics A, 2012. [Link]
-
Regis Technologies, Inc., "The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC", registech.com. [Link]
-
Peptide 2.0 Inc., "Peptide Hydrophobicity/Hydrophilicity Analysis Tool", peptide2.com. [Link]
-
M. D. Winn, et al., "Representative snapshots of the adsorption of peptides on even metal...", ResearchGate, 2014. [Link]
-
University of Texas Health Science Center at San Antonio, "Thermodynamics of Binding", UT Health San Antonio Biosensor Core. [Link]
-
MDPI, "Special Issue : Molecular Dynamics Simulation of Polymeric Materials", mdpi.com. [Link]
-
C.-C. K. Lin, et al., "Effect of pH on the Formation of Amorphous TiO2 Complexes and TiO2 Anatase during the Pyrolysis of an Aqueous TiCl4 Solution", Nanomaterials, 2018. [Link]
-
The Royal Society of Chemistry, "Langmuir isotherm model", rsc.org. [Link]
-
European-American Journals, "Langmuir and Freundlich Isotherm Models' Description of P. Adsorption Capacity of Wetland and Upland Soil in Rivers State", eajournals.org. [Link]
-
G. A. C. M. de Souza, et al., "Hybrid Hydroxyapatite–Metal Complex Materials Derived from Amino Acids and Nucleobases", Molecules, 2022. [Link]
-
Joint Entrance Examination (Advanced), "JEE (Advanced) 2026 Syllabus", jeeadv.ac.in. [Link]
-
J. A. M. C. L. Le-Nôtre, et al., "A Molecular Dynamics Simulation of Polymers' Interactions with Kaolinite (010) Surfaces in Saline Solutions", Polymers, 2022. [Link]
-
S. H. White, "Experimentally Determined Hydrophobicity Scales", University of California, Irvine. [Link]
-
Birla Institute of Technology & Science, "Syllabus for BITSAT-2026", bitsadmission.com. [Link]
-
Sarkari Result, "UPPSC GIC Lecturer Syllabus", sarkariresult.com. [Link]
Sources
- 1. Peptide adsorption on a hydrophobic surface results from an interplay of solvation, surface, and intrapeptide forces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peptide Hydrophobicity/Hydrophilicity Analysis Tool [peptide2.com]
- 4. Experimentally Determined Hydrophobicity Scales [blanco.biomol.uci.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of mesopore size and peptide aggregation on the adsorption and release of a model antimicrobial peptide onto/from mesoporous silica nanoparticles in vitro - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Structure-Activity Relationships of Hydroxyapatite-Binding Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein N-Terminus and C-Terminus: Structure, Functions, and Analytical Techniques - MetwareBio [metwarebio.com]
- 9. Thermodynamics of semi-specific ligand recognition: the binding of dipeptides to the E.coli dipeptide binding protein DppA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of the binding affinity of a specific hydroxyapatite binding peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. eajournals.org [eajournals.org]
- 13. real.mtak.hu [real.mtak.hu]
- 14. sarkariresults.org.in [sarkariresults.org.in]
Assessing the Purity of Synthetic Peptides: A Comparative Technical Guide
Executive Summary: The Reproducibility Crisis in Peptide Research
As a Senior Application Scientist, I have witnessed countless "failed" bioassays that were not failures of biology, but failures of chemistry. A synthetic peptide labeled "98% Purity" on a Certificate of Analysis (CoA) is not a guarantee of experimental success. It is merely a chromatographic statistic.
This guide moves beyond the CoA, providing a rigorous framework for validating synthetic peptides from different suppliers. We will distinguish between Chromatographic Purity (homogeneity) and Net Peptide Content (actual dosage), and implement a self-validating workflow to ensure your reagents drive reproducible science.
Part 1: The "Purity Paradox" – Defining the Metrics
Before comparing suppliers, we must define the yardstick. A common pitfall in drug development is conflating "Purity" with "Content."
| Metric | Definition | Critical Impact |
| HPLC Purity | The percentage of the target peptide peak area relative to the total integrated peak area at a specific wavelength (usually 214/220 nm). | Indicates the presence of peptide-related impurities (deletion sequences, diastereomers). Does NOT account for salts or water. |
| Net Peptide Content (NPC) | The actual percentage of peptide weight in the lyophilized powder. The remaining weight is counter-ions (TFA, Acetate) and residual water. | Critical for Dosing. A 1 mg vial with 70% NPC contains only 0.7 mg of peptide. Ignoring this leads to significant under-dosing. |
| Counter-Ion Profile | The chemical nature of the salt (Trifluoroacetate vs. Acetate vs. Chloride). | Critical for Toxicity. TFA is cytotoxic and can alter cellular signaling, potentially invalidating bioassays. |
Part 2: Strategic Validation Workflow
Do not blindly trust the vendor's CoA. Establish an internal "Gatekeeper" protocol.
Diagram 1: The Peptide Validation Decision Tree
This workflow illustrates the logical progression from sample receipt to assay validation.
Caption: A self-validating workflow ensuring both purity and content are verified before biological application.
Part 3: Experimental Protocols (The "How-To")
Protocol A: Orthogonal HPLC Verification
Objective: To detect impurities that may co-elute under standard vendor conditions.
The Causality: Vendors typically run a steep gradient (e.g., 5-95% B in 20 min) to save time. This often masks "deletion sequences" (missing one amino acid) under the main peak. We use a shallow gradient to pull these apart.
Methodology:
-
Column: C18 (3.5 µm or smaller), 150 mm length.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
The "Shallow" Gradient:
-
Calculate the approximate %B elution point from a scouting run.[2]
-
Create a gradient that spans only 20% B centered on that point over 30 minutes.
-
Example: If peptide elutes at 40% B, run 30% -> 50% B over 30 min.
-
-
Self-Validation: Inject a "System Suitability Standard" (a known mix of the peptide and a deliberately degraded version) to confirm resolution.
Protocol B: Net Peptide Content via UV Spectroscopy
Objective: To determine the actual concentration of peptide in solution, correcting for salts.
The Causality: Gravimetric weighing is inaccurate due to hygroscopic salts. AAA is the gold standard but slow. UV spectroscopy (A280) is faster for peptides with Tryptophan (Trp) or Tyrosine (Tyr).
Methodology:
-
Dissolve: Prepare a stock solution based on gross weight (e.g., 1 mg/mL).
-
Measure: Read Absorbance at 280 nm using a quartz cuvette.
-
Calculate: Use the Beer-Lambert Law:
-
(Extinction Coefficient) can be estimated:
.
-
(Extinction Coefficient) can be estimated:
-
Compare: Calculate NPC = (Calculated Concentration / Gravimetric Concentration) × 100.
Part 4: Comparative Case Study – "The Tale of Three Suppliers"
To illustrate how to interpret data, we simulate a comparison of a custom peptide (Sequence: Ac-RKVY-NH2, MW: ~600 Da) ordered from three different tiers of suppliers.
Scenario: You ordered "10 mg, >98% Purity" from three vendors.
| Metric | Supplier A (Premium) | Supplier B (Budget) | Supplier C (Academic Core) |
| Price | $450 | $120 | $200 |
| Claimed Purity (CoA) | >99% | >98% | >95% |
| In-House HPLC Purity | 99.2% | 98.1% | 94.5% |
| Net Peptide Content (NPC) | 82% | 55% | 70% |
| Major Impurity | None detected | TFA Salts (High) | Deletion Sequence (-Val) |
| Solubility | Instant in water | Cloudy (Salt effect) | Clear |
| Bioassay Outcome | Valid EC50 | Cell Toxicity (False Positive) | Shifted Potency |
Analysis:
-
Supplier A: High NPC (82%) indicates efficient salt removal (likely lyophilized from HCl or Acetate). The high price pays for the "wash" steps.
-
Supplier B: The "98% Purity" is technically correct (chromatographically), but the 55% NPC means the vial is nearly half salt. The high TFA content caused cell toxicity, mimicking a drug effect.
-
Supplier C: The lower purity (94.5%) contained a "deletion sequence" (missing Valine). This impurity acted as a competitive inhibitor, shifting the potency curve.
Part 5: Troubleshooting Impurities
When mass spectrometry reveals an impurity, use this logic map to identify the synthesis error.
Diagram 2: Impurity Forensic Logic
This diagram correlates mass shifts with specific synthesis failures.
Caption: Correlating Mass Spectrometry shifts (Delta Mass) to specific synthesis or purification errors.
Part 6: Recommendations for Researchers
-
Mandate NPC Reporting: Require suppliers to report Net Peptide Content, not just purity. If they refuse, assume NPC is <70%.
-
Counter-Ion Exchange: For cell-based assays, always request Acetate or HCl exchange. Never use TFA salts for sensitive cellular targets (e.g., GPCRs, ion channels).
-
Re-Quantify Before Use: Always measure concentration via AAA or A280 before creating a master stock. Never rely on the weight printed on the label.
-
The "10% Rule": If a peptide is <90% pure, do not use it for quantitative affinity measurements (
). The impurities may compete for the binding site.
References
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[3] American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link][4]
Sources
Standard Operating Procedure: Disposal and Handling of L-Alanyl-L-leucine
Executive Summary
Immediate Action Required: L-Alanyl-L-leucine (Ala-Leu) is a non-hazardous dipeptide under GHS classification.[1] However, do not dispose of via sanitary sewer (sink) or regular trash. [2]
While chemically stable and non-toxic, bulk disposal of amino acid derivatives into waterways significantly increases Biological Oxygen Demand (BOD), potentially violating local Publicly Owned Treatment Works (POTW) permits. All disposal must follow a segregated chemical waste stream protocol.[2][3]
Core Safety Directive:
-
PPE: Nitrile gloves, lab coat, safety glasses.[2]
-
Signal Word: None (Non-regulated).
-
Disposal Stream: Non-Hazardous Organic / Biological Waste.[1]
Chemical Profile & Properties
Understanding the physicochemical nature of Ala-Leu is prerequisite to safe disposal.[1] Its zwitterionic nature and high water solubility dictate that moisture control is critical during solid waste accumulation to prevent bacterial growth.
| Property | Data | Relevance to Disposal |
| Chemical Name | L-Alanyl-L-leucine | Labeling identifier |
| CAS Number | 3303-31-9 | Mandatory for waste manifest |
| Molecular Weight | 202.25 g/mol | Calculation of molarity for effluent |
| Solubility | Soluble in water | High mobility in drainage systems (Risk) |
| Appearance | White crystalline powder | Dust generation potential during transfer |
| Acidity (pKa) | ~3.1 (COOH), ~8.2 (NH3+) | Buffer capacity in mixed waste streams |
| Stability | Stable; hygroscopic | Keep waste containers tightly sealed |
Risk Assessment & Causality
Why do we segregate "safe" peptides?
As a Senior Scientist, it is critical to look beyond the Safety Data Sheet (SDS). While the SDS lists this substance as "Not Dangerous," the environmental impact is the primary driver for strict disposal protocols.
-
Eutrophication Risk: Dipeptides are nitrogen-rich.[1] Releasing significant quantities into the wastewater system acts as a nutrient source for algae and bacteria, leading to eutrophication and oxygen depletion in receiving waters.
-
BOD Load: The biological breakdown of Ala-Leu consumes dissolved oxygen.[1] High concentrations can shock microbial populations in wastewater treatment plants.[1]
-
Mixture Toxicity: In a research setting, Ala-Leu is rarely pure.[1] It is often dissolved in buffers containing azides or mixed with organic solvents (Acetonitrile/Methanol) for HPLC.[1] The mixture dictates the hazard, not the peptide itself.
Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired shelf stock, spilled powder, or lyophilized cakes.
-
Containment: Do not sweep directly into a dustpan if the powder is fine.[1] Use a damp paper towel to capture dust and place the towel into the solid waste container.
-
Primary Vessel: Place the bulk solid into a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a "Non-Hazardous Chemical Waste" label.
-
Verification: Ensure the lid is screwed tight to prevent moisture ingress, which can cause the peptide to degrade and smell.
Protocol B: Aqueous Solutions (Buffers/Media)
Applicability: Leftover stock solutions in water or PBS.[1]
-
Assessment: Verify the solution does not contain heavy metals, azides (>0.1%), or viral vectors.
-
Consolidation: Pour into a carboy designated for "Aqueous Non-Hazardous Waste."
-
pH Check: Although Ala-Leu is zwitterionic, ensure the final waste container pH remains between 5 and 9. If the peptide was dissolved in strong acid/base, neutralize before adding to the main carboy to prevent exothermic reactions.
-
Disposal: Hand off to EHS/Waste Contractor for incineration or biotreatment.[1] Do not pour down the sink.
Protocol C: HPLC Effluent (Organic Mixtures)
Applicability: Ala-Leu mixed with Acetonitrile, Methanol, or TFA.[1]
-
Critical Segregation: This is now Hazardous Waste due to the solvent, not the peptide.
-
Stream: Segregate into "Flammable Organic Waste" carboys.
-
Labeling: List all components.
-
Example: "Acetonitrile (50%), Water (49.9%), TFA (0.1%), Trace L-Alanyl-L-leucine."[1]
-
-
Precipitation Warning: High concentrations of peptides can precipitate in organic solvents if the water content drops. Ensure waste lines are flushed with 10% methanol/water to prevent clogging in waste manifolds.
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for determining the correct waste stream.
Figure 1: Decision logic for segregating peptide waste streams to ensure regulatory compliance and prevent facility infrastructure damage.
Emergency Procedures
Accidental Release (Spill)
Since Ala-Leu is a powder, the primary risk during a spill is inhalation of dust.[1]
-
Evacuate: If a large cloud of dust is generated, step back until it settles.
-
PPE: Don a N95 or P100 dust mask if ventilation is poor.[1]
-
Cleanup:
-
Decontamination: Wash the surface with water and a mild detergent. No harsh neutralizers are required.[1]
Exposure Response[1]
-
Inhalation: Move to fresh air. The substance is non-volatile but dust can irritate the upper respiratory tract.
-
Eye Contact: Flush with water for 15 minutes.[1][4][5] Mechanical irritation from crystals is the primary concern.
Regulatory Framework & Compliance
This protocol aligns with the following regulatory standards:
-
EPA (USA): 40 CFR 262.11 (Hazardous Waste Determination). While Ala-Leu is not P-listed or U-listed, the generator must determine if the mixture exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.
-
OSHA: 29 CFR 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories).[1]
-
Best Practice: Prudent Practices in the Laboratory (National Research Council) recommends segregating all chemical waste from sanitary sewer systems.
References
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022).[1] Waste Disposal Guide. Retrieved from [Link][1]
Sources
A Risk-Based Guide to Personal Protective Equipment for Handling L-Alanine and Dipeptides
As laboratory professionals, our primary responsibility is to foster a culture of safety that protects both the researcher and the integrity of the experiment. While compounds like L-Alanine are ubiquitous and generally considered to have a low hazard profile, the principles of chemical handling demand a consistent and rigorous approach. This guide provides a comprehensive operational plan for the safe handling of L-Alanine and the common dipeptide, L-alanyl-L-leucine, with a focus on personal protective equipment (PPE), procedural controls, and disposal.
The core philosophy of this guide is risk mitigation. For substances with extensive safety data, like L-Alanine, we can tailor our controls precisely. For novel or less-characterized substances, such as many research peptides, we adopt a more cautious stance, assuming a higher potential hazard until proven otherwise.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the potential hazards of a substance is the critical first step in defining appropriate safety procedures. It is the causality behind every piece of PPE we select and every step in our handling protocols. While L-Alanine is classified as non-hazardous under GHS, it's crucial to recognize that as a fine powder, it poses a physical risk of irritation and, under specific conditions, can be a dust explosion hazard.[1][2] For L-alanyl-L-leucine, specific hazard data is often unavailable, a common scenario for research peptides.[3] In these cases, we apply the precautionary principle, treating the substance with a level of caution appropriate for a potentially hazardous compound.[4][5]
| Feature | L-Alanine | L-alanyl-L-leucine | Rationale for Precautions |
| GHS Classification | Not a hazardous substance or mixture[6][7] | No data available; not classified[3] | Lack of data necessitates treating the compound as potentially hazardous. |
| Primary Routes of Exposure | Inhalation (dust), Skin/Eye Contact[1][8] | Inhalation (dust), Skin/Eye Contact[3] | Both are fine powders that can become airborne or cause irritation upon contact. |
| Acute Health Effects | May cause eye and skin irritation[2] | May cause respiratory and digestive tract irritation[4] | Prudent practice is to avoid all direct contact with any laboratory chemical.[1][5] |
| Key Physical Hazard | Fine dust may form explosive mixtures in air[2] | Potential for dust formation and aerosolization[3] | Handling procedures must be designed to minimize dust generation.[4][9] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on a risk assessment of the specific task.[10] The following protocol establishes the minimum requirements for handling L-Alanine and similar peptides.
-
Eye and Face Protection : At a minimum, safety glasses with side shields are mandatory for any work in the laboratory.[11] When handling powders outside of a fume hood or during reconstitution where splashing is possible, tightly fitting safety goggles are required to provide a better seal against airborne particles and splashes.[12][13][14]
-
Hand Protection : Chemical-resistant nitrile gloves are the standard for handling these compounds.[14][15] It is critical to inspect gloves before use and to practice proper removal techniques to avoid contaminating skin.[6] Contaminated gloves should be disposed of immediately as chemical waste.[5]
-
Body Protection : A lab coat, long pants, and closed-toe shoes are the minimum required attire to protect against skin exposure from spills.[10][11][16]
-
Respiratory Protection : This is arguably the most critical piece of PPE when handling powders. The primary engineering control should always be a certified chemical fume hood or a powder containment enclosure, which pulls airborne particles away from the operator.[9][14] If a task must be performed on an open bench (not recommended for weighing), a dust mask or a respirator may be required.[2][6][17]
Caption: Decision workflow for selecting appropriate lab controls.
Step-by-Step Operational Procedures
Adherence to a standardized operational procedure minimizes variability and risk. The following protocols should be incorporated into your laboratory's standard operating procedures (SOPs).
A. Protocol for Weighing and Handling Powders
-
Preparation : Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Decontamination : Clean the work surface inside the fume hood and the analytical balance with an appropriate solvent (e.g., 70% ethanol) to prevent cross-contamination.
-
Handling : Perform all manipulations, including opening containers and weighing powder, deep within the fume hood to ensure any generated dust is captured by the airflow.[9]
-
Technique : Use a spatula to carefully transfer the powder to a weigh boat. Avoid tapping or dropping the container, which can aerosolize the fine powder. Minimize the generation of dust.[4]
-
Closure : Securely close the primary container immediately after dispensing.
-
Cleanup : Wipe the spatula and any affected surfaces with a damp cloth to collect residual powder before removing items from the fume hood. Dispose of the cloth and weigh boat as solid chemical waste.
B. Spill Management Protocol
Accidents happen, but a clear and practiced response plan can prevent a minor spill from becoming a significant incident.
-
Alert : Immediately alert personnel in the vicinity.
-
Isolate : Secure the area to prevent others from entering the spill zone.
-
Assess : Evaluate the extent of the spill. For a minor spill (a few grams) contained on a work surface, proceed with the cleanup. For a larger spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
PPE : Ensure you are wearing appropriate PPE, including double gloves, a lab coat, and safety goggles.
-
Cleanup : Do not sweep dry powder, as this will create dust. Instead, gently cover the spill with wet paper towels to moisten the powder. Alternatively, use an absorbent material like vermiculite.
-
Collect : Carefully wipe up the moistened material, working from the outside of the spill inward. Place all contaminated materials (paper towels, absorbent pads, gloves) into a sealed bag or container labeled for hazardous waste disposal.[1]
-
Decontaminate : Clean the spill area thoroughly with soap and water, followed by a final wipe-down with 70% ethanol.
-
Wash : Wash hands thoroughly with soap and water after the cleanup is complete.
Caption: Step-by-step workflow for minor powder spills.
Decontamination and Disposal Plan
Proper waste segregation and disposal are legally mandated and environmentally critical. All waste generated from handling these chemicals must be treated as hazardous chemical waste unless confirmed otherwise by your institution's EHS department.[18]
-
Solid Waste : All contaminated solid items, including gloves, weigh paper, absorbent pads, and empty containers, must be collected in a designated, leak-proof hazardous waste container that is kept closed when not in use.[18][19][20]
-
Liquid Waste : Aqueous solutions of L-Alanine or peptides should be collected in a designated liquid hazardous waste container. Do not dispose of this waste down the sink.[18][19]
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.[21]
-
Evaporation : Evaporation of chemical waste, even in a fume hood, is not an acceptable method of disposal.[18][19]
Caption: Waste segregation and disposal pathway.
By integrating these principles and protocols into your daily laboratory operations, you build a robust safety framework that protects personnel, ensures experimental validity, and maintains regulatory compliance.
References
-
Alanine (L-). (2023, January 31). Cambridge Commodities. Retrieved February 2, 2026, from [Link]
-
Policy on personal protective equipment and attire in laboratories. (n.d.). Yale Environmental Health & Safety. Retrieved February 2, 2026, from [Link]
-
Safety Data Sheet: L-Alanyl-L-glutamine. (n.d.). Carl ROTH. Retrieved February 2, 2026, from [Link]
-
SAFETY DATA SHEET: L-ALANINE. (2003, January 6). Ajinomoto - AminoScience Division. Retrieved February 2, 2026, from [Link]
-
Safety Data Sheet: Fmoc-L-Alanine monohydrate. (n.d.). Carl ROTH. Retrieved February 2, 2026, from [Link]
-
Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved February 2, 2026, from [Link]
-
Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera. Retrieved February 2, 2026, from [Link]
-
Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved February 2, 2026, from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved February 2, 2026, from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved February 2, 2026, from [Link]
-
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Creosalus. Retrieved February 2, 2026, from [Link]
-
Powder Handling. (n.d.). AirClean Systems. Retrieved February 2, 2026, from [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington. Retrieved February 2, 2026, from [Link]
-
Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA. Retrieved February 2, 2026, from [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies. Retrieved February 2, 2026, from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University. Retrieved February 2, 2026, from [Link]
-
Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). (n.d.). Peptides Online Australia. Retrieved February 2, 2026, from [Link]
-
Laboratory Safety Guidance. (n.d.). OSHA. Retrieved February 2, 2026, from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved February 2, 2026, from [Link]
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved February 2, 2026, from [Link]
Sources
- 1. L-Alanine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. ajiaminoscience.eu [ajiaminoscience.eu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. Powder Handling - AirClean Systems [aircleansystems.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. peptide24.store [peptide24.store]
- 15. biovera.com.au [biovera.com.au]
- 16. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 17. carlroth.com [carlroth.com]
- 18. vumc.org [vumc.org]
- 19. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 20. acewaste.com.au [acewaste.com.au]
- 21. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
